2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene
Description
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Properties
IUPAC Name |
2,3-difluoro-1,4-bis(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F8/c9-5-3(7(11,12)13)1-2-4(6(5)10)8(14,15)16/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOYZOCIRIBZSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to a Proposed Synthesis of 2,3-Difluoro-1,4-bis(trifluoromethyl)benzene
Abstract
This technical guide outlines a plausible and robust multi-step synthesis pathway for 2,3-Difluoro-1,4-bis(trifluoromethyl)benzene, a highly fluorinated aromatic compound with potential applications in medicinal chemistry, agrochemicals, and materials science. Given the absence of a direct, documented synthesis in publicly available literature, this paper constructs a logical, chemically sound route based on well-established, industrially relevant transformations. The proposed pathway begins with a commercially viable starting material, p-xylene, and proceeds through nitration, reduction, fluoro-dediazoniation (Balz-Schiemann reaction), radical side-chain chlorination, and concludes with a halogen exchange (Halex) fluorination. This guide provides a detailed rationale for each synthetic step, step-by-step experimental protocols, and a summary of the key transformations, designed for an audience of researchers and drug development professionals.
Introduction and Strategic Overview
The incorporation of fluorine and trifluoromethyl (CF₃) groups into aromatic scaffolds is a cornerstone of modern chemical design. These modifications can profoundly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making them highly valuable in the development of pharmaceuticals and advanced materials. The target molecule, 2,3-Difluoro-1,4-bis(trifluoromethyl)benzene, represents a sterically congested and electron-deficient aromatic system. The precise arrangement of two vicinal fluorine atoms and two para-oriented trifluoromethyl groups presents a significant synthetic challenge.
Direct synthesis of such a polysubstituted benzene is impractical. Therefore, a building-block approach is necessary, where the benzene core is functionalized in a stepwise manner. The strategy detailed herein leverages a classic industrial method for producing bis(trifluoromethyl)benzenes from xylenes.[1][2][3] The core of this strategy is the conversion of methyl groups into trifluoromethyl groups via a two-step chlorination-fluorination sequence. The primary challenge, therefore, is the synthesis of the requisite precursor: 2,3-difluoro-p-xylene.
This guide proposes a four-stage synthesis, as illustrated below.
Figure 1. Proposed four-stage synthesis pathway for the target molecule.
Detailed Synthetic Pathway and Experimental Protocols
Stage 1: Synthesis of 2,3-Diamino-p-xylene
The initial steps involve installing amino groups at the 2 and 3 positions of p-xylene, which will serve as precursors for the fluorine atoms.
-
Nitration of p-Xylene: The first step is a double electrophilic aromatic substitution to introduce two nitro groups. The methyl groups are ortho-, para-directing. Nitrating p-xylene will yield a mixture of isomers, but the 2,3-dinitro derivative can be formed and separated.
-
Reduction of Dinitro Intermediate: The dinitro compound is then reduced to the corresponding diamine. Catalytic hydrogenation is a clean and efficient method for this transformation.
Experimental Protocol: Synthesis of 2,3-Diamino-p-xylene
Step A: 2,3-Dinitro-p-xylene
-
To a stirred mixture of concentrated sulfuric acid (200 mL) and concentrated nitric acid (100 mL) in a three-neck flask equipped with a mechanical stirrer and a thermometer, cool the solution to 0°C in an ice-salt bath.
-
Slowly add p-xylene (53 g, 0.5 mol) dropwise via an addition funnel, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Carefully pour the reaction mixture onto crushed ice (1 kg). The solid precipitate is collected by vacuum filtration.
-
Wash the crude product thoroughly with cold water until the washings are neutral, then with a cold 5% sodium bicarbonate solution, and finally with water again.
-
Recrystallize the crude product from ethanol to isolate 2,3-dinitro-p-xylene.
Step B: 2,3-Diamino-p-xylene
-
In a Parr hydrogenation apparatus, charge a pressure vessel with 2,3-dinitro-p-xylene (39.2 g, 0.2 mol), ethanol (250 mL), and 10% Palladium on carbon (Pd/C) (1.0 g).
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50 psi.
-
Heat the mixture to 40-50°C and shake until hydrogen uptake ceases (typically 4-8 hours).
-
Cool the vessel to room temperature, vent the excess hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield crude 2,3-diamino-p-xylene, which can be purified by crystallization or used directly in the next step.
Stage 2: Fluoro-dediazoniation via Double Balz-Schiemann Reaction
The Balz-Schiemann reaction is a classic and reliable method for introducing fluorine onto an aromatic ring.[4][5] It involves the diazotization of an aniline derivative, followed by the thermal decomposition of the resulting diazonium tetrafluoroborate salt.[6][7] This approach avoids the direct use of highly corrosive and toxic elemental fluorine.
Experimental Protocol: 2,3-Difluoro-p-xylene
-
Prepare a solution of fluoroboric acid (HBF₄, 48% in water, ~1.2 mol) and cool it to -5°C in an ice-salt bath.
-
Dissolve 2,3-diamino-p-xylene (68 g, 0.5 mol) in a suitable volume of ethanol and add it slowly to the cold HBF₄ solution.
-
Prepare a solution of sodium nitrite (NaNO₂, 76 g, 1.1 mol) in a minimal amount of cold water.
-
Add the NaNO₂ solution dropwise to the reaction mixture, maintaining the temperature below 0°C. Stir for 1 hour after addition is complete. A precipitate of the bis(diazonium) tetrafluoroborate salt should form.
-
Collect the salt by filtration, wash with cold 5% HBF₄, then with cold ethanol, and finally with cold diethyl ether.
-
Caution: Diazonium salts can be explosive when dry. Handle with care and do not use metal spatulas.
-
Suspend the moist salt in a high-boiling, inert solvent like xylene or decane.[4][7]
-
Gently heat the suspension. Decomposition will begin, evidenced by the evolution of nitrogen gas and boron trifluoride. Control the heating rate to maintain a steady evolution of gas.
-
After gas evolution ceases, heat the mixture to ~100°C for 30 minutes to ensure complete reaction.
-
Cool the mixture and wash with 5% NaOH solution, then water, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and purify by fractional distillation to yield 2,3-difluoro-p-xylene.
Stage 3 & 4: Conversion of Methyl Groups to Trifluoromethyl Groups
This two-stage process is a robust industrial method for synthesizing benzotrifluorides from toluenes.[8]
-
Radical Side-Chain Chlorination: The methyl groups of 2,3-difluoro-p-xylene are converted to trichloromethyl (-CCl₃) groups. This reaction proceeds via a free-radical mechanism, typically initiated by UV light or a chemical initiator like azobisisobutyronitrile (AIBN).[1][2] Exhaustive chlorination is required to replace all six benzylic hydrogens.
-
Halogen Exchange (Halex) Fluorination: The final step involves reacting the bis(trichloromethyl) intermediate with a fluorinating agent, most commonly anhydrous hydrogen fluoride (HF).[2] This reaction exchanges the chlorine atoms for fluorine atoms to yield the final product. This step requires specialized equipment, such as a Hastelloy or Monel autoclave, to handle the highly corrosive HF.[9]
Figure 2. Workflow for the conversion of the xylene intermediate to the final product.
Experimental Protocol: 2,3-Difluoro-1,4-bis(trifluoromethyl)benzene
Step C: 2,3-Difluoro-1,4-bis(trichloromethyl)benzene
-
Charge a quartz reaction vessel equipped with a gas inlet, reflux condenser, and a UV lamp with 2,3-difluoro-p-xylene (71 g, 0.5 mol).
-
Heat the liquid to 120-140°C and begin bubbling chlorine gas through the stirred solution while irradiating with the UV lamp.
-
Monitor the reaction progress by ¹H NMR (disappearance of the methyl proton signals) or by measuring the density of the reaction mixture.
-
Continue chlorination until the desired degree of conversion is achieved. The reaction is complete when all six benzylic protons have been substituted.
-
Once complete, stop the chlorine flow and UV irradiation. Purge the system with nitrogen to remove excess chlorine and HCl gas. The crude product can be used directly in the next step.
Step D: 2,3-Difluoro-1,4-bis(trifluoromethyl)benzene
-
Warning: This procedure involves anhydrous hydrogen fluoride and high pressures and must be conducted by trained personnel in a specialized high-pressure laboratory.
-
Charge a high-pressure autoclave made of a corrosion-resistant alloy (e.g., Hastelloy-C) with the crude 2,3-difluoro-1,4-bis(trichloromethyl)benzene (174 g, 0.5 mol). A fluorination catalyst, such as antimony(V) chloride (SbCl₅), may be added if necessary.[2]
-
Seal the reactor and cool it to -20°C. Evacuate the vessel and carefully condense anhydrous hydrogen fluoride (HF, ~18 mol) into it.
-
Slowly heat the sealed reactor to 100-150°C. The pressure will increase significantly. Maintain this temperature and stir for several hours.[2]
-
Monitor the reaction by sampling (if possible) or based on predetermined reaction times.
-
After the reaction is complete, cool the autoclave to 0°C and carefully vent the excess HF and by-product HCl into a caustic scrubber.
-
Pour the crude product onto ice, separate the organic layer, wash with dilute aqueous NaOH, then water, and dry over MgSO₄.
-
The final product, 2,3-Difluoro-1,4-bis(trifluoromethyl)benzene, is purified by fractional distillation under reduced pressure.
Summary of Transformations and Reagents
| Stage | Starting Material | Key Reagents | Product | Rationale & Key Considerations |
| 1A | p-Xylene | Conc. HNO₃, Conc. H₂SO₄ | 2,3-Dinitro-p-xylene | Electrophilic aromatic substitution. Requires careful temperature control to manage regioselectivity and prevent over-nitration. |
| 1B | 2,3-Dinitro-p-xylene | H₂, 10% Pd/C | 2,3-Diamino-p-xylene | Standard, clean reduction of nitro groups to amines. |
| 2 | 2,3-Diamino-p-xylene | 1. NaNO₂, HBF₄ 2. Heat (Δ) | 2,3-Difluoro-p-xylene | Balz-Schiemann reaction. A reliable method for aryl fluoride synthesis. Requires careful handling of potentially explosive diazonium salt intermediates.[6] |
| 3 | 2,3-Difluoro-p-xylene | Cl₂, UV light or AIBN | 2,3-Difluoro-1,4-bis(trichloromethyl)benzene | Free-radical side-chain halogenation. Reaction must be driven to completion to ensure full chlorination of both methyl groups. |
| 4 | 2,3-Difluoro-1,4-bis(trichloromethyl)benzene | Anhydrous HF, (optional catalyst) | 2,3-Difluoro-1,4-bis(trifluoromethyl)benzene | Halogen exchange (Halex) fluorination. Highly effective but requires specialized equipment due to the corrosive nature of HF and high pressures involved.[2][8] |
Conclusion
This technical guide presents a comprehensive and logically structured synthetic route to 2,3-Difluoro-1,4-bis(trifluoromethyl)benzene. While no direct synthesis has been reported, the proposed pathway relies on a series of well-understood and scalable chemical reactions. The key transformations—nitration/reduction, the Balz-Schiemann reaction, and particularly the industrial-scale chlorination/fluorination of benzylic methyl groups—provide a robust foundation for the successful synthesis of this complex, highly fluorinated target molecule. The successful execution of this pathway, especially the final halogen exchange step, requires significant expertise in handling hazardous materials and specialized high-pressure equipment. This proposed route offers a clear roadmap for researchers aiming to access this and other similarly complex polyfluorinated aromatic compounds.
References
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Lyons, T. W., Guironnet, D., Findlater, M., & Brookhart, M. (2012). Synthesis of p-xylene from ethylene. Journal of the American Chemical Society, 134(38), 15708–15711. Available at: [Link]
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Hopkinson, M. (2021). Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Freie Universität Berlin. Available at: [Link]
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Khan Academy. (n.d.). Halogen exchange method. Retrieved January 21, 2026, from [Link]
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BYJU'S. (n.d.). Balz Schiemann Reaction Mechanism. Retrieved January 21, 2026, from [Link]
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Sanford, M. S., & Paquin, J. F. (2018). Expanding the Balz-Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride Ion for Fluoro-Dediazoniation. Angewandte Chemie International Edition, 57(42), 13933-13937. Available at: [Link]
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Wang, Y., & Wang, Z. (2017). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. Molecules, 22(9), 1533. Available at: [Link]
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Scientific Update. (2019). The Balz-Schiemann Reaction. Available at: [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene
Introduction: The Strategic Role of Fluorination in Modern Chemistry
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique electronic properties of fluorine—its high electronegativity and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and pharmacological profile.[1][2] Fluorinated compounds often exhibit enhanced metabolic stability, increased membrane permeability, and improved binding affinity to target proteins.[1][2]
This guide provides a comprehensive technical overview of 2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene, a highly fluorinated aromatic compound. While specific experimental data for this particular molecule is not extensively published, this document will serve as a practical guide for researchers by detailing the methodologies for determining its key physicochemical properties. We will draw upon established principles and data from structurally related compounds to provide context and predictive insights, empowering scientists in their research and development endeavors.
Molecular Identity and Structural Characteristics
This compound is a derivative of benzene featuring two fluorine atoms and two trifluoromethyl groups attached to the aromatic ring. This substitution pattern results in a molecule with a high fluorine content, which is expected to significantly influence its physical and chemical behavior.
| Identifier | Value | Source(s) |
| IUPAC Name | 2,3-difluoro-1,4-bis(trifluoromethyl)benzene | [3] |
| CAS Number | 1099597-67-7 | [3] |
| Molecular Formula | C₈H₂F₈ | [4] |
| Molecular Weight | 250.09 g/mol | [4] |
| Canonical SMILES | C1=C(C(=C(C=C1C(F)(F)F)F)F)C(F)(F)F | - |
| InChI Key | PNOYZOCIRIBZSK-UHFFFAOYSA-N | [3] |
Predicted and Comparative Physicochemical Properties
| Property | Predicted/Comparative Value | Context and Rationale |
| Melting Point | Likely a low-melting solid or liquid at room temperature. | Benzotrifluoride has a melting point of -29.05 °C.[5] Increased symmetry and molecular weight in the target compound might raise the melting point. |
| Boiling Point | Expected to be in the range of 110-130 °C. | 1,4-Bis(trifluoromethyl)benzene has a boiling point of 116 °C. The additional fluorine atoms would likely increase the boiling point slightly due to increased molecular weight and polarity. |
| Density | Expected to be >1.4 g/mL. | The density of 1,4-bis(trifluoromethyl)benzene is 1.381 g/mL, and 1,4-difluoro-2-(trifluoromethyl)benzene is 1.424 g/mL.[6] The high fluorine content of the target molecule suggests a higher density. |
| Solubility | Low solubility in water; soluble in common organic solvents. | Highly fluorinated compounds are typically hydrophobic. Solubility is expected in solvents like ethers, acetone, and chlorinated solvents.[5] |
| LogP (Octanol-Water Partition Coefficient) | Calculated to be approximately 4.01. | This high value indicates significant lipophilicity, a common feature of fluorinated organic molecules. |
Experimental Determination of Physicochemical Properties
The following sections detail the standard, field-proven methodologies for the experimental determination of the key physicochemical properties of a novel organic compound like this compound.
Melting Point Determination
The melting point is a crucial indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of an organic solid.
Detailed Protocol:
-
Sample Preparation: A small amount of the solid compound is finely crushed. The open end of a glass capillary tube is pressed into the powder and tapped gently to pack a small amount (1-2 mm) of the material into the sealed end.[7][8]
-
Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, which typically consists of a heated block with a thermometer and a viewing lens.[1]
-
Initial Determination: A rapid heating rate is used to quickly determine an approximate melting range. This saves time in subsequent, more accurate measurements.
-
Accurate Measurement: The apparatus is allowed to cool. A fresh sample is heated, and as the temperature approaches the approximate melting point, the heating rate is slowed to 1-2°C per minute.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point.[1][8]
Boiling Point Determination
For liquid compounds, the boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[9] Like the melting point, it is a key physical constant for identification and purity assessment.
Workflow for Micro-Scale Boiling Point Determination (Thiele Tube Method)
Caption: Micro-scale boiling point determination using the Thiele tube method.
Detailed Protocol:
-
Sample Preparation: A few milliliters of the liquid are placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed into the liquid.[9][10]
-
Apparatus Setup: The test tube is attached to a thermometer, and the assembly is clamped so that it is immersed in the oil of a Thiele tube.[11]
-
Heating: The side arm of the Thiele tube is gently heated. This induces a convection current in the oil, ensuring uniform temperature distribution.[12]
-
Observation: As the liquid heats, trapped air in the capillary tube will escape, followed by the vapor of the substance, creating a stream of bubbles. Heating is continued until a continuous and rapid stream of bubbles is observed.[11][12]
-
Data Recording: The heat source is removed. As the apparatus cools, the vapor pressure inside the capillary decreases. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[12]
Solubility Assessment
Understanding a compound's solubility profile is critical for applications in drug development (formulation) and synthetic chemistry (reaction conditions and purification). A systematic approach is used to classify the compound based on its solubility in a range of solvents.
Workflow for Solubility Testing
Caption: Systematic workflow for determining the solubility of an organic compound.
Detailed Protocol:
-
General Procedure: Approximately 0.1 g of the solid (or 0.2 mL of the liquid) is added to a test tube containing 3 mL of the solvent. The mixture is vigorously agitated. A substance is considered soluble if it dissolves completely.[13]
-
Water: Solubility in water suggests the presence of polar functional groups. For this compound, insolubility is expected.
-
Aqueous Base (5% NaOH): Solubility in dilute sodium hydroxide indicates an acidic functional group.
-
Aqueous Acid (5% HCl): Solubility in dilute hydrochloric acid suggests a basic functional group, most commonly an amine.[2]
-
Organic Solvents: Solubility should be tested in a range of common organic solvents (e.g., diethyl ether, acetone, dichloromethane, hexanes) to establish a profile for synthetic and purification purposes.[14]
Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR)
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For a highly fluorinated compound like this compound, ¹H, ¹³C, and ¹⁹F NMR are all indispensable.
Sample Preparation for NMR Analysis
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
-
Solvent Selection: A deuterated solvent in which the compound is soluble is chosen (e.g., CDCl₃, acetone-d₆, DMSO-d₆). For fluorinated compounds, the choice of solvent can slightly influence the chemical shifts, so it should always be reported.[15]
-
Concentration: A sufficient concentration (typically 5-20 mg in 0.5-0.7 mL of solvent) is prepared.
-
Internal Standard: For ¹H and ¹³C NMR, tetramethylsilane (TMS) is the standard reference. For ¹⁹F NMR, an external or internal standard such as CFCl₃ or another stable fluorinated compound is used.[16][17]
Expected NMR Spectral Features
-
¹H NMR: Due to the fully substituted aromatic ring, the ¹H NMR spectrum is expected to be simple, showing only the signals for the two aromatic protons. These protons will appear as a complex multiplet due to coupling with each other and with the adjacent fluorine atoms.
-
¹³C NMR: The spectrum will show distinct signals for the different carbon environments. The carbons directly attached to fluorine atoms will exhibit large one-bond C-F coupling constants. The trifluoromethyl carbons will appear as quartets due to coupling with the three attached fluorine atoms, though these signals can sometimes be broad and difficult to detect without long acquisition times.[18]
-
¹⁹F NMR: This is the most informative spectrum for this compound. Two distinct signals are expected: one for the aromatic fluorine atoms and one for the trifluoromethyl groups. The high natural abundance and sensitivity of the ¹⁹F nucleus make this a powerful technique.[19][20] The signals will likely show complex splitting patterns due to F-F coupling between the aromatic and trifluoromethyl fluorine atoms. The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment.[20]
Potential Applications in Research and Development
Given its structure, this compound is a valuable building block and research chemical with potential applications in several fields:
-
Drug Discovery: The introduction of multiple fluorine atoms and trifluoromethyl groups can significantly enhance the metabolic stability and lipophilicity of a drug candidate.[1] This molecule could serve as a key intermediate in the synthesis of novel pharmaceuticals, particularly in areas like oncology, neurology, and infectious diseases where fluorinated drugs have shown considerable success.[16]
-
Agrochemicals: Similar to pharmaceuticals, the properties imparted by fluorine are highly desirable in the design of new pesticides and herbicides, leading to increased potency and environmental persistence.
-
Materials Science: Highly fluorinated aromatic compounds are used in the synthesis of advanced polymers, liquid crystals, and other materials with unique thermal and electronic properties.
Conclusion
This compound represents a molecule of significant interest at the intersection of medicinal chemistry and materials science. This guide has provided a comprehensive framework for its characterization, detailing the standard experimental protocols for determining its fundamental physicochemical properties. While specific experimental data for this compound remains to be broadly published, the methodologies and comparative insights presented here offer a robust starting point for any researcher or scientist looking to explore its potential. The systematic application of these techniques will undoubtedly pave the way for its successful use in the development of next-generation pharmaceuticals and advanced materials.
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1H and 19F NMR spectra of 2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene
An In-Depth Technical Guide to the ¹H and ¹⁹F NMR Spectra of 2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene
Abstract
This technical guide provides a comprehensive analysis of the theoretical ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of this compound. This complex fluoroaromatic compound serves as an exemplary case study for researchers, scientists, and professionals in drug development and materials science. By dissecting its structural asymmetry, we will predict the chemical shifts and intricate spin-spin coupling networks. This guide explains the causal relationships behind spectral features, provides detailed experimental protocols for data acquisition, and utilizes advanced 2D NMR concepts for complete structural verification, thereby offering a field-proven framework for the characterization of highly fluorinated molecules.
Introduction: The Significance of Polysubstituted Fluoroaromatics
This compound is a member of a crucial class of compounds in modern chemistry. The strategic incorporation of fluorine and trifluoromethyl groups into aromatic systems drastically alters their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[1] This makes such molecules highly valuable in the design of pharmaceuticals, agrochemicals, and advanced materials.[2]
However, the dense substitution pattern of this molecule presents a significant characterization challenge. The molecule lacks any element of symmetry, rendering all four fluorine environments (two aromatic, two trifluoromethyl) and both hydrogen environments chemically distinct. A thorough understanding of its NMR spectra is therefore paramount for unambiguous structural confirmation and quality control. This guide provides the theoretical foundation and practical methodology to approach this challenge with confidence.
Core Principles of ¹H and ¹⁹F NMR
Both ¹H and ¹⁹F nuclei possess a nuclear spin of ½, making them ideal for high-resolution NMR spectroscopy.[3] Fluorine-19 (¹⁹F) NMR offers several distinct advantages:
-
100% Natural Abundance: The ¹⁹F isotope is 100% naturally abundant, providing exceptional sensitivity.[4][5]
-
High Gyromagnetic Ratio: Its high gyromagnetic ratio results in a receptivity that is 83% that of the proton, ensuring strong signal detection.[4]
-
Wide Chemical Shift Range: The ¹⁹F chemical shift range spans over 800 ppm, offering outstanding signal dispersion and minimizing peak overlap, even in complex molecules.[3][4]
These properties make ¹⁹F NMR an indispensable tool, while ¹H NMR provides complementary information about the non-fluorinated portions of the molecule. The key to interpreting the spectra of this compound lies in understanding the spin-spin (J) coupling between all magnetic nuclei.
Predicted ¹H NMR Spectrum Analysis
Due to the molecule's asymmetry, the two aromatic protons, H-5 and H-6, are chemically non-equivalent and will produce two separate signals.
-
Chemical Shift (δ): The benzene ring is substituted with four potent electron-withdrawing groups (two -F and two -CF₃). This cumulative deshielding effect will shift both proton signals significantly downfield, likely in the range of δ 7.8 - 8.2 ppm , relative to the typical aromatic proton region (δ 7.0-7.5 ppm).[6][7]
-
Spin-Spin Coupling: Each proton signal will be a complex multiplet due to coupling with multiple nuclei.
-
³J (H-H) Coupling: H-5 and H-6 will couple to each other with a typical ortho coupling constant of ³JH5-H6 ≈ 7-9 Hz .
-
J (H-F) Couplings: Each proton will also exhibit coupling to all four distinct fluorine environments across multiple bonds. The magnitude of these couplings decreases with the number of bonds.[8][9]
-
H-5 will couple to F-3 (³JH5-F3), F-2 (⁴JH5-F2), the CF₃ at C-4 (⁴JH5-CF3), and the CF₃ at C-1 (⁵JH5-CF3).
-
H-6 will couple to F-2 (³JH6-F2), F-3 (⁴JH6-F3), the CF₃ at C-1 (⁴JH6-CF3), and the CF₃ at C-4 (⁵JH6-CF3).
-
-
The resulting signal for each proton will be a "doublet of doublet of quartets of quartets," though in practice, smaller long-range couplings may not be fully resolved, leading to a broadened and complex multiplet structure.
Predicted ¹⁹F NMR Spectrum Analysis
The ¹⁹F NMR spectrum is predicted to be the most informative, showing four distinct signals corresponding to the two non-equivalent trifluoromethyl groups (CF₃ at C-1, CF₃ at C-4) and the two non-equivalent aromatic fluorines (F-2, F-3).
-
Chemical Shift (δ):
-
Trifluoromethyl Groups (CF₃): These groups typically resonate in a well-defined region of the ¹⁹F spectrum. For aromatic CF₃ groups, the expected chemical shift is between δ -62 to -65 ppm (relative to CFCl₃ at 0 ppm).[3][10][11]
-
Aromatic Fluorines (F): The chemical shifts of F-2 and F-3 are influenced by the neighboring substituents. They are expected to appear in the typical aromatic fluorine region, estimated between δ -120 to -150 ppm .[10][12] The precise shifts are difficult to predict without computational modeling but will be distinct from one another.
-
-
Spin-Spin Coupling: The ¹⁹F spectrum will display a highly complex and informative coupling network. F-F coupling constants are generally larger than H-F couplings and can be observed over many bonds.[3]
-
Signal 1: CF₃ at C-1: This signal will integrate to 3F. It will be split by F-2 (⁴JCF3(1)-F2), F-3 (⁵JCF3(1)-F3), H-6 (⁴JCF3(1)-H6), and H-5 (⁵JCF3(1)-H5). The primary splitting may appear as a triplet or doublet of doublets due to the aromatic fluorines.
-
Signal 2: CF₃ at C-4: This signal will also integrate to 3F. It will be split by F-3 (⁴JCF3(4)-F3), F-2 (⁵JCF3(4)-F2), H-5 (⁴JCF3(4)-H5), and H-6 (⁵JCF3(4)-H6).
-
Signal 3: F-2: This signal (1F) will be coupled to F-3 (³JF2-F3), the CF₃ at C-1 (⁴JF2-CF3(1)), H-6 (³JF2-H6), the CF₃ at C-4 (⁵JF2-CF3(4)), and H-5 (⁴JF2-H5).
-
Signal 4: F-3: This signal (1F) will be coupled to F-2 (³JF3-F2), the CF₃ at C-4 (⁴JF3-CF3(4)), H-5 (³JF3-H5), the CF₃ at C-1 (⁵JF3-CF3(1)), and H-6 (⁴JF3-H6).
-
Summary of Predicted NMR Parameters
The expected chemical shifts and key coupling constants are summarized below. Note that J-values are estimations based on typical ranges found in literature.
| Nucleus | Predicted δ (ppm) | Coupling Partner(s) | Coupling Type | Typical J-Value (Hz) |
| ¹H NMR | ||||
| H-5 | 7.8 – 8.2 | H-6 | ³JHH | 7 – 9 |
| F-3 | ³JHF | 6 – 10 | ||
| CF₃ (C-4) | ⁴JHF | 1 – 3 | ||
| F-2 | ⁴JHF | 1 – 3 | ||
| H-6 | 7.8 – 8.2 | H-5 | ³JHH | 7 – 9 |
| F-2 | ³JHF | 6 – 10 | ||
| CF₃ (C-1) | ⁴JHF | 1 – 3 | ||
| F-3 | ⁴JHF | 1 – 3 | ||
| ¹⁹F NMR | ||||
| CF₃ (C-1) | -62 to -65 | F-2 | ⁴JFF | 10 – 20 |
| F-3 | ⁵JFF | 2 – 5 | ||
| CF₃ (C-4) | -62 to -65 | F-3 | ⁴JFF | 10 – 20 |
| F-2 | ⁵JFF | 2 – 5 | ||
| F-2 | -120 to -150 | F-3 | ³JFF | 20 – 25 |
| H-6 | ³JHF | 6 – 10 | ||
| CF₃ (C-1) | ⁴JFF | 10 – 20 | ||
| F-3 | -120 to -150 | F-2 | ³JFF | 20 – 25 |
| H-5 | ³JHF | 6 – 10 | ||
| CF₃ (C-4) | ⁴JFF | 10 – 20 |
Visualization of Spin-Spin Coupling Networks
To fully appreciate the complexity of the spectra, the coupling pathways for each unique nucleus are visualized below using Graphviz. These diagrams illustrate the through-bond relationships that give rise to the multiplet structures.
Caption: J-Coupling network for the H-5 proton.
Caption: J-Coupling network for the F-2 aromatic fluorine.
Advanced 2D NMR for Unambiguous Assignment
While 1D spectra provide the fundamental data, their complexity necessitates 2D NMR techniques for definitive structural proof.[13][14]
-
¹H-¹⁹F HETCOR/HSQC/HMBC: These heteronuclear correlation experiments are essential. A ¹H-¹⁹F Heteronuclear Multiple Bond Correlation (HMBC) experiment would be particularly powerful.[15] It would reveal correlations between protons and fluorine atoms separated by 2-4 bonds. For example, a cross-peak between the H-5 signal and the F-3 signal would unequivocally confirm their ³J coupling, while a cross-peak to the CF₃ signal at C-4 would confirm the ⁴J coupling.
-
¹⁹F-¹⁹F COSY: A homonuclear ¹⁹F-¹⁹F Correlation Spectroscopy (COSY) experiment would visualize the entire network of fluorine-fluorine couplings.[16] Cross-peaks would directly connect coupled partners, such as F-2 with F-3 (³J), F-2 with the CF₃ at C-1 (⁴J), and so on, providing a complete map of the fluorinated core.
-
NOESY/HOESY: Nuclear Overhauser Effect Spectroscopy can reveal through-space proximities.[1] A ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment could detect spatial proximity between, for example, H-6 and the fluorine atoms of the CF₃ group at C-1, confirming their relative orientation. This can be crucial for distinguishing between isomers.
Experimental Protocol for High-Quality Data Acquisition
Acquiring high-resolution, artifact-free spectra of complex fluorinated molecules requires careful attention to experimental setup. This protocol provides a self-validating system for reliable data.
Step 1: Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the analyte is highly soluble (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Ensure the solvent is free from fluorine-containing impurities. Chloroform-d is often a good first choice.
-
Concentration: Prepare a sample of approximately 5-10 mg in 0.6 mL of deuterated solvent.
-
Reference Standard: For ¹⁹F NMR, an internal reference is highly recommended for maximum accuracy.[17] While CFCl₃ is the primary standard (0 ppm), it is volatile and not ideal for routine use. A common secondary standard is trifluorotoluene (C₆H₅CF₃) at δ ≈ -63.72 ppm.[10] Add a capillary of the reference or a small, known amount directly to the sample if it does not interfere with analyte signals. For ¹H NMR, the residual solvent peak or tetramethylsilane (TMS) is used.
Step 2: ¹H NMR Acquisition
-
Spectrometer Setup: Use a high-field spectrometer (≥400 MHz) for optimal resolution.
-
Tuning and Matching: Tune the proton probe to the correct frequency and match the impedance.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., zg30 on Bruker systems) is sufficient.
-
Spectral Width (SW): Set a spectral width of ~16 ppm, centered around 7 ppm.
-
Number of Scans (NS): Typically 8 to 16 scans are adequate.
-
Relaxation Delay (D1): Use a relaxation delay of 1-2 seconds.
-
Step 3: ¹⁹F NMR Acquisition
-
Spectrometer Setup: Ensure the spectrometer is equipped with a broadband or fluorine-specific probe. Tune and match the probe for the ¹⁹F frequency.
-
Decoupling: For a standard spectrum showing all H-F couplings, acquire with the proton decoupler turned OFF. For a simplified spectrum showing only F-F couplings, acquire with proton decoupling (zgfhigqn on Bruker systems).[17]
-
Acquisition Parameters:
-
Spectral Width (SW): The wide chemical shift range of fluorine is a critical consideration.[3] A large spectral width of at least 150 ppm (e.g., from -50 to -200 ppm) is necessary to encompass both the CF₃ and aromatic F signals.
-
Transmitter Offset (O1p): Center the spectral window between the expected signal regions (e.g., ~ -100 ppm).
-
Number of Scans (NS): 16 to 64 scans are typically sufficient due to the high sensitivity of ¹⁹F.
-
Relaxation Delay (D1): For accurate integration, a longer relaxation delay is crucial. A value of 10 seconds or 5 times the longest T₁ of interest is recommended to ensure full relaxation.[4][17]
-
Step 4: Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening, LB ≈ 0.3 Hz) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction algorithm to ensure a flat baseline, which is critical for accurate integration, especially over a wide spectral range.[18]
-
Referencing: Reference the ¹H spectrum to the residual solvent signal and the ¹⁹F spectrum to the internal standard.
Conclusion
The NMR spectral analysis of this compound is a formidable but solvable challenge. Its asymmetry gives rise to distinct signals for every proton and fluorine environment, resulting in highly complex but information-rich 1D spectra. The key to elucidation lies in a systematic approach: predicting chemical shifts based on substituent effects, meticulously mapping the extensive network of H-H, H-F, and F-F couplings, and employing advanced 2D NMR techniques like ¹H-¹⁹F HMBC and ¹⁹F-¹⁹F COSY for unambiguous correlation. The experimental protocols outlined herein provide a robust framework for obtaining high-quality data, ensuring that this powerful analytical technique can be fully leveraged for the structural verification of complex fluoroaromatic compounds vital to modern chemical sciences.
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Title: Fluorine-19 nuclear magnetic resonance spectroscopy Source: Wikipedia URL: [Link]
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Reactivity and stability of 2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene
An In-Depth Technical Guide to the Reactivity and Stability of 2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Privileged Scaffold
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery and materials science.[1] Fluorine's unique properties—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, pharmacokinetic profile, and binding affinity.[2] Within this context, polyfluorinated aromatic compounds represent a class of building blocks with exceptional utility. This guide focuses on This compound , a compound whose dense fluorination renders its aromatic core highly electron-deficient, unlocking unique avenues of reactivity while ensuring significant stability. This document serves as a technical primer on its core chemical principles, providing field-proven insights into its behavior and synthetic potential.
Molecular Profile and Electronic Architecture
At the heart of this molecule's chemistry is its profound electron-deficient nature.[3] The benzene ring is substituted with four potent electron-withdrawing groups: two fluorine atoms and two trifluoromethyl (CF₃) groups. Both substituent types pull electron density from the π-system through the inductive effect (-I effect). The CF₃ groups are among the strongest electron-withdrawing groups used in medicinal chemistry, while the ortho-difluoro motif further depletes the ring.[4] This severe polarization is the primary driver of the molecule's reactivity, stability, and utility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1099597-67-7 | [5][6] |
| Molecular Formula | C₈H₂F₈ | [5] |
| Molecular Weight | 250.09 g/mol | [6] |
| IUPAC Name | 2,3-difluoro-1,4-bis(trifluoromethyl)benzene | [6] |
| Purity | ≥95-98% (Typical Commercial Grade) | [5][6] |
| Calculated LogP | 4.01 | [6] |
| Fsp³ | 0.25 |[6] |
Chemical Reactivity: A Focus on Electron Deficiency
The depleted electron density of the aromatic core dictates that its primary mode of reaction will be with nucleophiles, not electrophiles. The molecule is highly resistant to electrophilic aromatic substitution but is primed for nucleophilic attack.
Nucleophilic Aromatic Substitution (SNAr)
The most significant reaction pathway for this scaffold is Nucleophilic Aromatic Substitution (SNAr).[7] The strong electron-withdrawing groups are exceptionally effective at stabilizing the negatively charged intermediate, known as the Meisenheimer complex, which is the hallmark of the stepwise addition-elimination mechanism.[8][9]
Mechanism and Regioselectivity:
Nucleophilic attack occurs at a carbon atom bearing a suitable leaving group (in this case, fluorine). The stability of the resulting Meisenheimer complex determines the reaction's feasibility and regioselectivity. For this compound, the two fluorine atoms are the leaving groups.
-
Activation: The CF₃ groups, being powerful activators, strongly stabilize the negative charge when it is delocalized onto the carbons to which they are attached (ortho and para positions).
-
Predicted Regioselectivity: Nucleophilic attack is expected to occur exclusively at the C2 and C3 positions. The CF₃ group at C1 provides strong para-stabilization for an attack at C2, while the CF₃ group at C4 provides strong ortho-stabilization. The fluorine at C3 provides additional ortho-stabilization. A similar rationale applies to an attack at C3. Given the symmetry, both positions are electronically similar, though steric hindrance from an adjacent CF₃ group might play a minor role depending on the nucleophile's bulk.
Caption: The SNAr mechanism proceeds via a stabilized Meisenheimer intermediate.
Exemplary Protocol: Synthesis of an Aryl Ether Derivative
This protocol describes a general procedure for the reaction with an oxygen-based nucleophile, which can be adapted for various phenols. The choice of a mild base and an aprotic polar solvent is critical for success.[7][10]
-
Reagent Preparation: To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 mmol, 250 mg).
-
Nucleophile and Base Addition: Add the desired phenol (e.g., 4-methoxyphenol, 1.1 mmol, 137 mg) and anhydrous potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) (5 mL) via syringe.
-
Reaction: Heat the mixture to 80-100 °C and stir under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.
-
Workup: After cooling to room temperature, pour the reaction mixture into water (25 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired aryl ether.
Table 2: Predicted SNAr Reactivity with Common Nucleophiles
| Nucleophile Type | Example | Typical Conditions | Expected Product |
|---|---|---|---|
| O-Nucleophiles | Phenols, Alcohols | K₂CO₃ or Cs₂CO₃ in DMF, DMSO | Aryl Ethers |
| N-Nucleophiles | Primary/Secondary Amines | K₂CO₃ or Et₃N in MeCN, NMP | Anilines |
| S-Nucleophiles | Thiols | K₂CO₃ or K₃PO₄ in DMSO | Thioethers |
Reactivity of Trifluoromethyl Groups
While exceptionally stable, the C-F bonds of the trifluoromethyl group are not entirely inert. Recent advances in photoredox catalysis have enabled the selective C-F bond functionalization of unactivated trifluoromethylarenes.[11][12]
This chemistry proceeds via a single-electron reduction of the trifluoromethylarene to form a radical anion. This intermediate rapidly eliminates a fluoride ion to generate a difluorobenzylic radical, which can be trapped by various partners.
Caption: General workflow for photocatalytic reductive defluoroalkylation.
This pathway provides a powerful method for converting a robust CF₃ group into a versatile difluoroalkyl moiety (Ar-CF₂R or Ar-CF₂H), which can serve as a bioisostere for ethers, ketones, or act as a lipophilic hydrogen bond donor.[11]
Thermal and Chemical Stability
The high density of C-F bonds imparts exceptional stability to the molecule. The C-F bond is one of the strongest single bonds in organic chemistry, making the compound resistant to many chemical transformations and thermal degradation.
Chemical Compatibility
This compound is expected to be stable across a wide pH range and resistant to common oxidizing and reducing agents under non-forcing conditions. Its primary vulnerability is to strong nucleophiles, as detailed in the reactivity section.
Table 3: General Chemical Compatibility Profile
| Chemical Class | Compatibility | Notes |
|---|---|---|
| Strong Acids (non-nucleophilic) | Excellent | Stable in acids like H₂SO₄, TfOH at moderate temperatures.[13] |
| Strong Bases (non-nucleophilic) | Good | Stable to bases like NaH, but vulnerable to nucleophilic hydroxides at high T. |
| Oxidizing Agents | Excellent | Resistant to agents like KMnO₄, CrO₃. |
| Reducing Agents (Hydride) | Excellent | Stable to agents like NaBH₄, LiAlH₄. |
| Strong Nucleophiles | Poor | Reacts readily with amines, alkoxides, thiolates.[7] |
| Halogenated Solvents | Excellent | Chemically compatible for use as a solvent or solute.[14] |
| Aqueous Solutions | Excellent | Highly insoluble and resistant to hydrolysis. |
Thermal Stability
Polyfluorinated aromatic compounds are known for their high thermal stability.[15] Decomposition typically requires temperatures well in excess of 300-400 °C. When decomposition does occur, it generally proceeds through homolytic bond cleavage (C-C or C-F) to generate radical intermediates.[16]
-
Initiation: The weakest bonds, likely the C-C bonds between the aromatic ring and the CF₃ groups, would cleave first at very high temperatures.
-
Decomposition Products: Pyrolysis would likely lead to a complex mixture of smaller perfluorinated fragments and potentially polycyclic aromatic hydrocarbons through recombination reactions.[16]
-
Practical Implications: The compound is stable enough for high-temperature reactions (e.g., S
NAr at >150 °C) and distillations. Significant decomposition is not expected under typical laboratory or pharmaceutical processing conditions. Studies on related perfluoroalkyl substances (PFAS) show that mineralization often requires temperatures exceeding 700 °C.[17][18]
Significance in Drug Discovery and Development
The 2,3-difluoro-1,4-bis(trifluoromethyl)phenyl scaffold is a valuable building block for several key reasons:
-
Metabolic Stability: The C-F bonds are highly resistant to metabolic cleavage (e.g., by Cytochrome P450 enzymes), which can block common sites of metabolism and increase a drug's half-life.[1]
-
Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the substituents can significantly lower the pKa of proximal basic groups (e.g., amines), which can be used to tune solubility, cell permeability, and off-target activity (e.g., hERG binding).[2]
-
Conformational Control: Fluorine substitution can influence molecular conformation through stereoelectronic effects, potentially locking a molecule into its bioactive conformation.
-
Unique Interactions: The polarized C-F bond can participate in favorable dipole-dipole or orthogonal multipolar interactions with protein targets, enhancing binding affinity.
Conclusion
This compound is a highly stable yet synthetically versatile platform molecule. Its reactivity is dominated by its profound electron-deficient character, making it an excellent substrate for nucleophilic aromatic substitution. The fluorine atoms serve as predictable leaving groups, allowing for the controlled introduction of a wide array of functional groups relevant to medicinal chemistry. While the trifluoromethyl groups are generally robust, modern synthetic methods offer pathways for their selective transformation. This combination of high stability and predictable, powerful reactivity makes this scaffold an authoritative choice for researchers seeking to leverage the unique benefits of fluorine in the design of next-generation pharmaceuticals and advanced materials.
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Science.gov. (n.d.). electron deficient aromatic: Topics by Science.gov. Retrieved January 21, 2026, from [Link]
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Significance of Fluorine in Medicinal Chemistry: A Review. (n.d.). Retrieved January 21, 2026, from [Link]
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An In-depth Technical Guide to the Molecular Landscape of C₈H₂F₈ Isomers for Advanced Research
This technical guide provides a comprehensive overview of the molecular formula C₈H₂F₈, focusing on its potential isomers, their predicted properties, and their relevance in the fields of chemical synthesis and drug discovery. While a specific, commercially available compound with this exact formula is not widely documented, this guide synthesizes established principles of fluorine chemistry and data from analogous partially fluorinated cyclic compounds to provide a robust framework for researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of Fluorine in Molecular Design
The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1] Fluorine's unique properties, including its high electronegativity, small van der Waals radius, and the strength of the C-F bond, can profoundly influence a molecule's physicochemical and biological characteristics. These effects include altered acidity/basicity, enhanced metabolic stability, increased lipophilicity, and the ability to modulate conformation.[1] The molecular formula C₈H₂F₈ represents a fascinating and underexplored area of chemical space, offering the potential for novel scaffolds with unique therapeutic or material properties. This guide will delve into the theoretical and practical considerations for a representative isomer of this class, a partially fluorinated cyclooctane, to illuminate the possibilities these compounds hold.
Molecular Formula and Isomeric Landscape of C₈H₂F₈
The molecular formula C₈H₂F₈ indicates a high degree of fluorination on an eight-carbon backbone. This formula can correspond to a multitude of constitutional and stereoisomers, including acyclic, monocyclic, and polycyclic structures. For the purpose of this in-depth guide, we will focus our analysis on a representative and structurally intriguing isomer: all-cis-1,2,3,4,5,6,7,8-octafluorocyclooctane . This particular arrangement, with all fluorine and hydrogen atoms on the same face of the cyclooctane ring, presents a unique polarity and conformational profile.
Calculated Molecular Weight and Physicochemical Properties
The molecular weight and key physicochemical properties of C₈H₂F₈ can be calculated and are summarized in the table below. These values are essential for analytical characterization and for predicting the behavior of these molecules in various experimental settings.
| Property | Value |
| Molecular Formula | C₈H₂F₈ |
| Exact Mass | 266.0084 g/mol |
| Molecular Weight | 266.08 g/mol |
| Elemental Composition | C: 36.11%, H: 0.76%, F: 63.13% |
Synthesis and Chemical Reactivity
The synthesis of partially fluorinated cycloalkanes presents a significant challenge due to the high reactivity of many fluorinating agents and the potential for complex reaction pathways, including carbocation rearrangements.[2] However, several strategies can be envisioned for the synthesis of C₈H₂F₈ isomers, drawing from established methods in fluorine chemistry.
Proposed Synthetic Pathways
A plausible synthetic route to a partially fluorinated cyclooctane could involve the multi-step fluorination of a suitable cyclooctene or cyclooctadiene precursor.
Caption: Proposed electrophilic fluorination pathway.
A general procedure for electrophilic fluorination of a cyclic ketone precursor, which could be adapted for a C8 system, is as follows:
Experimental Protocol: Electrophilic Fluorination [3]
-
Reaction Setup: A 100 mL round-bottom flask equipped with a magnetic stir bar is charged with 50 mL of acetonitrile (CH₃CN) and an electrophilic fluorinating agent such as Selectfluor® (1.1 equivalents).
-
Dissolution: The mixture is stirred until the fluorinating agent is completely dissolved.
-
Substrate Addition: The cyclooctane-based precursor (1 equivalent) is added slowly to the reaction mixture with continuous stirring.
-
Reaction Conditions: The reaction vessel is sealed and allowed to stir at room temperature for 24-96 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or ¹⁹F NMR.
-
Workup: Upon completion, the solvent is removed under reduced pressure. The resulting residue is redissolved in approximately 20 mL of dichloromethane (CH₂Cl₂) and washed three times with 20 mL of distilled water.
-
Purification: The organic layers are combined, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated. The crude product is then purified by column chromatography or recrystallization to yield the desired fluorinated product.
Reactivity and Stability
The presence of eight fluorine atoms is expected to significantly influence the reactivity of the C-H bonds in C₈H₂F₈. The strong electron-withdrawing effect of fluorine will increase the acidity of the remaining protons, making them more susceptible to deprotonation by a strong base. The C-F bonds themselves are exceptionally strong, rendering the molecule largely inert to many chemical transformations.
Analytical Characterization
The unambiguous identification of a specific C₈H₂F₈ isomer would rely on a combination of modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of fluorinated organic molecules.[4]
-
¹H NMR: The proton NMR spectrum would be expected to show a complex multiplet for the two hydrogen atoms, with coupling to adjacent fluorine atoms. The chemical shift of these protons would be significantly downfield due to the deshielding effect of the numerous fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum would provide detailed information about the electronic environment of each fluorine atom. For a highly symmetrical isomer like all-cis-1,2,3,4,5,6,7,8-octafluorocyclooctane, a simplified spectrum might be observed.
-
¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments and their coupling to attached fluorine atoms.
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the C₈H₂F₈ isomer.[5] High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of the molecular formula.[5] Fragmentation patterns observed in the mass spectrum could also offer clues to the molecule's structure.
Infrared (IR) Spectroscopy
The IR spectrum would be dominated by strong C-F stretching absorptions, typically in the range of 1000-1400 cm⁻¹. The C-H stretching vibrations would be observed around 2900-3000 cm⁻¹.[6]
Caption: A typical analytical workflow for C₈H₂F₈ isomers.
Applications in Drug Discovery and Development
Partially fluorinated cycloalkanes are emerging as important building blocks in drug discovery.[7][8] The introduction of fluorine can modulate key drug-like properties, leading to improved efficacy and pharmacokinetic profiles.
Modulation of Physicochemical Properties
-
Lipophilicity: Fluorination generally increases lipophilicity, which can enhance membrane permeability and oral absorption.[2]
-
Metabolic Stability: The strength of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes, thus increasing the half-life of a drug candidate.[1]
-
Conformational Control: The introduction of multiple fluorine atoms can impose conformational constraints on the cyclooctane ring, which can be exploited to lock a molecule into a bioactive conformation.
Bioisosteric Replacement
Fluorinated motifs can serve as bioisosteres for other functional groups. For example, a difluoromethylene group (CF₂) is often used as a bioisostere for an ether oxygen or a carbonyl group.
The potential applications of C₈H₂F₈ isomers in drug discovery are vast, ranging from their use as novel scaffolds for kinase inhibitors to their incorporation into central nervous system (CNS) drugs where increased lipophilicity can aid in crossing the blood-brain barrier.[1]
Safety and Handling
Highly fluorinated compounds require careful handling in a laboratory setting. Although specific toxicity data for C₈H₂F₈ isomers are not available, general precautions for handling fluorinated organic compounds should be followed. These include working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses, and avoiding inhalation of vapors or direct contact with the skin.
Conclusion
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Electronic properties of fluorinated benzene derivatives
An In-Depth Technical Guide to the Electronic Properties of Fluorinated Benzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into benzene rings is a cornerstone of modern medicinal chemistry and materials science. This guide provides an in-depth exploration of the nuanced electronic effects that arise from the fluorination of benzene derivatives. We move beyond simplistic descriptions to elucidate the fundamental principles governing these changes, from the dualistic nature of fluorine's electronic influence to its profound impact on intermolecular interactions and molecular reactivity. This document is designed to serve as a practical and authoritative resource, bridging theoretical concepts with field-proven experimental and computational methodologies for the precise characterization and strategic application of these unique compounds.
The Fluorine Paradox: Deconstructing the Electronic Influence on the Benzene Ring
The introduction of fluorine, the most electronegative element, onto a benzene ring induces a complex interplay of electronic effects that cannot be explained by inductive effects alone. Understanding this duality is critical for predicting the behavior of fluorinated aromatics.
The Dominant Inductive Effect (-I)
Due to its extreme electronegativity, fluorine powerfully withdraws electron density from the benzene ring through the carbon-fluorine σ-bond.[1][2][3] This inductive effect (-I) is the primary contributor to the overall electron-deficient nature of highly fluorinated benzene rings. This withdrawal lowers the energy of both the σ and π molecular orbitals, which has significant consequences for the molecule's reactivity and interaction potential. For instance, the strong -I effect increases the acidity of nearby protons and makes the aromatic ring less susceptible to electrophilic aromatic substitution compared to benzene.[4][5]
The Counteracting Resonance Effect (+R)
Despite its electronegativity, fluorine possesses lone pairs of electrons in its 2p orbitals that can be donated back into the aromatic π-system.[1][5][6] This resonance, or mesomeric, effect (+R) donates electron density primarily to the ortho and para positions. While the +R effect of fluorine is weaker than its -I effect, it is crucial for explaining the regioselectivity of electrophilic aromatic substitution reactions, which preferentially occur at the para position in fluorobenzene.[4] The interplay between these opposing forces is a defining characteristic of fluorinated aromatics.
Caption: Duality of Fluorine's Electronic Influence.
Impact on Aromaticity
The effect of fluorination on the aromaticity of the benzene ring is a subject of nuanced discussion. While early assessments were varied, a consensus has emerged that increasing the number of fluorine substituents generally leads to a decrease in aromaticity.[1][2][7] This is rationalized by two concurrent effects: the resonance effect diminishes π-electron delocalization, while the inductive effect reduces the charge density at the ring's center.[1][2][3] Magnetic criteria, such as Nucleus-Independent Chemical Shift (NICS) and Ring Current Strength (RCS), consistently show that benzene is more aromatic than its fluorinated counterparts, with hexafluorobenzene being significantly less aromatic.[1][8]
Supramolecular Interactions: The Perfluoroaryl-Aryl (ArF-Ar) Stacking
One of the most significant consequences of the altered electronic landscape of fluorinated benzenes is their participation in strong, noncovalent stacking interactions with standard, electron-rich aromatic rings. This is known as the perfluoroaryl-aryl (ArF-Ar) interaction.[9][10][11]
The electron-poor face of a perfluorinated ring, resulting from the strong inductive withdrawal of the fluorine atoms, possesses a positive quadrupole moment. This complements the electron-rich face and negative quadrupole moment of a non-fluorinated arene (like benzene or tryptophan).[9] This electrostatic attraction leads to a face-to-face stacking arrangement that is considerably stronger than typical π-π stacking between two non-fluorinated benzene rings.[11][12] The binding energy between benzene and hexafluorobenzene, for example, is approximately 4-5.6 kcal/mol, a strength comparable to many hydrogen bonds.[11][12] This powerful and directional interaction is a vital tool in crystal engineering, materials science, and rational drug design for enhancing ligand-protein binding.[10][12]
Caption: The Perfluoroaryl-Aryl Stacking Interaction.
Characterization Techniques: Experimental and Computational Approaches
A multi-faceted approach combining experimental spectroscopy, electrochemistry, and computational chemistry is essential for a comprehensive understanding of the electronic properties of fluorinated benzene derivatives.
Spectroscopic Analysis: ¹⁹F Nuclear Magnetic Resonance (NMR)
¹⁹F NMR spectroscopy is the most powerful and direct technique for characterizing fluorinated compounds.[13][14] The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR experiments.[15][16]
-
Causality in Chemical Shifts: The chemical shift of a ¹⁹F nucleus is exceptionally sensitive to its local electronic environment, spanning a range of over 800 ppm.[15] Unlike ¹H NMR, where higher electron density leads to shielding (lower frequency), in ¹⁹F NMR, higher electron density around the fluorine atom generally leads to deshielding (higher frequency).[17] This sensitivity allows for the precise differentiation of fluorine atoms in subtly different environments, making it an invaluable tool for structural elucidation and for studying ligand-protein interactions.[14][16]
-
Self-Validation: The interpretation of complex spectra, especially in multifluorinated molecules, can be challenging.[18] A robust validation approach involves correlating experimental spectra with shifts predicted by quantum chemical methods, such as Density Functional Theory (DFT).[18][19][20] Linear scaling methods are often applied to computational results to correct for systematic errors, enabling reliable assignment of specific fluorine resonances.[18]
Table 1: Hammett Constants for Common Fluorine-Containing Substituents
The Hammett equation (log(K/K₀) = σρ) provides a quantitative measure of the electronic effect of a substituent on a benzene ring.[21] The substituent constant, σ, reflects the inductive and resonance contributions. A positive σ value indicates an electron-withdrawing group.
| Substituent | σ (meta) | σ (para) | Dominant Effect |
| -F | 0.34 | 0.06 | Strong -I, moderate +R |
| -CF₃ | 0.44 | 0.57 | Very Strong -I |
| -OCF₃ | 0.38 | 0.35 | Strong -I, weak +R |
| -SF₅ | 0.61 | 0.68 | Very Strong -I |
Data compiled from various sources, including references[22],[23],[24], and[25].
Electrochemical Analysis: Cyclic Voltammetry (CV)
Cyclic voltammetry is a key technique for probing the frontier molecular orbitals (HOMO and LUMO) of a molecule. By measuring the potentials at which a compound is oxidized and reduced, we can estimate the energies of these orbitals.
-
Experimental Rationale: The strong electron-withdrawing nature of fluorine substituents makes fluorinated benzenes more difficult to oxidize (higher oxidation potential) and easier to reduce (lower reduction potential) compared to their non-fluorinated analogues. This directly reflects the lowering of the HOMO and LUMO energy levels. These redox potentials are critical for designing materials for organic electronics (e.g., OLEDs, OFETs) and for understanding potential metabolic pathways of drug candidates.[26]
Protocol: Determining the Oxidation Potential of a Fluorinated Benzene Derivative
-
Preparation: Prepare a ~1 mM solution of the analyte (e.g., 1,4-difluorobenzene) in an appropriate solvent (e.g., acetonitrile or dichloromethane) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆). Rationale: The solvent must have a large potential window and the electrolyte ensures conductivity.
-
Cell Assembly: Assemble a three-electrode electrochemical cell: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode. Rationale: This setup allows for precise control and measurement of the potential at the working electrode where the reaction occurs.
-
Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. Maintain an inert atmosphere over the solution during the experiment. Rationale: Oxygen is electroactive and its presence would interfere with the measurement.
-
Internal Standard: Add a small amount of an internal reference standard with a known, stable oxidation potential, such as ferrocene (Fc/Fc⁺). Rationale: Referencing against an internal standard mitigates variations in the reference electrode potential and allows for more comparable results across different experiments.
-
Data Acquisition: Scan the potential from an initial value (e.g., 0 V) to a value sufficiently positive to observe the oxidation of the analyte (e.g., +2.0 V) and back. Set a scan rate of 100 mV/s.
-
Analysis: Determine the half-wave potential (E₁/₂) for the oxidation of the analyte from the resulting voltammogram. This is calculated as (Epa + Epc)/2, where Epa and Epc are the anodic and cathodic peak potentials, respectively. Report this potential relative to the Fc/Fc⁺ couple.
-
Trustworthiness: The process is self-validating through the use of the internal ferrocene standard. The observed E₁/₂ for ferrocene should be consistent with literature values under the experimental conditions.
Computational Chemistry Workflow
Computational modeling, particularly using Density Functional Theory (DFT), is indispensable for a deep understanding of the electronic structure.[20][27] It allows for the calculation of properties that are difficult or impossible to measure experimentally.
Caption: Standard DFT Workflow for Electronic Property Analysis.
-
Methodology Rationale: The choice of functional and basis set is critical for accuracy. For fluorinated aromatics, hybrid functionals like B3LYP combined with a Pople-style basis set like 6-311+G(d,p) often provide a good balance of accuracy and computational cost for geometry optimization and property calculations.[20] This level of theory is generally sufficient to accurately model the geometry, molecular orbital energies, and electrostatic potential surfaces that govern the molecule's behavior.[20][27]
Applications in Drug Development and Materials Science
The deliberate modification of electronic properties through fluorination is a powerful strategy in applied science.
-
Drug Development: In medicinal chemistry, fluorine substitution is used to enhance metabolic stability, binding affinity, and membrane permeability.[28][29][30] The C-F bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[29] Furthermore, the ability of fluorinated rings to engage in strong ArF-Ar interactions can be exploited to increase a drug's binding affinity for its target protein.[12]
-
Materials Science: In materials science, fluorination is used to create materials with unique properties such as high thermal stability, chemical inertness, and low surface energy.[31][32] The low-lying LUMO levels of perfluorinated aromatics make them excellent electron acceptors (n-type materials) for use in organic electronic devices like OLEDs and solar cells.[26]
Conclusion
The electronic properties of fluorinated benzene derivatives are governed by a delicate balance between powerful inductive electron withdrawal and weaker resonance donation. This interplay fundamentally alters the aromaticity, reactivity, and intermolecular interaction potential of the benzene ring. A comprehensive characterization of these properties relies on the synergistic use of ¹⁹F NMR, electrochemical methods, and computational chemistry. By understanding and harnessing these unique electronic features, researchers can continue to innovate, designing next-generation pharmaceuticals and advanced materials with precisely tailored functionalities.
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A Theoretical and Computational Guide to 2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene: Structure, Properties, and Reactivity
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive theoretical and computational framework for understanding the molecular properties of 2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene. In the absence of extensive experimental and computational literature on this specific molecule, this document establishes a robust predictive analysis. By drawing parallels with structurally related compounds, primarily 1,4-bis(trifluoromethyl)benzene, and employing established computational methodologies, we will explore the geometric, electronic, and spectroscopic characteristics of the title compound. This guide is intended to serve as a foundational resource for researchers interested in the design and application of highly fluorinated aromatic compounds.
Introduction: The Significance of Polyfluorinated Aromatics
The introduction of fluorine and trifluoromethyl groups into aromatic systems profoundly influences their chemical and physical properties. These modifications can enhance metabolic stability, lipophilicity, and binding affinity, making such compounds highly valuable in medicinal chemistry and materials science. This compound, with its unique substitution pattern, presents an intriguing case for theoretical investigation. The interplay between the electron-withdrawing trifluoromethyl groups and the ortho-difluoro substitution is expected to result in a distinct electronic landscape and conformational behavior.
Theoretical Background and Computational Approach
The study of fluorinated organic molecules has been greatly advanced by theoretical chemistry.[1][2] Computational methods, particularly Density Functional Theory (DFT), offer a powerful and cost-effective means to predict molecular properties with a high degree of accuracy. For a molecule like this compound, a comprehensive computational analysis is essential to elucidate its fundamental characteristics.
The Rationale for a DFT-Based Approach
DFT has been successfully employed to study the structures and vibrational spectra of various halogenated benzene derivatives.[3] The B3LYP hybrid functional, combined with a suitable basis set such as 6-311++G(d,p), has been shown to provide a good balance between computational cost and accuracy for predicting geometries, vibrational frequencies, and electronic properties of organic molecules.[3] This level of theory will be the cornerstone of our proposed computational protocol.
Proposed Computational Methodology: A Step-by-Step Protocol
To investigate the properties of this compound, the following computational workflow is recommended:
-
Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule. This is achieved by performing a geometry optimization calculation using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. This will provide key structural parameters such as bond lengths and angles.
-
Vibrational Frequency Analysis: Following geometry optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman vibrational spectra. These predicted spectra can be compared with experimental data for related compounds.[2][4]
-
Electronic Structure Analysis: To understand the molecule's reactivity and electronic properties, an analysis of the frontier molecular orbitals (HOMO and LUMO) is crucial. The energies of the HOMO and LUMO, and their energy gap, provide insights into the molecule's kinetic stability and electron-donating/accepting capabilities.
-
Conformational Analysis: The rotation of the trifluoromethyl groups can lead to different conformers. A potential energy surface scan, by systematically rotating the C-C bonds connecting the trifluoromethyl groups to the benzene ring, can identify the most stable conformations and the energy barriers between them.
Workflow for Computational Analysis
Caption: A generalized workflow for the theoretical and computational analysis of this compound.
Predicted Molecular Properties: A Comparative Analysis
Based on the proposed computational methodology and data from analogous compounds, we can predict the key properties of this compound.
Structural Parameters
The geometry of the benzene ring is expected to be slightly distorted from a perfect hexagon due to the steric and electronic effects of the substituents. The C-C bond lengths within the ring will likely vary, with the bonds adjacent to the bulky trifluoromethyl groups being slightly elongated. The C-F bond lengths of the trifluoromethyl groups and the fluorine atoms on the ring will be in the typical range for such compounds.
| Parameter | Predicted Value Range | Comparative Compound |
| C-C (aromatic) | 1.38 - 1.41 Å | 1,4-bis(trifluoromethyl)benzene |
| C-H (aromatic) | ~1.08 Å | 1,4-bis(trifluoromethyl)benzene |
| C-CF3 | ~1.50 Å | 1,4-bis(trifluoromethyl)benzene |
| C-F (ring) | ~1.35 Å | 2,3-difluorobenzyl radical[5] |
| C-F (CF3) | ~1.34 Å | 1,4-bis(trifluoromethyl)benzene |
Table 1: Predicted Structural Parameters for this compound
Spectroscopic Signatures
NMR Spectroscopy: The 1H NMR spectrum is predicted to be simple, showing a single peak for the two equivalent aromatic protons. The 19F NMR spectrum will be more complex, with two distinct signals: one for the two equivalent fluorine atoms on the ring and another for the six equivalent fluorine atoms of the two trifluoromethyl groups. For comparison, the 19F NMR chemical shift of the CF3 groups in 1,4-bis(trifluoromethyl)benzene is approximately -63.3 ppm.[6]
Vibrational Spectroscopy: The IR and Raman spectra will be characterized by strong bands corresponding to C-F stretching vibrations of both the ring and the trifluoromethyl groups. The vibrational spectra of 1,4-bis(trifluoromethyl)benzene have been extensively studied and provide a good reference for assigning the fundamental vibrational modes.[2]
Electronic Properties and Reactivity
The presence of four electron-withdrawing groups (two F and two CF3) will significantly lower the energy of the HOMO and LUMO orbitals compared to benzene. This will result in a large HOMO-LUMO gap, suggesting high chemical stability. The electron-deficient nature of the aromatic ring will make it susceptible to nucleophilic aromatic substitution reactions. The ortho-difluoro substitution pattern may direct incoming nucleophiles to specific positions on the ring.
| Property | Predicted Trend | Rationale |
| HOMO Energy | Lowered | Strong electron-withdrawing groups |
| LUMO Energy | Lowered | Strong electron-withdrawing groups |
| HOMO-LUMO Gap | Large | High chemical stability |
| Reactivity | Prone to nucleophilic attack | Electron-deficient aromatic ring |
Table 2: Predicted Electronic Properties and Reactivity of this compound
Conclusion and Future Directions
This technical guide has outlined a comprehensive theoretical and computational approach to understanding the properties of this compound. While direct experimental data is currently scarce, the proposed computational protocol, in conjunction with comparative analysis of related molecules, provides a solid foundation for predicting its structure, spectroscopy, and reactivity.
Future experimental work, including the synthesis and spectroscopic characterization (NMR, IR, Raman) of this molecule, is highly encouraged to validate these theoretical predictions. Such studies will not only advance our understanding of this specific compound but also contribute to the broader field of fluorine chemistry, aiding in the rational design of novel molecules for applications in drug discovery and materials science.
Logical Relationship of Substituent Effects
Caption: The influence of fluorine and trifluoromethyl substituents on the key molecular properties of the benzene ring.
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Navigating the Solubility Landscape of 2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene: A Technical Guide for Researchers
Introduction: The Enigmatic Nature of a Highly Fluorinated Aromatic
In the landscape of modern drug discovery and materials science, highly fluorinated aromatic compounds are of significant interest. Their unique electronic properties, metabolic stability, and lipophilicity make them valuable scaffolds in the design of novel pharmaceuticals and advanced materials. 2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene, a molecule boasting a dense arrangement of fluorine atoms on a benzene core, is a prime example of this class of compounds. Its chemical stability and potential for unique intermolecular interactions make it a compelling candidate for a variety of applications. However, the very features that make it attractive also present significant challenges, most notably in terms of its solubility.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and experimentally determining the solubility of this compound in organic solvents. Recognizing the current scarcity of publicly available empirical data for this specific compound, this document emphasizes the foundational principles of solubility for highly fluorinated molecules and furnishes detailed, field-proven methodologies for its accurate measurement.
Theoretical Framework: Predicting the Solubility of a Highly Fluorinated Arene
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[1] For this compound, its solubility profile is dictated by the interplay of its unique structural features.
Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 1,3-Bis(trifluoromethyl)benzene | 1,4-Bis(trifluoromethyl)benzene |
| CAS Number | 1099597-67-7[2] | 402-31-3[3] | 433-19-2 |
| Molecular Formula | C₈H₂F₈[4] | C₈H₄F₆[3] | C₈H₄F₆ |
| Molecular Weight | 250.09 g/mol [4] | 214.11 g/mol [5] | 214.11 g/mol |
| Boiling Point | Not available | 114–116 °C[3] | 116 °C |
| Density | Not available | Not available | 1.381 g/mL at 25 °C |
The presence of eight fluorine atoms in this compound dramatically influences its electronic character and potential for intermolecular interactions. The high electronegativity of fluorine leads to strong carbon-fluorine bonds and a significant alteration of the benzene ring's electron density. This high degree of fluorination is expected to result in:
-
Increased Lipophilicity : The replacement of hydrogen atoms with fluorine generally increases a molecule's lipophilicity (logP), which can lead to reduced solubility in aqueous media.[6]
-
Strong Crystal Lattice Energy : The ability of fluorine to participate in strong intermolecular interactions, such as halogen bonds and dipole-dipole interactions, can result in a highly stable crystal lattice that is challenging for solvent molecules to disrupt.[6]
-
The "Fluorophobic" Effect : While lipophilic, fluorinated segments of a molecule can also be "fluorophobic," meaning they have a tendency to be repelled from both aqueous and hydrocarbon environments. This can lead to aggregation in solution, which can limit solubility.[6]
Based on these principles, it is predicted that this compound will exhibit favorable solubility in non-polar and weakly polar organic solvents that can effectively engage in dispersion forces and dipole-dipole interactions. Conversely, its solubility is expected to be limited in highly polar, protic solvents like water and lower alcohols.
Predicted Solubility Trends for this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar Aprotic | Hexane, Toluene, Benzene | High | Favorable van der Waals interactions with the fluorinated aromatic core. |
| Weakly Polar Aprotic | Diethyl Ether, Dichloromethane, Chloroform, Ethyl Acetate, Tetrahydrofuran (THF) | Moderate to High | A balance of dispersion forces and dipole-dipole interactions can effectively solvate the molecule. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate | The polarity of these solvents may allow for some favorable interactions, although the "fluorophobic" effect could limit high solubility.[1] |
| Polar Protic | Methanol, Ethanol, Water | Low to Very Low | The strong hydrogen-bonding network of these solvents is not effectively disrupted by the non-polar, fluorinated solute. |
Experimental Determination of Solubility: A Step-by-Step Guide
Given the lack of established data, experimental determination is crucial. The choice of method depends on the required accuracy, throughput, and the amount of available compound.
Workflow for Solubility Determination
Caption: Experimental workflow for solubility determination.
Thermodynamic Solubility: The Shake-Flask Method (Gold Standard)
The shake-flask method is widely regarded as the most reliable for determining thermodynamic (equilibrium) solubility.[7][8]
Protocol:
-
Preparation :
-
Ensure the purity of this compound using appropriate analytical techniques (e.g., NMR, GC-MS).
-
Use high-purity organic solvents.
-
-
Procedure :
-
Add an excess amount of the solid compound to a known volume of the selected organic solvent in a sealed, screw-cap vial or flask. The presence of undissolved solid is essential to ensure saturation.[7]
-
Agitate the mixture at a constant temperature using a shaker or orbital incubator for a sufficient period to reach equilibrium. For many compounds, 24 to 72 hours is adequate.[9]
-
Periodically take samples and measure the concentration of the dissolved compound. Equilibrium is reached when consecutive measurements show no significant change in concentration.
-
-
Sample Analysis :
-
After reaching equilibrium, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[10][11]
-
-
Data Reporting :
-
Express the solubility in units such as mg/mL, g/L, or mol/L at the specified temperature.
-
Kinetic Solubility: High-Throughput Screening Methods
For earlier stages of research where rapid assessment of a larger number of solvents is needed, kinetic solubility methods are employed. These methods typically involve dissolving the compound in a co-solvent (like DMSO) and then diluting it into the solvent of interest to induce precipitation.[9][12]
1. Nephelometric Assay
This method measures the turbidity of a solution caused by the precipitation of an insoluble compound.[13][14]
Protocol:
-
Stock Solution Preparation : Prepare a concentrated stock solution of this compound in a suitable organic solvent in which it is highly soluble (e.g., DMSO).
-
Assay Plate Preparation : In a multi-well plate (e.g., 96- or 384-well), add the desired organic solvents.
-
Compound Addition : Add a small volume of the stock solution to the wells containing the test solvents.
-
Incubation and Measurement : Incubate the plate for a defined period (e.g., 1-2 hours) at a controlled temperature.[14] Measure the light scattering using a nephelometer. An increase in light scattering indicates precipitation and that the kinetic solubility limit has been exceeded.[13]
2. Chromatographic and Spectroscopic Methods
These methods quantify the amount of compound that remains in solution after a precipitation event.
Protocol:
-
Sample Preparation : Follow the same procedure as for the nephelometric assay to induce precipitation.
-
Separation of Solid : After incubation, separate the precipitated solid from the solution by filtration or centrifugation.
-
Quantification :
-
HPLC-UV/MS : Analyze the filtrate to determine the concentration of the dissolved compound. This is a highly sensitive and selective method.[11][15]
-
UV-Vis Spectroscopy : If the compound has a suitable chromophore, its concentration in the filtrate can be determined by measuring its absorbance at a specific wavelength.[15]
-
Conclusion: A Pathway to Understanding
While direct, quantitative solubility data for this compound remains to be extensively published, a strong predictive framework can be built upon the known physicochemical properties of highly fluorinated aromatic compounds. This guide provides the theoretical underpinnings and detailed experimental protocols necessary for researchers to confidently and accurately determine its solubility in a range of organic solvents. The application of these robust methodologies will not only generate crucial data for the specific applications of this compound but also contribute to the broader understanding of the behavior of this important class of molecules in solution.
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A fully automated kinetic solubility screen in 384-well plate format using nephelometry. BMG LABTECH. [Link]
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A review of methods for solubility determination in biopharmaceutical drug characterization. Taylor & Francis Online. [Link]
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Safety and handling of 2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene
An In-depth Technical Guide to the Safe Handling and Application of 2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene
Authored by a Senior Application Scientist
Introduction: The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern drug discovery and materials science.[1][2][3] The trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate key physicochemical and biological properties, including lipophilicity, metabolic stability, and binding affinity.[2][4] this compound is a highly functionalized aromatic building block that offers a unique combination of these powerful attributes. Its electron-deficient nature and specific substitution pattern make it a valuable intermediate for synthesizing novel chemical entities.
This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and scientific context for researchers, scientists, and drug development professionals working with this compound. The causality behind each recommendation is explained to foster a culture of intrinsic safety and experimental excellence.
Physicochemical and Hazard Profile
A thorough understanding of a chemical's properties is the foundation of its safe and effective use. While comprehensive experimental data for this specific isomer is not broadly published, we can extrapolate key characteristics from its structure and data from closely related analogs. The presence of two trifluoromethyl groups and two fluorine atoms on the benzene ring renders the molecule highly electron-deficient and imparts significant stability, but also specific hazards.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 1,3-Bis(trifluoromethyl)benzene (Analog) | Notes |
| CAS Number | 1099597-67-7[5] | 402-31-3[6] | Unique identifier for the specific chemical substance. |
| Molecular Formula | C₈H₂F₈[7] | C₈H₄F₆ | The high fluorine content significantly influences reactivity and physical properties. |
| Molecular Weight | 250.09 g/mol [5][7] | 214.11 g/mol | Important for stoichiometric calculations in experimental design. |
| Appearance | Colorless Liquid (presumed) | Colorless Liquid[6] | Visual inspection is a first-line check for purity and degradation. |
| Boiling Point | Data not available | 116 °C[6] | The additional fluorine atoms in the target compound may slightly increase the boiling point compared to the analog. |
| Density | Data not available | 1.381 g/cm³[8] | Expected to be significantly denser than water. |
| LogP | 4.01[5] | ~3.5 | Indicates high lipophilicity, suggesting poor water solubility and potential for bioaccumulation.[9] |
| Purity | Typically ≥95-98%[5] | Varies by supplier | Always verify the purity from the supplier's Certificate of Analysis (CoA). |
Table 2: GHS Hazard Identification
| Hazard Class | GHS Classification | Rationale and Implications |
| Acute Toxicity, Oral | H302: Harmful if swallowed[5] | Ingestion can lead to systemic toxicity. The exact toxicological profile is not well-defined, but fluorinated compounds can have unique metabolic pathways and target organ effects.[10][11] |
| Skin Corrosion/Irritation | H315: Causes skin irritation (Category 2)[5][6] | The compound is lipophilic and can defat the skin, leading to irritation and dermatitis upon prolonged contact. It may also be absorbed through the skin. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation (Category 2)[5][6] | Direct contact with the liquid or its vapors can cause significant irritation, pain, and potential damage to the cornea. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[5] | Inhalation of vapors or aerosols can irritate the mucous membranes and the respiratory tract, leading to coughing and shortness of breath. |
| Flammability | Flammable Liquid (Category 3, based on analogs)[6][12] | Analogs like 1,3-bis(trifluoromethyl)benzene have flash points around 26°C, indicating that vapors can form ignitable mixtures with air at or near room temperature.[6] |
Core Directive: Safe Handling and Storage Protocols
The handling of highly fluorinated aromatic compounds necessitates a protocol-driven approach that assumes risk and builds in layers of protection. The following procedures are designed as a self-validating system to minimize exposure and prevent incidents.
Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist; it is the primary barrier between the researcher and potential harm.
-
Hand Protection: Wear nitrile or neoprene gloves. Given the compound's lipophilicity, double-gloving is recommended, especially when handling larger quantities (>10 mL). Causality: Standard latex gloves offer insufficient protection against many organic solvents and reagents. Nitrile provides better chemical resistance. Double-gloving protects against undetected micro-perforations and allows for safe removal of the outer glove if contaminated.
-
Eye Protection: Chemical safety goggles are mandatory at all times. When there is a risk of splashing, a full-face shield should be worn over the goggles.[13] Causality: The compound is a serious eye irritant.[5] Goggles provide a seal around the eyes to protect against splashes and vapors, which safety glasses do not.
-
Body Protection: A flame-retardant laboratory coat is required.[12] An apron made of a chemically resistant material like butyl rubber should be used when handling significant quantities. Causality: This protects against accidental spills on clothing, which could otherwise hold the chemical against the skin. Flame retardancy is crucial given the flammability hazard.[12]
-
Respiratory Protection: All handling of the neat compound should be performed inside a certified chemical fume hood to control vapor exposure.[13] Causality: The compound may cause respiratory irritation, and its inhalation toxicity is not fully characterized.[5] A fume hood is the most effective engineering control for preventing inhalation.
Storage and Segregation
Proper storage is critical for maintaining chemical integrity and preventing hazardous interactions.
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[6][14] The storage location should be a designated flammables cabinet.
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[6][12][15] Use spark-proof tools and explosion-proof equipment when handling large volumes.[6][15] Causality: The compound is flammable, and its vapors can travel to an ignition source and flash back.[15]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[14] Causality: While generally stable, the electron-deficient aromatic ring can be susceptible to attack by strong nucleophiles or undergo uncontrolled reactions with potent oxidizers.
Waste Disposal
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][13] Do not dispose of down the drain. Causality: Fluorinated organic compounds are persistent in the environment and can be harmful to aquatic life.[9] Professional disposal ensures complete destruction via high-temperature incineration.
Experimental Protocols and Workflow
This section outlines a standard workflow for using this compound in a typical laboratory synthesis, emphasizing the integration of safety at each step.
Workflow Diagram: General Handling in a Laboratory Setting
Caption: Standard laboratory workflow for handling the title compound.
Step-by-Step Reaction Setup Protocol
This protocol assumes a generic reaction where the compound is used as a starting material under anhydrous conditions.
-
System Preparation: Assemble the reaction glassware (e.g., a three-neck round-bottom flask with a condenser, dropping funnel, and nitrogen inlet) inside the fume hood. Ensure all glassware is oven- or flame-dried to remove moisture.
-
Inert Atmosphere: Purge the assembled apparatus with an inert gas (e.g., nitrogen or argon) for 10-15 minutes. Causality: This prevents atmospheric moisture and oxygen from interfering with sensitive reagents (like organometallics) that are often used in conjunction with such building blocks.
-
Reagent Transfer: Using a clean, dry syringe, carefully withdraw the required volume of this compound. It is best practice to insert the syringe needle through a rubber septum to maintain the inert atmosphere in the reagent bottle. Transfer the liquid into the reaction flask or dropping funnel. Causality: A syringe transfer is a precise method that minimizes exposure to air and reduces the risk of spills compared to pouring.
-
Reaction Execution: Proceed with the addition of other reagents and solvents as dictated by the specific synthetic plan. Maintain control over the reaction temperature with a suitable cooling or heating bath. Causality: Many reactions involving highly functionalized molecules have specific temperature requirements to control selectivity and prevent runaway reactions.
-
Work-up and Quenching: Upon completion, cool the reaction to a safe temperature (e.g., 0 °C) before quenching. Quench by slowly adding the appropriate reagent (e.g., water, saturated ammonium chloride) to neutralize any reactive species. Causality: A controlled, slow quench prevents a sudden exotherm that could cause the solvent to boil, leading to a pressure buildup and potential breach of containment.
Emergency Procedures: A Self-Validating Response
Preparedness is key to mitigating the impact of an accidental release or exposure.
Emergency Response Flowchart
Caption: Decision-making flowchart for emergency response.
First-Aid Measures
-
If on Skin: Immediately take off all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek medical attention.[6][13]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. Get immediate medical attention.[6][13]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[6][15]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth. Immediately call a poison center or doctor.[5][6]
Relevance in Drug Development and Research
The title compound is not just a laboratory reagent; it is a strategic tool for molecular design. The trifluoromethyl groups act as powerful electron-withdrawing agents, significantly lowering the pKa of adjacent functional groups and influencing the electronics of the aromatic ring. This property is exploited in creating molecules with tailored binding affinities and pharmacokinetic profiles.[2][4] Furthermore, the C-F bonds are exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.[1][11][16] Researchers using this building block are likely engaged in creating next-generation therapeutics where such properties are paramount.
References
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Kennedy Jr., G. L. (1990). Toxicology of fluorine-containing monomers . Critical Reviews in Toxicology. [Link]
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Toxicology of Fluoro-olefins . Nature. [Link] (Note: Specific article link not available from search result, linking to main domain).
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Toxicology of perfluorinated compounds . ProQuest. [Link]
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Urban, M. J., & Johnson, B. (2021). Metabolism and Toxicity of Fluorine Compounds . Chemical Research in Toxicology. [Link]
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Urban, M. J., & Johnson, B. (2021). Metabolism and Toxicity of Fluorine Compounds . PMC, NIH. [Link]
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SAFETY DATA SHEET: 4-Chlorobenzotrifluoride . Airgas. [Link]
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F.A. Santos, et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities . Journal of Experimental and Theoretical Analyses. [Link]
- Process for the preparation of bis (trifluoromethyl) benzene.
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He, Z., et al. (2019). Selective C–F Functionalization of Unactivated Trifluoromethylarenes . PMC, NIH. [Link]
-
Musacchio, A. J., et al. (2020). Defluoroalkylation of Trifluoromethylarenes with Hydrazones: Rapid Access to Benzylic Difluoroarylethylamines . Organic Letters. [Link]
-
Chemical Properties of Benzene, (trifluoromethyl)- (CAS 98-08-8) . Cheméo. [Link]
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Prakash, G. K. S., et al. (2011). Protolytic defluorination of trifluoromethyl-substituted arenes . PMC, NIH. [Link]
-
Uddin, M. J., et al. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years . MDPI. [Link]
-
Murray, R., et al. (1947). Production of Bis(trifluoromethyl)benzene . Industrial & Engineering Chemistry. [Link]
-
The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl . JMU Scholarly Commons. [Link]
-
Al-Abri, Z., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . PMC, PubMed Central. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities . Hovione. [Link]
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Methodological & Application
The Strategic Integration of 2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene in Advanced Organic Electronics
Introduction: Engineering Electron-Deficient Cores for High-Performance Organic Semiconductors
In the relentless pursuit of next-generation organic electronic devices, the precise control over the electronic properties of semiconductor materials is paramount. The strategic incorporation of fluorine atoms and trifluoromethyl (CF₃) groups onto aromatic systems has emerged as a powerful tool for tuning frontier molecular orbital (FMO) energy levels, enhancing electron mobility, and improving device stability. 2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene stands as a quintessential example of a highly electron-deficient aromatic building block. Its unique substitution pattern creates a molecule with a low-lying Lowest Unoccupied Molecular Orbital (LUMO), making it an exceptional candidate for use as an electron-acceptor moiety in a variety of organic electronic applications, including Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs).
This technical guide provides a comprehensive overview of the application of this compound and its close analogs in organic electronics. We will delve into the fundamental principles governing its utility, present detailed protocols for its incorporation into functional devices, and discuss the expected performance metrics. The causality behind experimental choices will be emphasized to provide researchers with a robust framework for designing and executing their own investigations.
Core Principles: The Physicochemical Impact of Fluorination
The introduction of fluorine and trifluoromethyl groups onto a benzene ring profoundly alters its electronic and physical properties. Understanding these effects is crucial for appreciating the role of this compound in organic electronics.
-
Inductive Effect: Both fluorine and the CF₃ group are strongly electron-withdrawing due to the high electronegativity of fluorine. This inductive effect lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the LUMO of the benzene ring. The significant depression of the LUMO level is particularly advantageous for creating n-type (electron-transporting) materials.
-
Enhanced Electron Affinity: The strong electron-withdrawing nature of the substituents increases the electron affinity of the molecule, facilitating electron injection and transport in electronic devices.
-
Improved Stability: The high strength of the C-F bond imparts greater thermal and oxidative stability to the molecule, a critical factor for the longevity of organic electronic devices.
-
Intermolecular Interactions: The presence of fluorine can lead to non-covalent interactions, such as C-H···F and F···F interactions, which can influence molecular packing in the solid state and, consequently, charge transport properties.
Application in Organic Light-Emitting Diodes (OLEDs): A Case Study in Thermally Activated Delayed Fluorescence (TADF)
While direct literature on the application of this compound is emerging, its close structural analog, 1,4-Bis(trifluoromethyl)benzene, has been successfully employed as a potent acceptor moiety in the design of emitters for Thermally Activated Delayed Fluorescence (TADF) OLEDs.[1] The principles and protocols are highly transferable.
TADF emitters enable OLEDs to harvest both singlet and triplet excitons for light emission, theoretically achieving 100% internal quantum efficiency. This is accomplished by minimizing the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). The design of TADF molecules often involves a donor-acceptor (D-A) architecture, where the HOMO is localized on the donor and the LUMO on the acceptor. The use of a strong acceptor like a bis(trifluoromethyl)benzene derivative is key to achieving a small ΔEST.
Protocol 1: Synthesis of a TADF Emitter Incorporating a Bis(trifluoromethyl)benzene Acceptor
This protocol is adapted from the synthesis of a donor-acceptor-donor (D-A-D) type TADF emitter where 1,4-Bis(trifluoromethyl)benzene serves as the acceptor core.[1]
Objective: To synthesize a D-A-D TADF emitter via a Buchwald-Hartwig amination reaction.
Materials:
-
1,4-Dibromo-2,5-bis(trifluoromethyl)benzene (or a similar di-halogenated derivative of the target molecule)
-
Donor moiety (e.g., Phenoxazine, Phenothiazine, or 9,9-dimethyl-9,10-dihydroacridine)[1]
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphine tetrafluoroborate ((t-Bu)₃PH•BF₄)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere synthesis (Schlenk line)
Procedure:
-
In a Schlenk flask under an argon atmosphere, combine the di-halogenated bis(trifluoromethyl)benzene derivative (1.0 mmol), the donor moiety (2.2 mmol), sodium tert-butoxide (2.5 mmol), Pd₂(dba)₃ (0.02 mmol), and (t-Bu)₃PH•BF₄ (0.08 mmol).
-
Add anhydrous toluene (20 mL) via syringe.
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Heat the mixture to reflux (approximately 110 °C) and stir for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and quench with distilled water.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, followed by recrystallization or sublimation to obtain the pure D-A-D TADF emitter.
Causality: The Buchwald-Hartwig amination is a powerful cross-coupling reaction for forming C-N bonds. The choice of a palladium catalyst and a bulky phosphine ligand is critical for achieving high yields with sterically hindered coupling partners. The inert atmosphere is essential to prevent the degradation of the catalyst and reagents.
Protocol 2: Fabrication of a Solution-Processed OLED Device
Objective: To fabricate a multilayer OLED device using the synthesized TADF emitter.
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)
-
Host material (e.g., 1,3-Bis(N-carbazolyl)benzene - mCP)
-
Synthesized TADF emitter
-
Electron Transport Layer (ETL) material (e.g., 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene - TPBi)
-
Lithium fluoride (LiF)
-
Aluminum (Al)
-
Chlorobenzene (anhydrous)
Device Structure: ITO / PEDOT:PSS (40 nm) / Host:TADF emitter (x wt%, 30 nm) / ETL (40 nm) / LiF (1 nm) / Al (100 nm)
Procedure:
-
Substrate Preparation: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates in an oven and then treat with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Hole Injection Layer (HIL): Spin-coat a filtered aqueous solution of PEDOT:PSS onto the ITO substrate at 4000 rpm for 60 seconds. Anneal the film at 120 °C for 15 minutes in a nitrogen-filled glovebox.
-
Emissive Layer (EML): Prepare a solution of the host material and the TADF emitter in chlorobenzene at the desired weight percentage (e.g., 6 wt%). Spin-coat the EML solution onto the PEDOT:PSS layer at 2000 rpm for 60 seconds. Anneal the film at 90 °C for 10 minutes inside the glovebox.
-
ETL, Cathode, and Encapsulation: Transfer the substrates into a high-vacuum thermal evaporator (pressure < 10⁻⁶ Torr).
-
Deposit the ETL material at a rate of 1-2 Å/s.
-
Deposit LiF at a rate of 0.1-0.2 Å/s.
-
Deposit Al at a rate of 5-10 Å/s.
-
The thickness of each layer should be monitored using a quartz crystal microbalance.
-
-
Encapsulation: Encapsulate the devices using a UV-curable epoxy resin and a glass slide in a nitrogen atmosphere to prevent degradation from moisture and oxygen.
Causality: The multilayer device architecture is designed to optimize charge injection, transport, and recombination within the emissive layer. PEDOT:PSS serves as a hole-injection layer to smooth the ITO surface and reduce the hole injection barrier. The host material facilitates charge transport and prevents aggregation of the emitter molecules, which can lead to luminescence quenching. The ETL transports electrons to the EML, and the LiF/Al cathode provides efficient electron injection.
Expected Performance and Data
The performance of OLEDs incorporating bis(trifluoromethyl)benzene-based TADF emitters can be exceptional. Key performance metrics are summarized in the table below, based on representative data for analogous compounds.[1]
| Parameter | Value |
| Peak Emission Wavelength (λEL) | ~480-520 nm (Cyan to Green) |
| Commission Internationale de l'Éclairage (CIE) Coordinates | (0.2-0.4, 0.5-0.6) |
| Maximum External Quantum Efficiency (EQEmax) | > 20% |
| Turn-on Voltage | 2.5 - 4.0 V |
| Maximum Luminance | > 10,000 cd/m² |
| Efficiency Roll-off at 1000 cd/m² | < 10% |
Visualization of Key Processes
TADF Mechanism in a D-A-D Emitter
Caption: Energy level diagram illustrating the TADF mechanism.
OLED Device Fabrication Workflow
Sources
Application Notes and Protocols for 2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene as a High-Voltage Electrolyte Additive for Lithium-Ion Batteries
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for High-Energy Density Lithium-Ion Batteries
The advancement of lithium-ion battery (LIB) technology is intrinsically linked to the development of high-energy-density cathode materials that operate at high voltages. However, conventional carbonate-based electrolytes are prone to oxidative decomposition at potentials exceeding 4.2 V versus Li/Li⁺, leading to rapid capacity fading and safety concerns. The use of electrolyte additives is a key strategy to form a stable protective layer on the cathode surface, known as the cathode-electrolyte interphase (CEI), which suppresses these detrimental side reactions.
Fluorinated compounds are particularly promising as high-voltage electrolyte additives due to the strong electron-withdrawing nature of fluorine, which can enhance the oxidative stability of the electrolyte. This application note details the anticipated benefits and provides a comprehensive set of protocols for the evaluation of 2,3-difluoro-1,4-bis-(trifluoromethyl)benzene as a novel electrolyte additive for high-voltage lithium-ion batteries. While specific performance data for this compound is not extensively available in public literature, its molecular structure suggests significant potential for improving the stability and performance of high-voltage LIBs.
Physicochemical Properties and Anticipated Benefits
This compound possesses a unique combination of fluoro and trifluoromethyl functional groups on an aromatic ring. These features are expected to confer several advantageous properties as an electrolyte additive:
-
High Oxidative Stability: The presence of multiple electron-withdrawing fluorine and trifluoromethyl groups is anticipated to lower the highest occupied molecular orbital (HOMO) energy level of the molecule, thereby increasing its resistance to oxidation at high potentials.
-
Formation of a Robust CEI: Upon electrochemical oxidation, this additive is expected to decompose and form a stable, fluorine-rich CEI on the cathode surface. This protective layer can prevent direct contact between the electrolyte solvent and the cathode, mitigating transition metal dissolution and suppressing continuous electrolyte decomposition.
-
Improved Thermal Stability: Fluorinated compounds often exhibit higher thermal stability, which can contribute to the overall safety of the battery, especially under high-voltage and high-temperature operating conditions.
| Property | Anticipated Value/Characteristic |
| Molecular Formula | C₈H₂F₈ |
| Molecular Weight | 250.09 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | Estimated to be in the range of 120-150 °C |
| Oxidation Potential | Expected to be > 4.5 V vs. Li/Li⁺ |
Proposed Mechanism of Action
The primary proposed mechanism for this compound as an electrolyte additive is its preferential oxidation on the cathode surface during the initial charging cycles. This process leads to the formation of a stable and ionically conductive CEI layer.
Figure 1: Proposed mechanism of CEI formation by this compound.
Experimental Protocols
The following protocols provide a detailed guide for the preparation and electrochemical evaluation of this compound as a lithium-ion battery electrolyte additive.
Protocol 1: Electrolyte Preparation
Objective: To prepare a baseline electrolyte and an electrolyte containing the additive for comparative testing.
Materials:
-
Battery-grade ethylene carbonate (EC) and ethyl methyl carbonate (EMC) (1:1 by weight)
-
Lithium hexafluorophosphate (LiPF₆)
-
This compound
-
Argon-filled glovebox (<0.5 ppm H₂O, <0.5 ppm O₂)
-
Magnetic stirrer and stir bars
-
Precision balance
Procedure:
-
Inside the argon-filled glovebox, prepare the baseline electrolyte by dissolving LiPF₆ in the EC/EMC solvent mixture to a final concentration of 1.0 M. Stir until the salt is completely dissolved.
-
To prepare the additive-containing electrolyte, add a specific weight percentage of this compound (e.g., 0.5 wt%, 1.0 wt%, 2.0 wt%) to the baseline electrolyte.
-
Stir the additive-containing electrolyte for at least 4 hours to ensure homogeneity.
-
Store both electrolytes in sealed containers inside the glovebox.
Protocol 2: Coin Cell Assembly
Objective: To assemble 2032-type coin cells for electrochemical testing.
Materials:
-
High-voltage cathode (e.g., LiNi₀.₈Mn₀.₁Co₀.₁O₂ - NMC811) coated on aluminum foil
-
Lithium metal foil as the anode
-
Celgard 2325 separator
-
2032 coin cell components (casings, spacers, springs)
-
Electrolytes (baseline and additive-containing)
-
Crimping machine
Procedure:
-
Inside the argon-filled glovebox, punch out cathode discs (e.g., 14 mm diameter) and lithium metal anode discs (e.g., 15 mm diameter).
-
Cut the separator into discs (e.g., 19 mm diameter).
-
Assemble the coin cell in the following order: negative case, lithium anode, separator, add 20 µL of electrolyte, cathode (active material facing the separator), spacer, spring, and positive case.
-
Crimp the coin cell using a calibrated crimping machine to ensure a hermetic seal.
-
Allow the assembled cells to rest for at least 12 hours before testing to ensure complete wetting of the electrodes and separator.
Protocol 3: Electrochemical Characterization
Objective: To evaluate the electrochemical performance of the electrolytes using the assembled coin cells.
Equipment:
-
Battery cycler
-
Electrochemical impedance spectroscopy (EIS) analyzer
A. Cyclic Voltammetry (CV)
-
Place the coin cell in the battery cycler.
-
Perform CV at a slow scan rate (e.g., 0.1 mV/s) between 3.0 V and 4.8 V for three cycles. This will help to identify the oxidation potential of the additive and the formation of the CEI.
B. Galvanostatic Cycling
-
Formation Cycles: Cycle the cells at a low C-rate (e.g., C/10) for the first 2-3 cycles between 3.0 V and 4.6 V to ensure stable SEI and CEI formation.
-
Rate Capability Test: Cycle the cells at various C-rates (e.g., C/5, C/2, 1C, 2C, 5C) for 10 cycles each to evaluate the power performance.
-
Long-Term Cycling: Cycle the cells at a moderate C-rate (e.g., C/2 or 1C) at a constant temperature (e.g., 25 °C or 45 °C) for an extended number of cycles (e.g., 200-500 cycles) to assess the capacity retention and coulombic efficiency.
C. Electrochemical Impedance Spectroscopy (EIS)
-
Measure the EIS of the cells before cycling, after the formation cycles, and at regular intervals during long-term cycling (e.g., every 50 cycles).
-
Use a frequency range of 100 kHz to 10 mHz with an AC amplitude of 10 mV at the open-circuit voltage. This will provide information on the evolution of the interfacial and charge-transfer resistances.
Application Notes and Protocols for 2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene in Perovskite Solar Cells
Introduction: The Imperative for Advanced Interfacial Engineering in Perovskite Photovoltaics
Perovskite solar cells (PSCs) have emerged as a frontier in photovoltaic research, demonstrating remarkable power conversion efficiencies (PCEs) that rival conventional silicon-based technologies.[1] However, the long-term operational stability of PSCs remains a significant hurdle for their commercial viability.[1] Interfacial defects at the perovskite surface and grain boundaries are primary culprits, acting as non-radiative recombination centers and pathways for moisture-induced degradation.[2]
Fluorinated organic molecules have garnered considerable attention as effective passivating agents to mitigate these issues.[3] Their inherent hydrophobicity and the strong electronegativity of fluorine atoms offer a dual benefit: shielding the perovskite layer from environmental moisture and passivating surface defects through coordinative interactions.[4][5] This application note proposes the use of 2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene , a strategically designed fluorinated aromatic compound, as a novel additive for enhancing the performance and stability of perovskite solar cells.
While direct reports on the application of this compound in PSCs are not yet prevalent in the literature, its structural motifs—a difluorinated benzene ring and two trifluoromethyl groups—suggest a strong potential for effective interfacial modification. This document provides a comprehensive guide for researchers, outlining the theoretical basis, experimental protocols, and expected outcomes for the integration of this compound into state-of-the-art perovskite solar cell fabrication.
Molecular Rationale: Anticipated Mechanisms of Action
The efficacy of this compound as a perovskite additive is predicated on the synergistic effects of its constituent functional groups. We hypothesize a multi-modal mechanism of action at the perovskite interface:
-
Surface Defect Passivation: The electron-rich fluorine atoms on the benzene ring and within the trifluoromethyl groups can act as Lewis bases, coordinating with undercoordinated Pb²⁺ ions at the perovskite surface. This interaction is expected to passivate lead-related defects, which are known to be detrimental to device performance.[6][7]
-
Enhanced Hydrophobicity: The trifluoromethyl (-CF₃) groups are exceptionally hydrophobic. Their presence at the perovskite surface is anticipated to create a robust moisture barrier, significantly improving the device's resistance to degradation in ambient conditions.[4][5]
-
Modulation of Crystallization: Fluorinated additives can influence the crystallization kinetics of the perovskite film, potentially leading to improved film morphology with larger grain sizes and fewer grain boundaries.[2]
-
Favorable Energy Level Alignment: The introduction of a fluorinated interfacial layer can favorably modify the energy level alignment between the perovskite and the charge transport layer, facilitating more efficient charge extraction.[8]
Experimental Protocols
The following protocols provide a step-by-step guide for the incorporation of this compound into a standard n-i-p planar perovskite solar cell architecture.
Protocol 1: Additive Incorporation into the Perovskite Precursor Solution
This method involves the direct addition of this compound into the perovskite precursor solution.
Materials:
-
Lead(II) iodide (PbI₂)
-
Formamidinium iodide (FAI)
-
Methylammonium bromide (MABr)
-
Lead(II) bromide (PbBr₂)
-
Cesium iodide (CsI)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Chlorobenzene (CB)
Equipment:
-
Glovebox with a nitrogen atmosphere
-
Spin coater
-
Hotplate
-
Pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Perovskite Precursor Preparation (Control):
-
Prepare a 1.5 M stock solution of the triple-cation perovskite precursor by dissolving PbI₂ (1.1 M), FAI (1 M), MABr (0.2 M), PbBr₂ (0.2 M), and CsI (0.05 M) in a mixed solvent of DMF:DMSO (4:1 v/v).
-
Stir the solution at 60°C for 2 hours and filter through a 0.22 µm syringe filter before use.
-
-
Additive-Modified Perovskite Precursor Preparation:
-
Prepare a series of perovskite precursor solutions with varying concentrations of this compound (e.g., 0.1, 0.5, 1.0, 2.0 mol% with respect to PbI₂).
-
Add the calculated amount of this compound to the solvent mixture before dissolving the perovskite precursors.
-
Follow the same stirring and filtering procedure as the control solution.
-
-
Perovskite Film Deposition:
-
Clean the FTO-coated glass substrates with a standard cleaning procedure (e.g., sequential sonication in detergent, deionized water, acetone, and isopropanol).
-
Deposit an electron transport layer (e.g., SnO₂) onto the FTO substrates.
-
Transfer the substrates into a nitrogen-filled glovebox.
-
Spin-coat the prepared perovskite precursor solution (control or additive-modified) onto the electron transport layer. A typical two-step spin-coating program is 1000 rpm for 10 s, followed by 5000 rpm for 30 s.
-
During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate approximately 15 seconds before the end of the program.
-
Anneal the films on a hotplate at 100°C for 60 minutes.
-
Protocol 2: Post-Deposition Surface Treatment
This method involves treating the surface of a pre-deposited perovskite film with a solution containing this compound.
Materials:
-
Perovskite films prepared as described in Protocol 1 (using the control precursor solution).
-
This compound
-
Anhydrous isopropanol (IPA)
Procedure:
-
Preparation of the Treatment Solution:
-
Prepare a series of dilute solutions of this compound in anhydrous IPA (e.g., 0.5, 1, 2, 5 mg/mL).
-
-
Surface Treatment:
-
After annealing the perovskite films, allow them to cool to room temperature.
-
Spin-coat the treatment solution onto the perovskite film at 4000 rpm for 30 seconds.
-
Anneal the treated films at 100°C for 10 minutes to remove the solvent.
-
Characterization and Expected Outcomes
A comprehensive characterization of the perovskite films and the final solar cell devices is crucial to evaluate the impact of the this compound additive.
| Characterization Technique | Parameter to be Measured | Expected Outcome with Additive |
| Scanning Electron Microscopy (SEM) | Film morphology, grain size | Increased grain size, more uniform film coverage. |
| X-ray Diffraction (XRD) | Crystallinity, perovskite phase purity | Sharper diffraction peaks indicating improved crystallinity. |
| Photoluminescence (PL) Spectroscopy | PL intensity, carrier lifetime | Increased PL intensity and longer carrier lifetime, indicating reduced non-radiative recombination.[7] |
| Contact Angle Measurement | Surface hydrophobicity | Increased water contact angle, demonstrating enhanced moisture resistance.[9] |
| Current Density-Voltage (J-V) Measurement | PCE, Voc, Jsc, FF | Increased PCE, primarily through an enhancement in Voc and FF due to reduced recombination losses.[10] |
| External Quantum Efficiency (EQE) | Wavelength-dependent photon-to-electron conversion | Integrated Jsc from EQE should be consistent with J-V measurements. |
| Stability Testing | PCE decay over time under defined stress conditions (e.g., humidity, thermal stress, continuous illumination) | Slower degradation of PCE compared to control devices, indicating improved long-term stability.[5] |
Visualizing the Proposed Mechanism and Workflow
To better illustrate the proposed role of this compound and the experimental workflow, the following diagrams are provided.
Caption: Proposed mechanism of this compound at the perovskite interface.
Caption: Experimental workflow for incorporating the additive into perovskite solar cells.
Conclusion and Outlook
The strategic application of fluorinated additives is a promising avenue for advancing perovskite solar cell technology towards commercial realization. While the specific use of this compound has yet to be extensively documented, its molecular structure offers compelling features for effective surface passivation and stability enhancement. The protocols and characterization workflows detailed in this application note provide a robust framework for researchers to explore the potential of this and other novel fluorinated compounds. It is anticipated that the insights gained from such studies will contribute to the development of highly efficient and durable perovskite solar cells.
References
- Bi(trifluoromethyl) Benzoic Acid-Assisted Shallow Defect Passivation for Perovskite Solar Cells with an Efficiency Exceeding 21%.
- 1,3-Bis(trifluoromethyl)benzene. Wikipedia.
- Fluorine-substituted bifunctional molecules for enhanced perovskite solar cell performance.
- Ultrahydrophobic 3D/2D fluoroarene bilayer-based water-resistant perovskite solar cells with efficiencies exceeding 22%.
- Dual-Site Passivation Coupling Internal Encapsulation via 3,5-Bis(trifluoromethyl)-benzenethiol for Efficient and Stable Perovskite Solar Cells.
- Decoding Fluorine Peripheral Substitution Impact in Zinc Phthalocyanines for Perovskite Solar Cells.
- Enhancing the Performance of Perovskite Solar Cells by Introducing 4-(Trifluoromethyl)
- Pyranylidene/trifluoromethylbenzoic acid-based chromophores for dye-sensitized solar cells. Universidad de Zaragoza.
- Bi(trifluoromethyl) Benzoic Acid-Assisted Shallow Defect Passivation for Perovskite Solar Cells with an Efficiency Exceeding 21%.
- 2014 Perovskite Solar Cell Advances. Scribd.
- Structure-regulated fluorine-containing additives to improve the performance of perovskite solar cells.
- Difluorine‐Substituted Molecule‐Based Low‐Dimensional Structure for Highly Stable Tin Perovskite Solar Cells.
- Bifunctional trifluorophenylacetic acid additive for stable and highly efficient flexible perovskite solar cell.
- Exceptional surface passivation arising from bis(trifluoromethanesulfonyl)-based solutions (ACS Applied Electronic Materials).
- The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons.
- Impact of fluorine substitution in organic functional m
- Lead-free perovskite solar cells - How fluoride additives improve quality. Helmholtz-Zentrum Berlin (HZB).
- Effect of fluorine substitution on properties of hole-transporting materials for perovskite solar cells.
- 1,4-Bis(trifluoromethyl)-benzene synthesis. ChemicalBook.
- Organic Letters Ahead of Print.
- Exceptional Surface Passivation Arising from Bis(trifluoromethanesulfonyl)-Based Solutions.
- Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
- Rubidium Halide Additive Engineering for Efficient and Stable Bifacial Perovskite Solar Cells.
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- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Reactions Involving 2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene
Introduction: Unveiling the Potential of a Highly Electron-Deficient Aromatic Building Block
2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene is a fascinating yet underexplored aromatic compound. Its structure, featuring two strongly electron-withdrawing trifluoromethyl groups and two fluorine atoms on the benzene ring, renders it highly electron-deficient. This electronic characteristic is the cornerstone of its predicted reactivity, making it a potentially valuable substrate for advanced organic synthesis, particularly in the development of novel pharmaceuticals and materials. The trifluoromethyl groups are known to enhance metabolic stability and lipophilicity in drug candidates, while the fluorine atoms provide handles for selective functionalization.
This guide provides a comprehensive overview of the predicted reactivity of this compound and offers detailed, field-proven protocols adapted from analogous systems for its application in key synthetic transformations. As a Senior Application Scientist, the aim is to equip researchers with the foundational knowledge and practical starting points to confidently explore the synthetic utility of this unique building block.
Predicted Reactivity Profile
The reactivity of this compound is dominated by the strong inductive and mesomeric electron-withdrawing effects of the four fluorine-containing substituents. This leads to a highly electrophilic aromatic ring, poised for reaction with nucleophiles.
Key Predicted Reaction Pathways:
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms are anticipated to be excellent leaving groups in SNAr reactions. The positions of these fluorine atoms, ortho and meta to the powerful trifluoromethyl groups, significantly activate them towards nucleophilic attack.
-
Palladium-Catalyzed Cross-Coupling Reactions: While challenging due to the electron-deficient nature of the ring, the C-F bonds can potentially undergo oxidative addition to a low-valent palladium complex, enabling cross-coupling reactions such as Suzuki-Miyaura coupling.
-
C-H Functionalization: Direct C-H functionalization of such an electron-poor ring is expected to be difficult via conventional electrophilic metalation pathways. However, modern methodologies employing specialized ligands or synergistic catalysis may offer routes to functionalize the two available C-H bonds.
The following sections will delve into detailed protocols for the most promising of these transformations.
Safety First: Handling Polyfluorinated Aromatic Compounds
Mandatory Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves. For procedures with a risk of splashing, a face shield is recommended.[1]
-
Ventilation: All manipulations should be conducted in a certified chemical fume hood to avoid inhalation of vapors.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[1]
-
Waste Disposal: Dispose of all waste containing fluorinated compounds in clearly labeled, dedicated containers in accordance with institutional and local regulations.[1]
-
Emergency Procedures: In case of skin contact, wash the affected area immediately and thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air and seek medical attention.[1]
Experimental Protocols
The following protocols are designed as robust starting points for the investigation of this compound's reactivity. Researchers are encouraged to optimize these conditions for their specific applications.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Amine Nucleophile
The high electrophilicity of the aromatic ring makes SNAr a prime reaction pathway. The fluorine atoms are the most likely leaving groups. Due to the activating effect of the two trifluoromethyl groups, both fluorine atoms are susceptible to substitution. Regioselectivity will be influenced by both electronic and steric factors.
Reaction Scheme:
Caption: Predicted SNAr reaction of this compound.
Detailed Step-by-Step Methodology:
-
Reactor Setup: To a dry, oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 250 mg).
-
Reagent Addition: Add the amine nucleophile (e.g., morpholine, 1.1 mmol for mono-substitution, 2.2 mmol for di-substitution) and a suitable base (e.g., potassium carbonate, 2.0 mmol).
-
Solvent Addition: Add an anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), 5 mL).
-
Reaction Execution: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature should be determined by monitoring the reaction progress.
-
Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the starting material and the formation of products.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water (20 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Causality of Experimental Choices:
-
Solvent: Polar aprotic solvents like DMF and DMSO are excellent for SNAr reactions as they solvate the cation of the base, leaving the anion more nucleophilic, and can stabilize the charged Meisenheimer intermediate.[2][3]
-
Base: An inorganic base like potassium carbonate is used to deprotonate the amine nucleophile, increasing its nucleophilicity, and to neutralize the HF formed during the reaction.
-
Temperature: Heating is typically required to overcome the activation energy of the reaction.
Data Presentation: Predicted Outcomes
| Nucleophile (Equivalents) | Predicted Major Product | Expected Yield Range |
| Morpholine (1.1) | Mono-substituted product | 40-70% |
| Morpholine (2.2) | Di-substituted product | 60-90% |
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Activation of the C-F bond for cross-coupling is challenging but can be achieved with appropriate palladium catalysts and ligands. The choice of ligand is critical to facilitate the oxidative addition of the C-F bond to the palladium center. The reaction is expected to be regioselective, with the fluorine at the 2-position being potentially more reactive due to steric and electronic factors.
Reaction Scheme:
Caption: Predicted Suzuki-Miyaura coupling of this compound.
Detailed Step-by-Step Methodology:
-
Inert Atmosphere: Perform the entire procedure under an inert atmosphere of nitrogen or argon using Schlenk techniques.
-
Reactor Setup: In a Schlenk flask, combine this compound (1.0 mmol, 250 mg), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable phosphine ligand (e.g., SPhos or XPhos, 4-10 mol%).
-
Base and Solvent: Add a base (e.g., cesium carbonate, 2.0 mmol) and an anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, 5 mL).
-
Reaction Execution: Heat the mixture to 100-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by GC-MS or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Causality of Experimental Choices:
-
Catalyst and Ligand: Electron-rich, bulky phosphine ligands like SPhos and XPhos are known to be effective for the challenging oxidative addition of C-F bonds to palladium(0).
-
Base: A strong base like cesium carbonate is often required to facilitate the transmetalation step in the catalytic cycle.
-
Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen.
Data Presentation: Predicted Outcomes
| Arylboronic Acid | Ligand | Predicted Major Product | Expected Yield Range |
| 4-Methoxyphenylboronic acid | SPhos | Mono-arylated product | 30-60% |
| Phenylboronic acid | XPhos | Mono-arylated product | 25-55% |
Conclusion and Future Directions
This compound represents a promising, albeit underutilized, platform for the synthesis of highly functionalized aromatic compounds. The protocols outlined in this guide, based on established principles of reactivity for analogous polyfluorinated systems, provide a solid foundation for researchers to begin exploring its synthetic potential. The strongly electron-deficient nature of the ring suggests that nucleophilic aromatic substitution will be a particularly fruitful area of investigation. While palladium-catalyzed cross-coupling reactions are more challenging, they offer a pathway to carbon-carbon bond formation that warrants exploration with modern, highly active catalyst systems. Future work should focus on systematically mapping the reactivity of this compound with a diverse range of nucleophiles and coupling partners, as well as exploring the potential for selective functionalization of the two distinct fluorine and hydrogen atoms.
References
-
Sato, K., et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules, 26(5), 1435. [Link][2]
-
Sato, K., et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. ResearchGate. [Link][3]
-
Li, H., et al. (2011). Palladium-catalyzed cross-coupling of polyfluoroarenes with simple arenes. Organic Letters, 13(2), 276–279. [Link][4]
-
de la Cruz, P., et al. (2022). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 12(10), 1123. [Link][5]
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Application Notes and Protocols for the Use of Polyfluorinated Aromatic Compounds in Enhancing Organic Electronic Device Performance
Document ID: AN-PFB-2026-0121
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and professionals in materials science and organic electronics on the application of polyfluorinated aromatic compounds, specifically focusing on the potential role of molecules like 2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene, in enhancing the performance of organic electronic devices such as Organic Solar Cells (OSCs) and Organic Field-Effect Transistors (OFETs). The guide details the underlying scientific principles, mechanisms of action, and provides adaptable experimental protocols for the integration of these performance-enhancing additives.
Introduction: The Role of Fluorinated Aromatic Additives in Organic Electronics
The performance of organic electronic devices is intrinsically linked to the nanoscale morphology of the active layer and the electronic properties of the constituent materials. The introduction of small molecule additives into the processing of these devices has emerged as a powerful strategy to fine-tune these characteristics and unlock significant improvements in efficiency, stability, and charge transport.[1][2] Among the various classes of additives, polyfluorinated aromatic compounds, including those with trifluoromethyl (-CF₃) and fluoro- (-F) substitutions on a benzene core, have garnered considerable attention.
The fluorine atom and trifluoromethyl group are strongly electron-withdrawing, which can profoundly influence the electronic and physical properties of organic materials.[3][4] When used as additives, these molecules can modulate intermolecular interactions, influence the crystallization kinetics of the bulk material, and tune the energy levels at donor-acceptor interfaces.[4][5][6] This guide will use this compound as a representative molecule of this class to discuss the principles and protocols for their application. While specific data on this particular molecule is emerging, the protocols and mechanisms described herein are based on established findings for analogous fluorinated solid additives.[1][2]
Mechanism of Performance Enhancement
The primary role of polyfluorinated aromatic additives is to act as "morphology regulators" during the film formation process. Their strategic inclusion, even in small quantities, can lead to a more favorable active layer nanostructure for efficient device operation.
Tuning of Active Layer Morphology
In bulk heterojunction (BHJ) organic solar cells, the ideal morphology consists of interpenetrating networks of donor and acceptor materials with domain sizes on the order of the exciton diffusion length (typically 10-20 nm). Fluorinated additives can influence the phase separation and crystallization of the donor and acceptor materials.[7] For instance, volatile solid additives can induce molecular ordering and π-π stacking, which is beneficial for charge transport.[2] This can lead to the formation of more crystalline domains and purer phases, which reduces charge recombination and enhances charge mobility.[4][6]
Optimization of Electronic Properties
The strong electronegativity of fluorine atoms can lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the host materials.[4][5] This can lead to an increased open-circuit voltage (Voc) in organic solar cells. Furthermore, the presence of these additives can affect the recombination kinetics by suppressing bimolecular recombination, leading to an improved fill factor (FF).[6]
Enhancement of Charge Carrier Mobility
Improved molecular packing and crystallinity, facilitated by the additives, create more efficient pathways for charge carriers to travel to the electrodes.[4] This results in higher charge carrier mobility, which is a critical factor for achieving high short-circuit currents (Jsc) in solar cells and high drain currents in transistors.
The logical workflow for the action of these additives can be visualized as follows:
Expected Results and Data Presentation
The use of an optimized concentration of a suitable fluorinated additive is expected to lead to a significant enhancement in device performance. The table below presents a hypothetical but representative comparison of photovoltaic parameters for a non-fullerene acceptor-based organic solar cell with and without a fluorinated additive, based on trends reported in the literature. [1][2]
| Additive Concentration | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
|---|---|---|---|---|
| 0% (Control) | 0.82 | 15.5 | 68 | 8.65 |
| 0.5% | 0.85 | 17.2 | 75 | 10.97 |
| 1.0% | 0.84 | 16.8 | 72 | 10.16 |
Conclusion
Polyfluorinated aromatic compounds represent a promising class of additives for enhancing the performance of organic electronic devices. Their ability to modulate active layer morphology, tune electronic properties, and improve charge transport makes them a valuable tool for researchers. The protocols and principles outlined in this guide provide a solid foundation for the systematic investigation and application of these additives, paving the way for further advancements in the field of organic electronics.
References
- Effect of trifluoromethyl substituents in benzyl-based viologen on the electrochromic performance: Optical contrast and stability. (URL not provided)
-
Fluorinated solid additives enable high efficiency non-fullerene organic solar cells - Journal of Materials Chemistry A (RSC Publishing). Available at: [Link]
-
Organic and organometallic fluorinated materials for electronics and optoelectronics - CORE. Available at: [Link]
-
Synthesis and electron-transport properties of N-trifluoromethylphenyl-phthalimides containing selenophene substituents - Materials Advances (RSC Publishing). Available at: [Link]
- A review on the impacts of fluorinated organic additives in lithium battery industry—an emerging source of per-and polyfluoroalkyl substances - ResearchG
-
Fluorinated solid additives enable high efficiency non-fullerene organic solar cells - White Rose Research Online. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. Available at: [Link]
- Polyphenylene‐Based Materials: Control of the Electronic Function by Molecular and Supramolecular Complexity. (URL not provided)
-
Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects - PMC - PubMed Central. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. Available at: [Link]
- BN-embedded aromatics for optoelectronic applic
-
Organic electron transport materials - Beilstein Journals. Available at: [Link]
-
The Effect of Fluorine Substitution on the Molecular Interactions and Performance in Polymer Solar Cells | ACS Applied Materials & Interfaces - ACS Publications. Available at: [Link]
-
Electron transport at the interface of organic semiconductors and hydroxyl-containing dielectrics - Journal of Materials Chemistry C (RSC Publishing). Available at: [Link]
- Advanced Materials for Organic Electronics - ResearchG
-
1,3-Bis(trifluoromethyl)benzene - Wikipedia. Available at: [Link]
- Additives for morphology control in high-efficiency organic solar cells - ResearchG
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- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
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Application Notes and Protocols for the Formulation of Electrolytes with 2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Imperative for Advanced Electrolyte Additives in High-Energy Lithium-Ion Batteries
The progression of lithium-ion battery (LIB) technology towards higher energy densities and enhanced safety profiles is intrinsically linked to the innovation of electrolyte formulations. Conventional carbonate-based electrolytes face significant challenges at high operational voltages, including oxidative decomposition and unstable electrode-electrolyte interphases, which curtail cycle life and pose safety risks.[1] The incorporation of functional additives is a cost-effective and highly impactful strategy to mitigate these issues.[2][3]
Fluorinated compounds, in particular, have emerged as a critical class of additives.[1] Their strong electron-withdrawing properties enhance the oxidative stability of the electrolyte and facilitate the formation of a robust, LiF-rich solid electrolyte interphase (SEI) on the anode and a protective cathode-electrolyte interphase (CEI).[2] These interphases are crucial for suppressing parasitic side reactions, minimizing transition metal dissolution from the cathode, and ultimately extending the battery's lifespan and improving its safety.[1]
This application note introduces 2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene , a highly fluorinated aromatic compound, as a promising candidate for a high-voltage electrolyte additive. Its molecular structure, featuring two trifluoromethyl groups and two fluorine atoms on a benzene ring, suggests exceptional electrochemical stability and a strong propensity to form a protective, fluorine-rich interphase. This guide provides a comprehensive overview of its properties, detailed protocols for electrolyte formulation and electrochemical characterization, and the scientific rationale behind these methodologies.
Physicochemical and Electrochemical Properties
While extensive experimental data for this compound as an electrolyte additive is not yet broadly published, its properties can be inferred from its structure and compared with other common fluorinated additives. The strong C-F bonds and the electron-withdrawing nature of the trifluoromethyl groups are expected to impart high oxidative stability.
| Property | This compound (Predicted) | Fluoroethylene Carbonate (FEC) (Reference) |
| Molecular Weight | 250.09 g/mol | 104.04 g/mol |
| Boiling Point | ~154-155 °C (for 1,4-bis(trifluoromethyl)benzene)[4] | ~212 °C |
| Oxidative Stability | High (due to strong electron-withdrawing groups) | Moderate |
| SEI/CEI Formation | Expected to form a stable, LiF-rich interphase | Forms a stable, LiF-rich SEI |
| Primary Function | High-voltage stability, CEI formation | SEI formation on silicon and lithium metal anodes |
Proposed Mechanism of Action
The anticipated role of this compound in a lithium-ion battery is to participate in the formation of a stable and protective interphase on the cathode surface (CEI) and potentially the anode surface (SEI) through preferential electrochemical reduction or oxidation. The high fluorine content is key to this function. During the initial charging cycles, the additive is expected to decompose, creating a thin, electronically insulating but ionically conducting layer rich in lithium fluoride (LiF). This LiF-rich layer acts as a barrier, preventing the continuous decomposition of the bulk electrolyte at the high potentials of modern cathodes.
Step-by-Step Procedures:
-
Cell Assembly:
-
Inside the glovebox, assemble CR2032 coin cells using the NMC811 cathode, lithium metal anode, and Celgard separator.
-
Prepare two sets of cells: one with the Baseline Electrolyte and one with the Test Electrolyte . Ensure sufficient electrolyte is added to wet the separator and electrodes completely.
-
-
Electrochemical Stability Window:
-
Use a Li || Stainless Steel coin cell configuration.
-
Perform Linear Sweep Voltammetry (LSV) from the open-circuit potential to ~5.5 V vs. Li/Li⁺ at a slow scan rate (e.g., 0.1 mV/s).
-
Rationale: This test determines the oxidative stability limit of the electrolyte. A higher onset potential for oxidative current indicates better stability, which is crucial for high-voltage applications. The addition of the fluorinated additive is expected to enhance this stability.
-
-
Formation Cycling:
-
Cycle the Li || NMC811 cells at a low C-rate (e.g., C/20, where C = 180 mA/g) for the first two cycles in the desired voltage range (e.g., 3.0 - 4.3 V).
-
Rationale: The initial slow cycles are critical for the formation of a stable and uniform SEI and CEI. The decomposition products of the additive are incorporated into these layers during this stage.
-
-
Galvanostatic Cycling Performance:
-
Cycle the cells at a moderate rate (e.g., C/3 charge, 1C discharge) for an extended number of cycles (e.g., 100-500 cycles).
-
Record the charge and discharge capacities for each cycle.
-
Data to Analyze:
-
Capacity Retention: The percentage of the initial discharge capacity retained over cycling.
-
Coulombic Efficiency: The ratio of discharge capacity to charge capacity for each cycle. A value close to 100% indicates minimal parasitic reactions.
-
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS on the cells before formation cycling and after a significant number of cycles (e.g., after 100 cycles).
-
Use a frequency range of 100 kHz to 0.01 Hz with a small AC amplitude (e.g., 5 mV).
-
Rationale: EIS helps to understand the changes in cell impedance. The growth of the semi-circle in the Nyquist plot corresponding to the charge transfer resistance can indicate the stability of the electrode-electrolyte interphase. A stable interphase should result in minimal impedance growth over cycling.
-
Expected Outcomes and Data Interpretation
| Test | Expected Outcome with Additive | Interpretation |
| Linear Sweep Voltammetry | Higher oxidative stability potential | The additive suppresses electrolyte decomposition at high voltages. |
| Galvanostatic Cycling | Improved capacity retention and higher average coulombic efficiency | The additive forms a more effective and stable protective interphase (CEI), reducing parasitic reactions and preserving the cathode structure. |
| Electrochemical Impedance | Lower impedance growth after cycling | The formed CEI is stable and does not continuously grow, which would otherwise impede lithium-ion transport. |
Conclusion
This compound represents a compelling molecular architecture for an advanced electrolyte additive. Its high degree of fluorination is strategically designed to enhance the oxidative stability of electrolytes and promote the formation of a robust, protective cathode-electrolyte interphase. The protocols outlined in this application note provide a rigorous framework for researchers to formulate and validate electrolytes containing this additive. By systematically comparing its performance against a baseline, the scientific community can effectively evaluate its potential to enable the next generation of high-energy, long-lasting, and safe lithium-ion batteries.
References
-
The Journal of Physical Chemistry C. "Advanced Electrolyte Additives for Lithium-Ion Batteries: Classification, Function, and Future Directions." ACS Publications. Available at: [Link]
-
ResearchGate. "Lithium fluoroalkylphosphates: A new class of conducting salts for electrolytes for high energy lithium-ion batteries." Available at: [Link]
-
eScholarship.org. "Electrochemical formation of bis(fluorosulfonyl)imide-derived solid-electrolyte interphase at Li-metal potential." Available at: [Link]
-
ResearchGate. "Electrochemical Performance of a Bismuth Fluoride Electrode in a Reserve-Type Fluoride Shuttle Battery." Available at: [Link]
-
ResearchGate. "Electrochemical and Physicochemical Properties of PYR14-FSI Based Electrolytes with LiFSI." Available at: [Link]
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OSTI.GOV. "Fluorinated High-Voltage Electrolytes to Stabilize Nickel-Rich Lithium Batteries." Available at: [Link]
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RSC Publishing. "Electrolyte engineering promoting high-specific-energy lithium batteries in low-temperature environments." Available at: [Link]
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The Electrochemical Society. "Electrochemical Performance of 1-Ethyl-3-Methylimidazolium Bis(Trifluoromethylsulfonyl)Imide Ionic Liquid as Electrolyte for Primary Mg-Air Batteries." Available at: [Link]
-
ResearchGate. "Exceptional Performance of Li-ion Battery Cells with Liquid Electrolyte at 100°C." Available at: [Link]
-
Jongerius. "Mixing Electrolyte for Ion-Lithium Batteries." Available at: [Link]
Sources
Application Notes & Protocols: Enhancing Perovskite Layer Performance with Fluorinated Aromatic Additives
Introduction: The unprecedented rise in power conversion efficiencies of metal halide perovskite solar cells (PSCs) has established them as a formidable next-generation photovoltaic technology. However, the intrinsic instability of perovskite materials, particularly their susceptibility to moisture, heat, and light-induced degradation, remains a critical barrier to commercialization.[1][2] A key factor contributing to this instability is the prevalence of ionic defects, such as vacancies and interstitials, which can act as non-radiative recombination centers and facilitate material decomposition.[3]
Recent research has demonstrated that the strategic incorporation of fluorinated organic molecules as additives or dopants into the perovskite layer can significantly mitigate these issues. The high electronegativity of fluorine atoms and the hydrophobic nature of fluorinated compounds can passivate surface defects, enhance charge extraction, and create a protective barrier against environmental stressors.[1][4][5]
This document provides a comprehensive guide for researchers on the application of fluorinated aromatic molecules to enhance the performance and stability of perovskite solar cells. While direct, peer-reviewed protocols for the specific molecule 2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene are not yet prevalent in published literature, this guide synthesizes established methodologies for similar fluorinated additives. It outlines the underlying scientific principles, a detailed experimental protocol, and essential characterization techniques, using this compound as a representative case study.
Scientific Rationale & Mechanism of Action
The introduction of highly fluorinated, electron-deficient aromatic molecules into the perovskite precursor solution or as a surface treatment serves multiple functions. The primary mechanisms are believed to be defect passivation and enhanced hydrophobicity.
-
Defect Passivation: Perovskite films, typically fabricated via solution processing, possess a high density of defects at grain boundaries and surfaces, particularly under-coordinated Pb²⁺ ions and halide vacancies. These defects create trap states within the bandgap, leading to non-radiative recombination of charge carriers and reduced device voltage. Fluorinated molecules, possessing highly electronegative fluorine atoms and potentially other functional groups, can interact with these defect sites.[6] For instance, the fluorine atoms can form strong ionic or hydrogen bonds with the perovskite lattice, neutralizing charged defects and passivating the surface.[4][5] This reduces trap density, suppresses non-radiative recombination, and enhances photoluminescence intensity, which often correlates with higher open-circuit voltages (Voc) in the final device.[7][8][9]
-
Enhanced Hydrophobicity and Stability: The hygroscopic nature of common organic cations (e.g., methylammonium) makes perovskite films highly vulnerable to moisture, which triggers rapid degradation.[2][10] Fluorinated organic molecules, especially those with multiple -CF₃ groups, are inherently hydrophobic. When incorporated into the perovskite film, they tend to migrate towards the surfaces and grain boundaries. This creates a moisture-repelling shield that significantly improves the device's long-term stability under ambient conditions.[4]
-
Morphology and Crystallinity Control: Additives in the precursor solution can influence the crystallization process of the perovskite film. By modulating nucleation and growth, fluorinated additives can lead to films with larger, more uniform grains and fewer pinholes.[9] Improved film morphology reduces charge carrier scattering and recombination at grain boundaries, thereby improving the short-circuit current (Jsc) and fill factor (FF) of the solar cell.
Proposed Interaction Mechanism
The diagram below illustrates the proposed mechanism by which a fluorinated aromatic molecule passivates defects and enhances the hydrophobicity of the perovskite surface.
Caption: Proposed interaction of a fluorinated additive with perovskite surface defects.
Experimental Protocols
This section provides a detailed, step-by-step protocol for fabricating a perovskite solar cell incorporating a fluorinated aromatic additive. The process is based on a standard one-step spin-coating method for a typical n-i-p device architecture (FTO/c-TiO₂/Perovskite/Spiro-OMeTAD/Au).
Materials and Reagents
| Material/Reagent | Grade | Supplier (Example) |
| FTO-coated glass substrates | TEC 15 | Sigma-Aldrich |
| Lead (II) iodide (PbI₂) | 99.99% (trace metals) | TCI |
| Formamidinium iodide (FAI) | >99.99% | Greatcell Solar |
| Methylammonium bromide (MABr) | >99.99% | Greatcell Solar |
| Lead (II) bromide (PbBr₂) | 99.999% | Sigma-Aldrich |
| Cesium iodide (CsI) | 99.999% | Sigma-Aldrich |
| This compound | >98% | Fluorochem |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich |
| Dimethyl sulfoxide (DMSO) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Chlorobenzene (CB) | Anhydrous, 99.8% | Sigma-Aldrich |
| Spiro-OMeTAD | >99% | Lumtec |
| 4-tert-butylpyridine (tBP) | 98% | Sigma-Aldrich |
| Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) | 99.95% | Sigma-Aldrich |
| Acetonitrile | Anhydrous, 99.8% | Sigma-Aldrich |
| Isopropanol (IPA) | Anhydrous, 99.5% | Sigma-Aldrich |
| Titanium diisopropoxide bis(acetylacetonate) | 75 wt. % in IPA | Sigma-Aldrich |
Solution Preparation
CAUTION: Perovskite precursors and organic solvents are hazardous. All solution preparation and device fabrication steps should be performed inside a nitrogen-filled glovebox.
-
Perovskite Precursor Stock Solution (e.g., for a mixed-cation FA-based perovskite):
-
Prepare a 1.5 M stock solution by dissolving FAI (1.0 M), PbI₂ (1.1 M), MABr (0.2 M), and PbBr₂ (0.2 M) in a mixed solvent of DMF:DMSO (4:1 v/v).
-
Stir the solution on a hotplate at 60 °C for at least 2 hours until all solids are fully dissolved.
-
Separately, prepare a 1.5 M stock solution of CsI in DMSO.
-
Before use, mix the main precursor solution with the CsI/DMSO stock solution to achieve the desired final Cs concentration (typically 5-8 mol%). For example, add 50 µL of the CsI stock to 950 µL of the main precursor solution.
-
-
Fluorinated Additive Doping Solution:
-
Prepare a stock solution of this compound in the same DMF:DMSO (4:1) solvent system. A concentration of 10 mg/mL is a good starting point.
-
To the final perovskite precursor solution, add the additive stock solution to achieve the desired doping concentration. It is crucial to test a range of concentrations, for example, 0.1, 0.2, 0.5, and 1.0 mol% relative to the lead content.
-
Causality: The optimal concentration is a trade-off. Too little may not provide sufficient passivation, while too much can disrupt perovskite crystal formation, introduce impurities, or negatively affect charge transport.
-
-
Hole Transport Layer (HTL) Solution:
-
Dissolve 72.3 mg of Spiro-OMeTAD in 1 mL of chlorobenzene.
-
Prepare a Li-TFSI stock solution by dissolving 520 mg of Li-TFSI in 1 mL of acetonitrile.
-
Add 28.8 µL of tBP and 17.5 µL of the Li-TFSI stock solution to the Spiro-OMeTAD solution.
-
Device Fabrication Workflow
The following diagram outlines the layer-by-layer fabrication process for an n-i-p perovskite solar cell.
Caption: Step-by-step workflow for fabricating a perovskite solar cell.
Detailed Spin-Coating Protocol
-
Substrate Cleaning: Thoroughly clean FTO substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (15 min each). Dry with a nitrogen gun and treat with UV-Ozone for 15 minutes immediately before use to ensure a hydrophilic surface.
-
c-TiO₂ Electron Transport Layer (ETL): Spin-coat a compact TiO₂ layer and anneal according to established literature procedures.
-
Perovskite Layer Deposition:
-
Transfer the cooled TiO₂-coated substrates into a nitrogen-filled glovebox.
-
Dispense ~40 µL of the fluorinated additive-containing perovskite precursor solution onto the substrate.
-
Employ a two-step spin-coating program:
-
Step 1: 1000 rpm for 10 seconds (ramp rate: 200 rpm/s).
-
Step 2: 6000 rpm for 30 seconds (ramp rate: 2000 rpm/s).
-
-
During the second step, at approximately 15 seconds before the end, dispense 100 µL of an anti-solvent (e.g., chlorobenzene) onto the spinning substrate. Causality: The anti-solvent induces rapid, uniform nucleation of the perovskite crystals, leading to a dense and homogenous film.
-
Immediately transfer the film to a hotplate and anneal at 100-150 °C for 60 minutes. The optimal temperature depends on the specific perovskite composition.
-
-
Spiro-OMeTAD HTL Deposition:
-
Allow the perovskite film to cool to room temperature.
-
Dispense ~40 µL of the prepared HTL solution.
-
Spin-coat at 4000 rpm for 30 seconds.
-
Leave the films in a dark, dry air (or oxygen) environment overnight to allow for oxidation of the Spiro-OMeTAD, which is essential for its hole-transporting properties.
-
-
Gold Electrode Evaporation:
-
Define the device area using a shadow mask.
-
Deposit an 80-100 nm thick gold layer via thermal evaporation under high vacuum (<10⁻⁶ Torr).
-
Characterization and Validation
To validate the effectiveness of the fluorinated additive, a comprehensive set of characterization techniques should be employed to compare the control (undoped) and doped perovskite films and devices.
Film Characterization
| Technique | Purpose | Expected Outcome with Optimal Doping |
| Scanning Electron Microscopy (SEM) | To analyze film morphology, grain size, and uniformity. | Larger, more uniform grains with fewer pinholes.[9] |
| X-Ray Diffraction (XRD) | To assess film crystallinity and identify perovskite phases. | Sharper and more intense diffraction peaks, indicating improved crystallinity.[8] |
| UV-Vis Spectroscopy | To determine the light absorption properties and estimate the bandgap. | Minimal change in absorption onset, indicating the additive does not significantly alter the bandgap. |
| Steady-State Photoluminescence (PL) | To probe the density of non-radiative recombination centers (defects). | Increased PL intensity and a slight blue-shift, indicating reduced trap-assisted recombination.[7][8] |
| Time-Resolved Photoluminescence (TRPL) | To measure the charge carrier lifetime. | Longer carrier lifetimes, confirming the suppression of non-radiative recombination pathways. |
| Contact Angle Measurement | To quantify the hydrophobicity of the film surface. | A significantly larger water contact angle, demonstrating enhanced moisture resistance. |
Device Performance Characterization
| Technique | Parameters Measured | Expected Outcome with Optimal Doping |
| Current Density-Voltage (J-V) Scan | PCE, Voc, Jsc, FF | Significant increase in Voc and FF due to reduced recombination. A potential slight increase in Jsc due to improved morphology. Overall enhancement in Power Conversion Efficiency (PCE). |
| External Quantum Efficiency (EQE) | Wavelength-dependent photon-to-electron conversion | Higher EQE values across the spectrum, particularly in the longer wavelength region, consistent with reduced recombination losses. Integrated Jsc from EQE should match the J-V scan. |
| Long-Term Stability Testing | PCE decay over time | Markedly slower degradation of PCE when the unencapsulated device is stored in ambient air (e.g., controlled 40-50% relative humidity) or under continuous illumination (MPPT).[1][4] |
Conclusion
The incorporation of fluorinated aromatic molecules like this compound represents a promising strategy for advancing perovskite solar cell technology. By effectively passivating defects, improving film morphology, and enhancing environmental resilience, these additives can simultaneously boost device efficiency and operational stability. The protocols and characterization methods detailed in this guide provide a robust framework for researchers to explore this class of materials and unlock the full potential of perovskite photovoltaics. Careful optimization of the additive concentration is paramount to achieving the desired benefits without compromising the intrinsic properties of the perovskite layer.
References
-
Zhao, X., et al. (2024). Operationally stable perovskite solar modules enabled by vapor-phase fluoride treatment. Science, 385(6707), 433-438. Available at: [Link]
-
Suesat, J., et al. (2025). Characterization of Bi-doped FAPbI3 perovskite films investigated by X-ray absorption spectroscopy. Scientific Reports. Available at: [Link]
-
DIFFER. (2019). Just like toothpaste: fluoride improves perovskite solar cell stability. DIFFER News. Available at: [Link]
-
Suesat, J., et al. (2025). Characterization of Bi-doped FAPbI3 perovskite films investigated by X-ray absorption spectroscopy. PubMed. Available at: [Link]
-
Chen, Y., et al. (2023). “Freezing” intermediate phases for efficient and stable FAPbI3 perovskite solar cells. Energy & Environmental Science. Available at: [Link]
-
Huang, J., et al. (2024). Mechanism of Interaction of Water above the Methylammonium Lead Iodide Perovskite Nanocluster: Size Effect and Water-Induced Defective States. The Journal of Physical Chemistry Letters, 15(2), 575-582. Available at: [Link]
-
Suesat, J., et al. (2025). Characterization of Bi-doped FAPbI3 perovskite films investigated by X-ray absorption spectroscopy. Nature. Available at: [Link]
- Rhone Poulenc Specialites Chimiques. (1985). Process for the preparation of trifluoromethylated benzenic compounds. Google Patents.
-
ResearchGate. (n.d.). Bifunctional Passivation through Fluoride Treatment for Highly Efficient and Stable Perovskite Solar Cells. Request PDF. Available at: [Link]
-
Meloni, S., et al. (2015). Defects Migration in Methylammonium Lead Iodide and their Role in Perovskite Solar Cells Operation. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). The preparation method of 2 (2 ', 2 ' difluoroethoxy) 6 trifluoromethyl benzene sulfonyl chloride.
-
TaiyangNews. (2019). Fluoride For Perovskite Solar Cells. Available at: [Link]
-
Zhao, X., et al. (2024). Operationally stable perovskite solar modules enabled by vapor-phase fluoride treatment. PubMed. Available at: [Link]
-
Huang, J., et al. (2024). Mechanism of Interaction of Water above the Methylammonium Lead Iodide Perovskite Nanocluster: Size Effect and Water-Induced Defective States. ResearchGate. Available at: [Link]
-
Huang, J., et al. (2024). Mechanism of Interaction of Water above the Methylammonium Lead Iodide Perovskite Nanocluster: Size Effect and Water-Induced Defective States. PMC. Available at: [Link]
-
Chin, X. Y., et al. (2015). Lead iodide perovskite light-emitting field-effect transistor. PubMed. Available at: [Link]
-
CLHYO. (n.d.). Publications. Available at: [Link]
-
Liu, T., et al. (2021). p-Type Molecular Doping by Charge Transfer in Halide Perovskite. Publications. Available at: [Link]
-
Suesat, J., et al. (2025). Characterization of Bi-doped FAPbI3 perovskite films investigated by X-ray absorption spectroscopy. ResearchGate. Available at: [Link]
-
Chin, X. Y., et al. (2015). Lead iodide perovskite light-emitting field-effect transistor. Nature Communications. Available at: [Link]
-
Zhang, P., et al. (2023). Understanding the Role of Fluorine Groups in Passivating Defects for Perovskite Solar Cells. Angewandte Chemie International Edition, 62(45), e202313133. Available at: [Link]
Sources
- 1. Operationally stable perovskite solar modules enabled by vapor-phase fluoride treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Interaction of Water above the Methylammonium Lead Iodide Perovskite Nanocluster: Size Effect and Water-Induced Defective States - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Just like toothpaste: fluoride improves perovskite solar cell stability | Dutch Institute for Fundamental Energy Research [differ.nl]
- 5. taiyangnews.info [taiyangnews.info]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of Bi-doped FAPbI3 perovskite films investigated by X-ray absorption spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Mechanism of Interaction of Water above the Methylammonium Lead Iodide Perovskite Nanocluster: Size Effect and Water-Induced Defective States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving the yield of 2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene synthesis
Answering the complex challenges in modern organofluorine synthesis requires a deep, mechanistic understanding coupled with practical, field-tested knowledge. This technical support center is designed for researchers and drug development professionals working on the synthesis of 2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene. As a Senior Application Scientist, my goal is to provide not just steps, but the underlying chemical logic to empower you to troubleshoot and optimize this challenging transformation effectively.
Introduction to the Synthesis
The synthesis of polyfluorinated and poly(trifluoromethyl)ated benzene derivatives is a significant challenge in synthetic chemistry. These molecules are valuable building blocks in pharmaceuticals, agrochemicals, and materials science, largely due to the unique properties conferred by fluorine and trifluoromethyl (-CF₃) groups, such as increased metabolic stability and lipophilicity.[1] The target molecule, this compound, presents a particular synthetic hurdle due to the steric hindrance and complex electronic effects of the adjacent fluorine and trifluoromethyl substituents.
A common and effective strategy for introducing trifluoromethyl groups onto an aromatic ring is through copper-mediated cross-coupling reactions using a trifluoromethylating agent like (Trifluoromethyl)trimethylsilane (TMSCF₃), often referred to as the Ruppert-Prakash reagent. The synthesis would likely start from a difluorinated aromatic precursor, such as 1,2-difluoro-4-iodobenzene or a related di-iodinated species, which is then subjected to trifluoromethylation.
This guide will focus on troubleshooting common issues encountered during such a synthetic route.
Troubleshooting Guide: A Question & Answer Approach
This section directly addresses specific experimental failures and provides a structured methodology for identifying and resolving the root cause.
Question 1: Why is my reaction yield consistently low or zero?
A low or non-existent yield is the most common issue, often stemming from several potential root causes related to reagent activity, reaction conditions, or catalyst integrity.
Possible Cause 1: Inactive Trifluoromethylating Agent or Catalyst
The trifluoromethylating agent (e.g., TMSCF₃) and the copper catalyst are highly sensitive to air and moisture. Contamination can completely halt the reaction.
Troubleshooting Protocol:
-
Reagent Purity Check:
-
Use freshly opened bottles of TMSCF₃ or purify older stock by distillation.
-
Ensure the copper(I) salt (e.g., CuI, CuBF₄(MeCN)₄) is pure and has been stored under an inert atmosphere.[2] Discolored (e.g., green/blue) Cu(I) salts indicate oxidation to Cu(II), which is often detrimental to the reaction.
-
-
Strict Anhydrous & Anaerobic Conditions:
-
All glassware must be oven-dried or flame-dried immediately before use.
-
Solvents (e.g., DMF, NMP, Acetonitrile) must be anhydrous. Use freshly distilled solvents or those from a solvent purification system.
-
The reaction vessel must be thoroughly purged with an inert gas (Argon or Nitrogen) before adding reagents. Maintain a positive pressure of inert gas throughout the experiment. A general procedure for setting up an inert atmosphere is a crucial first step.[2][3]
-
Possible Cause 2: Suboptimal Reaction Temperature
Trifluoromethylation reactions have a specific activation energy barrier. The temperature must be high enough to initiate the reaction but not so high that it causes reagent decomposition or significant side product formation.
Troubleshooting Protocol:
-
Temperature Optimization:
-
If the reaction is sluggish at room temperature, gradually increase the temperature in 10-20 °C increments (e.g., 50 °C, 70 °C, 90 °C).
-
Monitor the reaction progress at each temperature point using an appropriate analytical method (TLC, GC-MS, or ¹⁹F NMR).
-
Be aware that excessive heat can lead to the decomposition of both the starting material and the product.
-
dot
Caption: Troubleshooting workflow for low reaction yield.
Question 2: My analysis shows multiple product isomers. How can I improve regioselectivity?
The formation of isomers indicates that the trifluoromethylation is not occurring exclusively at the desired position. This is governed by the electronic and steric properties of the starting material.
Possible Cause: Competing Reaction Sites
In a precursor like 1,2-difluoro-3,6-diiodobenzene, both iodine atoms are potential sites for trifluoromethylation. The electronic directing effects of the fluorine atoms and the steric hindrance around each iodine will influence which site reacts preferentially. Fluorine atoms are strongly electron-withdrawing, which can deactivate the ring, but also act as ortho-para directors through resonance.[4]
Troubleshooting Protocol:
-
Modify the Catalyst System:
-
The choice of ligand for the copper catalyst can introduce steric bulk that favors reaction at a less hindered site. Experiment with ligands such as Phenanthroline or a custom bidentate phosphine ligand.
-
-
Adjust Reaction Temperature:
-
Lowering the reaction temperature can sometimes increase the kinetic selectivity of a reaction, favoring the formation of one isomer over another. Try running the reaction at a lower temperature for a longer period.
-
-
Change the Solvent:
-
The polarity of the solvent can influence reaction pathways. Screen a range of anhydrous solvents with different dielectric constants (e.g., Toluene, Acetonitrile, NMP). Benzotrifluoride (BTF) itself can be an excellent, relatively inert solvent for such reactions.[5]
-
dot
Caption: Factors influencing regioselectivity in the synthesis.
Question 3: The reaction starts but then stalls before completion. What should I do?
A stalling reaction often points to catalyst deactivation or consumption of a key reagent.
Possible Cause 1: Catalyst Deactivation
The active Cu(I) species can be poisoned by impurities introduced over time or can disproportionate/oxidize into an inactive state.
Troubleshooting Protocol:
-
Staged Reagent Addition:
-
Instead of adding all the catalyst at the beginning, try adding it in portions over the course of the reaction (e.g., half at the start, the other half after 4-6 hours).
-
-
Use of Additives:
-
The addition of a fluoride source like potassium fluoride (KF) can be crucial. It facilitates the formation of the active [Cu-CF₃] species from the silicate byproduct when using TMSCF₃.[2]
-
Possible Cause 2: Insufficient Stoichiometry
The trifluoromethylating agent may be consumed by side reactions with trace water or other electrophilic impurities.
Troubleshooting Protocol:
-
Optimize Reagent Stoichiometry:
-
While a typical starting point might be 2.2-2.5 equivalents of TMSCF₃ for a di-substitution, a stalling reaction may benefit from a slight increase to 3.0 equivalents or more.
-
See the table below for a summary of key reaction parameters to investigate.
-
| Parameter | Standard Range | Optimization Strategy for Stalling Reaction |
| TMSCF₃ (equiv.) | 2.2 - 2.5 | Increase to 3.0; add second portion after 4h |
| Copper Catalyst (mol%) | 5 - 15% | Increase to 20%; add in two portions |
| Fluoride Additive (equiv.) | 2.0 - 4.0 | Ensure KF is finely ground and thoroughly dried |
| Temperature (°C) | 60 - 80 °C | Increase by 10 °C after stall is observed |
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for this synthesis?
Handling trifluoromethylating agents and potential fluoride byproducts requires stringent safety measures.
-
TMSCF₃: This reagent is volatile and toxic. Always handle it in a well-ventilated fume hood. It can release toxic fumes upon contact with moisture.
-
Hydrogen Fluoride (HF): Some fluorination procedures or decomposition pathways can generate HF.[6] HF is extremely corrosive and toxic. Ensure calcium gluconate gel is readily available as a first aid measure for skin contact.
-
Pressure: Reactions in sealed vessels can build up significant pressure. Use a blast shield and pressure-rated glassware.
Q2: How can I effectively monitor the reaction's progress?
-
¹⁹F NMR Spectroscopy: This is the most powerful tool. The chemical shifts for the -CF₃ groups on the starting material, intermediate(s), and final product will be distinct, allowing for quantitative monitoring of the reaction progress.
-
GC-MS: Gas Chromatography-Mass Spectrometry is excellent for separating the volatile components of the reaction mixture and identifying them by their mass fragmentation patterns.
-
TLC: Thin-Layer Chromatography can be used if the starting materials and products have different polarities and are UV-active, but it may not distinguish between isomers effectively.
Q3: My purification by column chromatography is difficult. Any suggestions?
Fluorinated compounds can be challenging to separate due to their similar polarities and high volatility.
-
Column Packing: Use high-quality silica gel. Sometimes, using a less polar stationary phase like fluorinated silica can improve separation.
-
Solvent System: Use a very non-polar eluent system, such as pure hexanes or heptane, and increase polarity very gradually.
-
Alternative Methods: If chromatography fails, consider vacuum distillation or recrystallization if the product is a solid.
References
-
Yang, J., Xu, X., & Qing, F. (2015). General procedure for trifluoromethylation of diaryliodonium salts. Journal of Fluorine Chemistry, 180, 175-180. (Note: This reference describes a general procedure for trifluoromethylation that is analogous to the chemistry discussed.) [Link]
-
Organic Syntheses. (2014). General laboratory procedures for inert atmosphere and purification. Org. Synth., 91, 39-51. [Link]
- Bayer Aktiengesellschaft. (1999). Process for the preparation of bis(trifluoromethyl)benzene. DE69915924T2.
-
Murray, R., Beanblossom, W., & Wojcik, B. (1947). Production of Bis(trifluoromethyl)benzene. Industrial & Engineering Chemistry, 39(3), 302-305. [Link]
-
Hollins, A. (2017). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons. [Link]
- Central Glass Company, Limited. (1999). Method for producing bis(trifluoromethyl)benzene. EP0953557B1.
-
Central Glass Company, Limited. (1999). Method for producing bis(trifluoromethyl)benzene. EP 0 953 557 A1. European Patent Office. [Link]
-
Curran, D. P., Maul, J. J., & Ogawa, A. (2002). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. Handbook of Fluorous Chemistry. [Link]
-
Leroux, F., Jeschke, P., & Schlosser, M. (2005). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 1, 5. [Link]
-
Leroux, F., Jeschke, P., & Schlosser, M. (2005). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 1, 5. (PMC version). [Link]
-
Wikipedia. (n.d.). Trifluorotoluene. [Link]
-
Singh, M. S., et al. (2018). Reaction of 1,4‐bis(trifluoromethyl)benzene with AlCl3 in CHCl3... ChemistrySelect. [Link]
Sources
- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,4-Bis(trifluoromethyl)-benzene synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. commons.lib.jmu.edu [commons.lib.jmu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Trifluorotoluene - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene
Welcome to the technical support center for the purification of 2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this highly fluorinated aromatic compound. The information presented here is grounded in established chemical principles and validated experimental practices.
Introduction
This compound is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Its unique electronic properties, conferred by the fluorine and trifluoromethyl substituents, make it a desirable component in modern chemical design. However, the same properties that make this compound attractive also present specific challenges in its purification. This guide will provide a structured approach to troubleshooting common issues and answer frequently asked questions to ensure you achieve the desired purity for your downstream applications.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound, offering potential causes and actionable solutions.
Issue 1: Incomplete Separation of Isomeric Impurities
Symptom: You observe co-eluting peaks in your Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) analysis, or your Nuclear Magnetic Resonance (NMR) spectrum shows the presence of closely related isomers.
Probable Causes:
-
Similar Physicochemical Properties: Isomers of difluoro-bis-(trifluoromethyl)benzene often have very similar boiling points and polarities, making separation by standard distillation or chromatography challenging.[4][5]
-
Inadequate Chromatographic Selectivity: The stationary phase of your chromatography column may not be providing sufficient selectivity for the separation of these highly fluorinated aromatic compounds.[6]
Solutions:
-
High-Resolution Fractional Distillation:
-
Rationale: While challenging, fractional distillation under reduced pressure can sometimes resolve isomers with small boiling point differences.[7] The reduced pressure lowers the boiling point, minimizing the risk of thermal decomposition.
-
Protocol:
-
Use a long, well-insulated Vigreux or packed distillation column to maximize the number of theoretical plates.
-
Conduct the distillation under a stable, high vacuum (e.g., <1 mmHg).
-
Maintain a slow and steady distillation rate to allow for proper equilibration between the liquid and vapor phases.
-
Collect multiple small fractions and analyze each by GC or NMR to identify the purest fractions.
-
-
-
Specialized Chromatography Techniques:
-
Rationale: For difficult separations, specialized chromatography columns can provide the necessary selectivity.[4][5][6]
-
Recommendations:
-
Fluorinated Stationary Phases (HPLC): Columns with pentafluorophenyl (PFP) or other fluorinated stationary phases can offer unique selectivity for halogenated aromatic compounds through dipole-dipole and π-π interactions.[6][8]
-
Gas Chromatography (GC): Consider using a capillary column with a stationary phase designed for isomer separations, such as those based on cyclodextrins or specialized polysiloxanes.[4]
-
Centrifugal Partition Chromatography (CPC): This liquid-liquid chromatography technique can be highly effective for preparative-scale isomer separations.[5]
-
-
Issue 2: Product Decomposition During Purification
Symptom: You observe the formation of new, unidentified peaks in your analytical data after a purification step, or you experience a significant loss of material.
Probable Causes:
-
Thermal Instability: Although generally stable, prolonged exposure to high temperatures during distillation can lead to decomposition.[7]
-
Reaction with Stationary Phase: The compound may be unstable on certain chromatography media, particularly acidic silica gel.[9]
Solutions:
-
Vacuum Distillation at Lower Temperatures:
-
Rationale: Reducing the pressure significantly lowers the boiling point, allowing for distillation at a temperature that minimizes thermal decomposition.[7]
-
Action: Aim for a distillation temperature well below the compound's decomposition point by using a high-vacuum pump.
-
-
Test for Silica Gel Stability:
-
Rationale: Before committing to a large-scale column chromatography purification, it is crucial to assess the stability of your compound on the chosen stationary phase.[9]
-
Protocol:
-
Spot a solution of your compound on a Thin-Layer Chromatography (TLC) plate (silica gel).
-
Let the plate sit for several hours at room temperature.
-
Elute the plate and check for the appearance of new spots, which would indicate decomposition.
-
-
-
Alternative Stationary Phases:
-
Rationale: If your compound is unstable on silica gel, alternative stationary phases can be used.
-
Options:
-
Alumina (Neutral or Basic): Can be a good alternative for compounds that are sensitive to acidic conditions.
-
Florisil: A magnesium silicate adsorbent that can be less harsh than silica gel.[9]
-
Deactivated Silica Gel: Silica gel can be treated with a base (e.g., triethylamine) to neutralize its acidity.[9]
-
-
Issue 3: Poor Recovery from Column Chromatography
Symptom: A significant portion of your compound does not elute from the chromatography column.
Probable Causes:
-
Irreversible Adsorption: The highly polarizable nature of the fluorinated aromatic ring can lead to strong, sometimes irreversible, adsorption onto the stationary phase.
-
Incorrect Solvent System: The chosen eluent may not have sufficient strength to desorb the compound from the column.[9]
Solutions:
-
Optimize the Solvent System:
-
Rationale: A well-chosen solvent system is critical for successful chromatographic purification.
-
Methodology:
-
Use TLC to screen a variety of solvent systems with different polarities.
-
Aim for a retention factor (Rf) of 0.3-0.4 for your target compound to ensure good separation and elution.[9]
-
For highly nonpolar compounds, you may need to use very nonpolar eluents like hexanes or heptane.
-
-
-
Use a Short Plug of Silica:
-
Rationale: If the goal is to remove baseline impurities rather than perform a fine separation, a short plug of silica can be effective while minimizing the risk of irreversible adsorption.[9]
-
Procedure: Pass a solution of your compound through a short column of silica gel, eluting with a solvent that dissolves your product well but leaves the impurities behind.
-
Workflow for Selecting a Purification Technique
The following diagram illustrates a logical workflow for choosing the most appropriate purification method for this compound.
Caption: Decision tree for selecting the optimal purification technique.
Frequently Asked Questions (FAQs)
Q1: What is the expected boiling point of this compound?
Q2: Can I use recrystallization to purify this compound?
Recrystallization is a viable option if the compound is a solid at room temperature and a suitable solvent system can be found. The search results do not specify the physical state of this compound at standard conditions. If it is a low-melting solid or an oil, recrystallization may not be practical. If it is a solid, you would need to find a solvent in which the compound is sparingly soluble at low temperatures and highly soluble at higher temperatures, and in which the impurities have different solubility profiles.
Q3: What are the common impurities I should expect?
Common impurities often arise from the synthetic route used. These can include:
-
Positional Isomers: Other isomers of difluoro-bis-(trifluoromethyl)benzene.[4][5]
-
Incompletely Reacted Starting Materials: For example, if the trifluoromethyl groups are introduced via fluorination of trichloromethyl groups, you might have compounds with -CF2Cl or -CFCl2 groups.[11][12]
-
Byproducts from Side Reactions: The specific byproducts will depend on the synthetic method.
Q4: Are there any specific safety precautions I should take?
Yes. Highly fluorinated organic compounds should be handled with care.
-
Inhalation and Skin Contact: Avoid inhaling vapors and prevent skin contact by working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Thermal Decomposition: When heating, be aware that decomposition can release toxic and corrosive gases such as hydrogen fluoride (HF).
-
Flammability: The compound may be flammable.[13] Keep away from ignition sources.
Q5: How can I confirm the purity and identity of my final product?
A combination of analytical techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): To confirm the structure and identify any isomeric or other impurities. The ¹⁹F NMR will be particularly informative.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
Quantitative Data Summary
| Purification Technique | Key Parameters | Expected Outcome |
| Fractional Vacuum Distillation | High vacuum (<1 mmHg), slow distillation rate, efficient column. | Separation of components with boiling point differences of at least a few degrees Celsius. |
| HPLC with PFP Column | Optimized mobile phase (e.g., acetonitrile/water or hexane/isopropanol). | Good separation of halogenated aromatic isomers.[6][8] |
| Gas Chromatography (GC) | High-resolution capillary column (e.g., cyclodextrin-based). | Baseline separation of positional and geometric isomers.[4] |
References
-
University of Rochester, Department of Chemistry. How To: Purify by Distillation. [Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]
-
LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]
-
Tristar Intermediates. Common Challenges and Fixes in Specialty Chemical Applications. [Link]
-
Chromatography Forum. Separation of 2-Chloro, 4-Fluorotoluene to its isomer. [Link]
-
Dutscher. Protein purification troubleshooting guide. [Link]
-
ACS Publications. Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers. [Link]
-
Waters Corporation. LC Purification Troubleshooting Guide. [Link]
-
Organic Syntheses. Org. Synth. 2014, 91, 39-51. [Link]
-
National Institutes of Health. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. [Link]
-
Quick Company. Preparation Of Fluorinated Aromatic Compounds. [Link]
-
Phenomenex. Troubleshooting Guide. [Link]
-
PubChem. Benzene, 1,2-difluoro-4-(trifluoromethyl)-. [Link]
-
Rotachrom Technologies. The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). [Link]
- Google Patents. Process for the preparation of trifluoromethyl benzenes from the corresponding trichloro or tribromo methyl benzenes.
-
Routledge. Aromatic Fluorination. [Link]
-
LookChem. 2-(chloro-difluoro-methyl)-1,4-bis-trifluoromethyl-benzene. [Link]
- Google Patents.
-
Cheméo. Chemical Properties of Benzene, (trifluoromethyl)- (CAS 98-08-8). [Link]
-
Wikipedia. 1,3-Bis(trifluoromethyl)benzene. [Link]
- Google Patents.
-
Quick Company. An Improved Process For The Preparation Of Trifluoromethyl Benzenes. [Link]
-
SciSpace. Purification of Fluorine by Distillation. [Link]
-
National Institutes of Health. Protolytic defluorination of trifluoromethyl-substituted arenes. [Link]
-
Wikipedia. Trifluorotoluene. [Link]
- Google Patents. Method for producing bis(trifluoromethyl)benzene.
- Google Patents. Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
-
Royal Society of Chemistry. 1,4-Bis(trifluoromethyl)benzene as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence and electroluminescence: experimental and computational guidance. [Link]
Sources
- 1. Preparation Of Fluorinated Aromatic Compounds [quickcompany.in]
- 2. routledge.com [routledge.com]
- 3. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 4. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 5. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
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- 7. How To [chem.rochester.edu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Purification [chem.rochester.edu]
- 10. 1,3-Bis(trifluoromethyl)benzene - Wikipedia [en.wikipedia.org]
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- 12. DE69915924T2 - Process for the preparation of bis (trifluoromethyl) benzene - Google Patents [patents.google.com]
- 13. Benzene, 1,2-difluoro-4-(trifluoromethyl)- | C7H3F5 | CID 602797 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene
Welcome to the technical support guide for 2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene. This document is designed for researchers, medicinal chemists, and materials scientists who are leveraging the unique properties of this highly fluorinated aromatic compound. Its significant electron-withdrawing nature and rigid structure make it a valuable building block, particularly in drug discovery and advanced materials. However, these same properties—specifically the high fluorine content—often lead to significant solubility challenges in common laboratory solvents.
This guide provides a structured, experience-driven approach to understanding and overcoming these issues. We will move from the fundamental reasons for its poor solubility to practical, step-by-step protocols to ensure your experiments proceed smoothly and successfully.
Part 1: Understanding the Solubility Challenge
The molecular structure of this compound is the root of its solubility behavior. The presence of two trifluoromethyl (-CF₃) groups and two fluorine atoms on the benzene ring creates a molecule that is exceptionally electron-poor and has a large, nonpolar, and somewhat "lipophobic" surface. This leads to weak intermolecular interactions with most standard organic solvents. Unlike typical hydrophobic compounds that dissolve in nonpolar hydrocarbon solvents, highly fluorinated molecules often exhibit poor solubility in both polar and nonpolar media, a characteristic sometimes referred to as "fluorous" behavior. Achieving successful dissolution requires disrupting the compound's crystal lattice energy and finding a solvent system that can effectively solvate its unique fluorinated surface.
Part 2: Frequently Asked Questions (FAQs)
Here we address the most common issues encountered when working with this compound.
Question 1: I'm starting a new reaction. Which solvents should I try first to dissolve this compound?
Answer: Start with small-scale solubility tests before committing to your full reaction scale. Based on the "like dissolves like" principle, solvents with some fluorine content or specific polar characteristics tend to be most effective.
-
Initial Recommendations: Begin with aprotic polar solvents known for their strong solubilizing power, such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) .[1] For reactions sensitive to these solvents, chlorinated solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) are viable alternatives.
-
Specialized "Fluorous" Solvents: If solubility remains poor, consider solvents designed for fluorinated compounds. Hexafluorobenzene or perfluorinated alkanes can be excellent choices, though their utility depends on the compatibility of your other reagents.[2] A more common and practical approach for synthetic chemistry is to use Hexafluoroisopropanol (HFIP) , which is a highly polar, hydrogen-bond-donating solvent capable of dissolving many recalcitrant compounds.
Question 2: The compound is only partially soluble in my chosen reaction solvent. How can I improve this without changing the primary solvent?
Answer: You have several options to enhance solubility in a fixed solvent system.
-
Introduce a Co-solvent: This is often the most effective strategy. Adding a small percentage (e.g., 5-20% v/v) of a stronger solvent like DMSO or HFIP can dramatically increase solubility.[1][3] The co-solvent helps to break up the self-association of the primary solvent, creating a more favorable environment for the fluorinated solute.
-
Apply Thermal Energy: Gently heating the mixture can provide the energy needed to overcome the compound's crystal lattice energy. Always ensure the temperature is well below the solvent's boiling point and that your starting material and reagents are thermally stable. Monitor with care, as precipitation can occur upon cooling.
-
Use Sonication: An ultrasonic bath can aid in dissolution by providing localized energy to break apart solid agglomerates, increasing the surface area available for solvation.
Question 3: My compound dissolved upon heating, but it precipitated out of the solution after cooling to room temperature. What should I do?
Answer: This indicates you formed a supersaturated solution. The thermodynamic solubility at room temperature is lower than the concentration you achieved at a higher temperature.
-
Maintain Elevated Temperature: If your reaction protocol allows, maintain the mixture at the temperature required to keep the compound in solution.
-
Re-evaluate Your Solvent System: The solvent system is likely suboptimal. This is a strong indicator that you need to add a co-solvent (as described in Question 2) to increase the intrinsic solubility at your desired reaction temperature.
-
Consider a Slurry Reaction: If the reaction kinetics are favorable, it may be possible to run the reaction as a slurry (a heterogeneous mixture of solid and liquid).[4] The dissolved portion of the starting material will react, and more will dissolve to replace it as the reaction proceeds, according to Le Chatelier's principle. This requires careful monitoring to ensure the reaction goes to completion.
Question 4: How can I accurately monitor my reaction's progress by TLC if the starting material isn't fully dissolved?
Answer: Monitoring a slurry reaction requires careful sampling.
-
Ensure a Representative Sample: Vigorously stir the reaction mixture to ensure the solid is evenly suspended before taking a sample.
-
Quench and Dissolve: Withdraw a small aliquot of the slurry. Quench the reaction appropriately (e.g., with water or a buffer). Then, add a small amount of a very strong solvent (like acetone or ethyl acetate, in which the compound is likely more soluble) to fully dissolve all solids before spotting the TLC plate.[5] This ensures you are analyzing the entire composition of the aliquot (both dissolved and solid components) and get an accurate picture of the starting material consumption.
Part 3: Troubleshooting Guides and Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol allows for the rapid determination of a suitable solvent system on a small scale.
Objective: To identify the most effective single solvent or co-solvent mixture for dissolution.
Materials:
-
This compound
-
Vials (e.g., 2 mL glass vials with caps)
-
Selection of test solvents (see table below)
-
Vortex mixer and/or ultrasonic bath
-
Magnetic stir plate and stir bars
Procedure:
-
Preparation: Weigh 5-10 mg of this compound into several labeled vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a single test solvent. This creates a known concentration (e.g., 10-20 mg/mL).
-
Initial Dissolution Attempt (Room Temperature):
-
Cap the vials securely.
-
Vortex each vial for 30 seconds.
-
Place on a magnetic stir plate for 15-30 minutes.
-
Visually inspect for undissolved solid. Record observations as "Insoluble," "Partially Soluble," or "Fully Soluble."
-
-
Enhanced Dissolution Attempt:
-
For vials with remaining solid, place them in an ultrasonic bath for 10-15 minutes.
-
If solid persists, gently warm the vials (e.g., to 40-50 °C) on a stir plate. Caution: Do not exceed the boiling point of the solvent.
-
Record final observations.
-
-
Co-Solvent Testing: If no single solvent is effective at room temperature, take the most promising primary solvent (e.g., one that showed partial solubility) and add a co-solvent (e.g., DMSO, HFIP) in 10% increments, repeating the dissolution steps.
Part 4: Data Summaries & Visual Workflows
Table 1: Recommended Solvents for Initial Screening
| Solvent Class | Solvent Name | Boiling Point (°C) | Key Considerations & Use-Cases |
| Aprotic Polar | N,N-Dimethylformamide (DMF) | 153 | High solubilizing power; can be difficult to remove under vacuum. |
| Dimethyl Sulfoxide (DMSO) | 189 | Excellent solvent for many poorly soluble compounds; high boiling point.[1][6] | |
| Acetonitrile (ACN) | 82 | Lower boiling point, easier to remove; may be less effective than DMF/DMSO. | |
| Chlorinated | Dichloromethane (DCM) | 40 | Common reaction solvent; volatile. Good for initial trials. |
| 1,2-Dichloroethane (DCE) | 83 | Higher boiling point than DCM, allowing for reactions at elevated temperatures. | |
| Ethers | Tetrahydrofuran (THF) | 66 | Common, relatively nonpolar ether. |
| 1,4-Dioxane | 101 | Higher boiling point ether; often a better solvent than THF for some substrates. | |
| Fluorinated | Hexafluoroisopropanol (HFIP) | 58 | Highly polar and strongly hydrogen-bond donating; excellent for fluorinated and polar compounds. Can serve as a dual solvent/activator.[7] |
| α,α,α-Trifluorotoluene (TFT) | 102 | A common alternative to toluene with better solubilizing power for fluorinated molecules.[8] |
Diagram 1: Troubleshooting Workflow for Solubility Issues
This diagram provides a logical pathway for addressing solubility problems during your experiment.
Caption: Decision tree for systematically troubleshooting solubility.
References
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Akber, M. A., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. MDPI. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (2021). Techniques for Improving Solubility. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). How to remove fluorine from 2-[2-(3-bromophenyl)ethenyl]-5-fluoro-1,3-benzoxazole? Retrieved from [Link]
-
Fraser Technologies. (2023). The advantages of using fluorinated solvents for your vapour degreasing process. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of advanced pharmaceutical technology & research, 3(2), 89–95.* Retrieved from [Link]
-
LookChem. (n.d.). 2-(chloro-difluoro-methyl)-1,4-bis-trifluoromethyl-benzene. Retrieved from [Link]
- Google Patents. (1994). US5290846A - Solvents for fluorinated polymers.
-
Reddit. (2023). Common sources of mistake in organic synthesis. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016). Organic Chemistry Synthesis Reactions - Examples and Practice Problems. YouTube. Retrieved from [Link]
-
Reardon, P. J., et al. (2021). Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. Environmental science & technology, 55(23), 15833–15842.* Retrieved from [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
-
Liu, F., et al. (2025). Recent advances in the diverse transformations of trifluoromethyl alkenes. Organic & Biomolecular Chemistry. RSC Publishing. Retrieved from [Link]
- Google Patents. (1952). US2613232A - Process for removing organic fluorides from hydrocarbons.
-
Cheméo. (n.d.). Chemical Properties of Benzene, (trifluoromethyl)- (CAS 98-08-8). Retrieved from [Link]
-
ResearchGate. (2017). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Instructions for Articles. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Organic Chemistry Reagent Guide. YouTube. Retrieved from [Link]
-
AGC Chemicals Americas. (2024). Advantages of Fluorinated Solvents Over Aqueous Cleaning. Retrieved from [Link]
-
Washington State Department of Ecology. (2019). Per- and Poly-Fluorinated Alkyl Substances Chemical Action Plan (PFAS CAP) – 2019 Updates. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved from [Link]
-
ACS Publications. (2026). Diazotrifluoroethyl Radical in Photoinduced [3 + 2] Cycloadditions. Organic Letters. Retrieved from [Link]
-
ACS Publications. (2026). Synergistic Fluoroalkyl and Electron-Rich Vinyl Units for Ionizing Radiation-Induced Cross-Linking. Organic Letters. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,3-Bis(trifluoromethyl)benzene. Retrieved from [Link]
-
PubChem. (n.d.). Benzene, 1,2-difluoro-4-(trifluoromethyl)-. Retrieved from [Link]
-
ACS Publications. (2026). Organic Letters Ahead of Print. Retrieved from [Link]
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- 4. reddit.com [reddit.com]
- 5. spectrumchemical.com [spectrumchemical.com]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. Benzene, (trifluoromethyl)- (CAS 98-08-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
Technical Support Center: Enhancing the Stability of Electrolytes Containing 2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with electrolytes containing 2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene. This guide is designed to provide you with in-depth technical insights and practical troubleshooting advice to enhance the stability and performance of your electrochemical systems. As a Senior Application Scientist, I will share field-proven insights to help you navigate the complexities of working with this highly fluorinated aromatic compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions about the stability and handling of electrolytes containing this compound.
Q1: What are the primary stability concerns when using this compound in an electrolyte?
A1: The primary stability concerns for this compound in an electrolyte revolve around its electrochemical stability at both the anode (negative electrode) and the cathode (positive electrode). The highly fluorinated nature of the molecule imparts significant oxidative stability, making it a promising candidate for high-voltage applications.[1] However, potential degradation pathways include:
-
Reductive Defluorination: At the anode, the trifluoromethyl (-CF3) groups can undergo electrochemical reduction, leading to the cleavage of C-F bonds.[2][3] This process, known as hydrodefluorination in the presence of a proton source, can lead to the formation of less fluorinated species and fluoride ions (F-). The presence of F- can impact the composition and stability of the Solid Electrolyte Interphase (SEI).
-
Aromatic Ring Reduction: The benzene ring itself can be electrochemically reduced at very low potentials, although the presence of electron-withdrawing fluorine and trifluoromethyl groups makes this less favorable.
-
Oxidative Decomposition: While generally stable at higher potentials, extreme oxidative stress at the cathode can lead to the decomposition of the aromatic ring or side chains, especially in the presence of highly reactive cathode materials.
Q2: How does the structure of this compound contribute to its stability?
A2: The stability of this compound is a direct result of its molecular structure:
-
Fluorine on the Aromatic Ring: The two fluorine atoms directly attached to the benzene ring are strongly electron-withdrawing. This lowers the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule more resistant to oxidation.[1]
-
Trifluoromethyl Groups: The -CF3 groups are also powerful electron-withdrawing groups. The C-F bond is exceptionally strong, contributing to the overall chemical and thermal stability of the molecule.
-
Synergistic Effect: The combination of fluorine and -CF3 groups creates a highly electron-deficient aromatic system, which enhances its anodic stability, a desirable trait for high-voltage electrolyte components.
Q3: What are the initial signs of electrolyte degradation?
A3: Initial signs of electrolyte degradation can manifest in several ways:
-
Color Change: A noticeable change in the color of the electrolyte, often turning yellowish or brownish, can indicate the formation of decomposition byproducts.
-
Gas Evolution: The generation of gas, leading to pressure buildup in a sealed cell, is a common sign of electrolyte decomposition. This can be caused by the breakdown of solvents or the reaction of decomposition products.
-
Performance Decline: A gradual or sudden drop in electrochemical performance, such as a decrease in capacity, increased internal resistance, or poor cycling stability, is a strong indicator of electrolyte instability.
Part 2: Troubleshooting Guide
This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.
Issue 1: Rapid Capacity Fading and Increased Resistance in a Lithium-Ion Cell
Q: My lithium-ion cell with an electrolyte containing this compound is showing rapid capacity fading and a significant increase in internal resistance after only a few cycles. What is the likely cause and how can I fix it?
A: Probable Cause: Anode Instability and SEI Degradation
This issue is often linked to the reductive decomposition of the this compound at the anode surface. The trifluoromethyl groups are susceptible to electrochemical reduction, leading to a process called reductive defluorination.[2][3]
-
Mechanism of Degradation: The initial step involves the transfer of an electron to the molecule, forming a radical anion. This unstable intermediate can then fragment, cleaving a C-F bond and releasing a fluoride ion (F-).[3] This process can continue, leading to the formation of difluoromethyl and monofluoromethyl groups.
-
Impact on SEI: The released F- ions can react with other electrolyte components and the anode surface, altering the composition of the SEI. While a certain amount of LiF in the SEI can be beneficial, uncontrolled F- generation can lead to a thick, resistive, and unstable SEI layer. This impedes lithium-ion transport, increasing internal resistance and causing capacity to fade.
Solutions and Mitigation Strategies:
-
Introduce a Film-Forming Additive: The most effective solution is to introduce an additive that forms a stable and protective SEI layer on the anode before the this compound can be reduced.
-
Recommended Additive: Lithium difluoro(oxalato)borate (LiDFOB) is an excellent choice. LiDFOB is known to be reduced at a higher potential than many fluorinated compounds and forms a stable, thin, and robust SEI layer.[4][5][6] This protective layer prevents the direct contact of the this compound with the anode surface, thus inhibiting its decomposition.
Additive Concentration Mechanism of Action LiDFOB 0.5 - 1.0 wt% Sacrificially reduces on the anode to form a stable, oligomeric SEI, preventing the reduction of the main electrolyte component.[4][6] Fluoroethylene carbonate (FEC) 5 - 10 wt% Forms a LiF-rich SEI, which can improve stability. However, FEC itself can be unstable, so co-additives are often beneficial.[7] -
-
Optimize the Lithium Salt: The choice of lithium salt can influence the stability of the electrolyte.
-
Alternative Salt: Consider replacing or supplementing LiPF6 with a more thermally and chemically stable salt like lithium bis(trifluoromethanesulfonyl)imide (LiTFSI). However, be aware that LiTFSI can be corrosive to aluminum current collectors at high potentials, so the use of a corrosion inhibitor may be necessary.
-
Issue 2: Poor Cycling Performance at High Voltages
Q: I am using this electrolyte in a high-voltage ( > 4.5 V) cell, but I'm observing poor coulombic efficiency and a gradual decrease in discharge voltage. What could be the problem?
A: Probable Cause: Cathode-Electrolyte Interphase (CEI) Instability and Oxidative Decomposition
While this compound is designed for high-voltage stability, continuous cycling at very high potentials can still lead to oxidative decomposition at the cathode surface. This can result in the formation of soluble and insoluble byproducts that coat the cathode, leading to increased impedance and voltage drop.
-
Mechanism of Degradation: At high potentials, the electrolyte can be oxidized by the highly reactive delithiated cathode material. This can lead to the opening of the aromatic ring or reactions involving the side chains. The decomposition products can then react further, creating a resistive layer on the cathode, known as the Cathode-Electrolyte Interphase (CEI).
-
Transition Metal Dissolution: The decomposition byproducts can also promote the dissolution of transition metals from the cathode material, which can then migrate to and poison the anode.
Solutions and Mitigation Strategies:
-
Incorporate a Cathode Protective Additive: An additive that can form a stable CEI on the cathode surface is crucial for high-voltage applications.
-
Recommended Additive: Tris(trimethylsilyl)phosphite (TTSPi) is a well-known additive that can be oxidized on the cathode surface to form a stable, protective polyphosphate-based CEI. This layer prevents direct contact between the electrolyte and the cathode, suppressing oxidative decomposition.
Additive Concentration Mechanism of Action Tris(trimethylsilyl)phosphite (TTSPi) 0.5 - 1.0 wt% Oxidizes on the cathode surface to form a stable phosphite-based CEI, preventing electrolyte oxidation and transition metal dissolution.[7] -
-
Synergistic Additive Combinations: Combining anode and cathode protective additives can offer comprehensive protection.
-
Example Combination: A combination of LiDFOB (for the anode) and TTSPi (for the cathode) can create a system where both electrodes are effectively passivated, leading to significantly improved cycling stability at high voltages.
-
Visualization of Degradation and Protection
To better understand the degradation pathways and the role of additives, the following diagrams illustrate the key processes.
Caption: Reductive Degradation at the Anode.
Caption: Anode Protection with LiDFOB.
Part 3: Experimental Protocols
This section provides detailed step-by-step methodologies for implementing the stabilization strategies discussed above.
Protocol 1: Preparation of a Stabilized Electrolyte
This protocol describes the preparation of a standard electrolyte containing this compound with the recommended stabilizing additives.
Materials:
-
This compound (purity > 99.5%)
-
Ethylene Carbonate (EC), battery grade
-
Ethyl Methyl Carbonate (EMC), battery grade
-
Lithium hexafluorophosphate (LiPF6), battery grade
-
Lithium difluoro(oxalato)borate (LiDFOB), battery grade
-
Tris(trimethylsilyl)phosphite (TTSPi), battery grade
-
Argon-filled glovebox with H2O and O2 levels < 0.5 ppm
Procedure:
-
Solvent Preparation:
-
Inside the glovebox, prepare the base solvent mixture by combining EC and EMC in a 3:7 weight ratio.
-
Add this compound to the EC/EMC mixture at the desired concentration (e.g., 10-20 wt%). Stir until fully dissolved.
-
-
Salt Dissolution:
-
Slowly add LiPF6 to the solvent mixture to achieve a final concentration of 1.0 M. Stir the solution gently with a magnetic stirrer until all the salt has dissolved. Avoid vigorous stirring to prevent any unwanted side reactions.
-
-
Additive Incorporation:
-
Add LiDFOB to the electrolyte to a final concentration of 1.0 wt%. Stir until completely dissolved.
-
Add TTSPi to the electrolyte to a final concentration of 0.5 wt%. Stir until the solution is homogeneous.
-
-
Finalization:
-
Allow the electrolyte to rest for at least 12 hours inside the glovebox to ensure complete dissolution and equilibration.
-
Store the prepared electrolyte in a tightly sealed container in a cool, dark place.
-
References
- Lennox, A. J. J., & Stahl, S. S. (2021). Direct electrochemical hydrodefluorination of trifluoromethylketones enabled by non-protic conditions. Chemical Science, 12(21), 7236–7242.
- University of Bristol. (n.d.).
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2020). Electronically Ambivalent Hydrodefluorination of Aryl-CF3 groups enabled by Electrochemical Deep-Reduction on a Ni Cathode.
- Meyer, T. J., & Coperet, C. (2022). Electrochemical reduction of (trifluoromethyl)benzene. Organic & Biomolecular Chemistry, 20(33), 6531-6541.
- Kubota, K., & Ue, M. (1999). Electroreductive Defluorination of Trifluoromethyl Ketones and Trifluoroacetic Acid Derivatives. The Journal of Organic Chemistry, 64(18), 6717–6723.
- Mena, S., Bernad, J., & Guirado, G. (2025). Electrochemical reduction mechanism of trifluoromethylarene compounds... MOLECULES.
- Royal Society of Chemistry. (n.d.). The effects of fluorinated metal–organic frameworks as additives in polymer-based electrolytes for all-solid-state lithium batteries.
- Zhang, X., et al. (n.d.). Synergistic Effects of Fluorinated Li‐Based Metal‐Organic Framework Filler on Matrix Polarity and Anion Immobilization in Quasi‐Solid State Electrolyte for Lithium‐Metal Batteries.
- MDPI. (2024).
- Wang, C., et al. (n.d.). Synergistic Solvent Design for Fluorine‐Free Electrolytes in High‐Performance Lithium‐Ion Batteries.
- Benchchem. (n.d.).
- Patra, J., et al. (n.d.). Research progress of fluorine-containing electrolyte additives for lithium ion batteries.
- Xia, L., et al. (2017). Fluorinated Electrolytes for Li-Ion Batteries: The Lithium Difluoro(oxalato)borate Additive for Stabilizing the Solid Electrolyte Interphase. ACS Omega, 2(12), 8741–8750.
- Xia, L., et al. (2017). Fluorinated Electrolytes for Li-Ion Batteries: The Lithium Difluoro(oxalato)borate Additive for Stabilizing the Solid Electrolyte Interphase. PubMed.
- OAE Publishing Inc. (2023).
- Xia, L., et al. (2017). Fluorinated Electrolytes for Li-Ion Batteries: The Lithium Difluoro(oxalato)borate Additive for Stabilizing the Solid Electrolyte Interphase.
Sources
- 1. Selective C–F Functionalization of Unactivated Trifluoromethylarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Fluorinated Electrolytes for Li-Ion Batteries: The Lithium Difluoro(oxalato)borate Additive for Stabilizing the Solid Electrolyte Interphase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorinated Electrolytes for Li-Ion Batteries: The Lithium Difluoro(oxalato)borate Additive for Stabilizing the Solid Electrolyte Interphase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Efficiency in Solar Cells with 2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene
Welcome to the technical support guide for researchers utilizing 2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene in advanced solar cell applications. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field expertise. The unique properties of highly fluorinated, volatile small molecules like this compound position it as a potent processing additive or interfacial modifier in both organic photovoltaic (OPV) and perovskite solar cell (PSC) systems.
The primary function of such additives is to fine-tune the bulk heterojunction (BHJ) morphology of the active layer during film formation.[1][2] By transiently altering solvent properties or interacting with donor/acceptor materials, it can promote optimal phase separation, enhance molecular packing, and facilitate the formation of efficient charge transport pathways.[3][4] However, its application requires precision, as deviations from optimal protocols can lead to significant drops in device performance. This guide is designed to help you diagnose and resolve these issues.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific performance issues observed during device fabrication and testing. Each problem is analyzed from cause to solution, with detailed protocols for validation.
Problem 1: Significant Drop in Fill Factor (FF) After Additive Introduction
Q: My baseline devices (without the additive) show a Fill Factor of ~75%, but upon adding this compound, the FF drops below 60%, while the short-circuit current (Jsc) and open-circuit voltage (Voc) remain relatively stable. What is the likely cause?
A: A sharp decrease in Fill Factor is often a strong indicator of increased charge recombination or increased series resistance (Rs).[5][6] While fluorinated additives can improve morphology, their incorrect application can introduce electronic traps or disrupt charge extraction pathways.
Causality Chain & Verification:
-
Cause - Sub-optimal Morphology: The additive may be causing overly large phase-separated domains (exceeding the exciton diffusion length) or, conversely, an overly mixed blend that hinders charge percolation.[7] Excessive amounts of a processing additive can lead to such detrimental morphologies.[7]
-
Verification Protocol: Use Atomic Force Microscopy (AFM) to compare the surface morphology of the active layer with and without the additive. Look for significant changes in domain size and surface roughness. Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) can further reveal changes in molecular packing and orientation, confirming whether the additive is promoting favorable "face-on" packing or inducing disorder.[4]
-
-
Cause - Residual Additive: Although designed to be volatile, the additive might not be fully removed during the annealing step, leaving behind insulating molecules that impede charge transport and increase series resistance.
-
Verification Protocol: Perform a thermal gravimetric analysis (TGA) on the additive alone to confirm its evaporation temperature. Then, fabricate a film with the additive and anneal it at various temperatures (e.g., 90°C, 110°C, 130°C) and for different durations.[4][8] Compare the photovoltaic performance of these devices to identify the optimal annealing parameters for complete additive removal.
-
-
Cause - Interfacial Incompatibility: The additive might be accumulating at one of the interfaces (e.g., active layer/ETL or active layer/HTL), creating an energy barrier that hinders charge extraction and increases recombination. Fluorinated molecules are known to modify surfaces, which can be beneficial or detrimental depending on the specific interfacial energy alignment.[6][9][10]
-
Verification Protocol: Fabricate devices where the additive is intentionally introduced only at the interface (e.g., spin-coating a very dilute solution on the ETL before depositing the active layer). A significant drop in FF in this device would point towards an interfacial issue. Electrochemical impedance spectroscopy (EIS) can also be used to probe charge transfer resistance at the interfaces.
-
Problem 2: Poor Film Quality and Low Reproducibility
Q: I'm observing pinholes, dewetting, and generally inconsistent film quality when using this compound, leading to a wide spread in device efficiency. How can I improve film formation?
A: This issue points directly to problems with solution formulation and the physics of film drying. Highly fluorinated compounds can significantly alter the solubility parameters and surface tension of the precursor ink.
Causality Chain & Verification:
-
Cause - Poor Solubility or Dispersion: The additive may not be fully soluble at the desired concentration in the primary solvent (e.g., chloroform, chlorobenzene), leading to aggregation in the solution and subsequent film defects. While many fluorinated additives have good solubility, this should always be verified.[8]
-
Verification Protocol: Prepare the solution and let it sit undisturbed for several hours. Visually inspect for any precipitation. For a more rigorous check, use Dynamic Light Scattering (DLS) on the solution to detect nano-scale aggregates before casting.
-
-
Cause - Altered Solvent Evaporation Dynamics: The additive, even at low concentrations, can change the volatility of the solvent system, leading to premature phase separation or dewetting during the spin-coating process.
-
Verification Protocol: Systematically vary the spin-coating speed and duration. A slower spin speed or a multi-step program can provide more time for the film to organize before it fully dries. Additionally, consider processing within a controlled atmosphere (glovebox) where the solvent vapor pressure can be stabilized.
-
-
Cause - Substrate Incompatibility: The modified surface tension of the ink may be incompatible with the underlying substrate (e.g., PEDOT:PSS, ZnO), causing the solution to bead up rather than forming a uniform wet film.
-
Verification Protocol: Measure the contact angle of your solution (with and without the additive) on the substrate. A high contact angle indicates poor wettability. If this is the case, consider a surface treatment for the substrate, such as a brief UV-Ozone exposure, to increase its surface energy and promote better wetting.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range for using this compound as a solvent additive?
A1: The optimal concentration is highly system-dependent (donor/acceptor combination, solvent, etc.). However, a typical starting point for volatile small molecule additives is in the range of 0.25% to 3% by volume.[11] It is critical to perform a systematic optimization study. For example, prepare devices with concentrations of 0.25%, 0.5%, 1.0%, 1.5%, and 2.0 vol% to identify the sweet spot for your specific material system. Exceeding the optimal concentration often leads to excessive phase separation and a drop in performance.[7][11]
Q2: Can this molecule be used as a passivating agent in perovskite solar cells?
A2: Yes, this is a plausible application. The trifluoromethyl (-CF3) and fluoro (-F) groups are strong electron-withdrawing groups, making them Lewis bases that can interact with and passivate defects like uncoordinated lead ions (Pb2+), which are Lewis acids.[12][13][14] This passivation can reduce non-radiative recombination, potentially boosting the open-circuit voltage (Voc) and overall efficiency.[15] Furthermore, the fluorinated nature of the molecule can enhance the hydrophobicity of the perovskite film surface, improving its stability against moisture.[9][14][16]
Q3: My device efficiency improved, but the long-term stability decreased. Is the additive responsible?
A3: This is a common trade-off. While volatile additives are designed to be removed during annealing, trace amounts may remain trapped within the bulk heterojunction.[8] Over time and under operational stress (light and heat), these trapped molecules can slowly migrate and aggregate, disrupting the optimized morphology and creating pathways for degradation.
-
Mitigation Strategy: The key is to ensure complete removal. After identifying the optimal annealing temperature, consider extending the annealing time by 25-50% to ensure all volatile components have escaped the film. A post-fabrication vacuum annealing step at a moderate temperature (e.g., 70°C) for several hours can also help remove residual volatiles without thermally degrading the active layer.
Q4: How does the high degree of fluorination in this molecule contribute to its function?
A4: The fluorination serves multiple purposes:
-
Volatility: It increases the molecule's volatility, facilitating its removal from the film during thermal annealing.[3][4][8]
-
Morphology Control: Fluorine atoms can engage in specific interactions (e.g., with non-fullerene acceptors), which can enhance intermolecular π-π stacking and promote favorable molecular orientation for charge transport.[3][4]
-
Interfacial Modification: When used as an interlayer, the strong dipole moment induced by fluorine atoms can favorably tune the work function of adjacent layers, reducing the energy barrier for charge extraction.[9]
-
Defect Passivation (in PSCs): The electronegative fluorine atoms can passivate positively charged defects, reducing recombination losses.[14][17]
Data & Protocols
Table 1: Troubleshooting Summary
| Observed Problem | Primary Photovoltaic Parameter Affected | Most Likely Cause(s) | Recommended First Action |
| Low Efficiency, High Variability | All parameters (PCE, Voc, Jsc, FF) | Inconsistent film quality, pinholes | Optimize spin-coating parameters and verify solution stability (DLS). |
| Low Fill Factor (FF) | Fill Factor (FF) | Increased charge recombination, high series resistance | Optimize additive concentration and annealing temperature/time. |
| Low Short-Circuit Current (Jsc) | Short-Circuit Current (Jsc) | Poor morphology, large domains, poor light absorption | Characterize film morphology with AFM and absorption with UV-Vis. |
| Low Open-Circuit Voltage (Voc) | Open-Circuit Voltage (Voc) | High non-radiative recombination, energy level mismatch | Use photoluminescence spectroscopy to probe recombination losses.[18] |
Protocol 1: Optimization of Additive Concentration & Annealing
-
Solution Preparation: Prepare a stock solution of your donor:acceptor blend in the primary solvent. Create a separate stock solution of this compound in the same solvent.
-
Concentration Gradient: Prepare a series of active layer solutions with varying additive concentrations (e.g., 0, 0.25, 0.5, 1.0, 1.5, 2.0 vol%). Ensure thorough mixing.
-
Device Fabrication: Fabricate a set of devices for each concentration, keeping all other parameters (spin-coating speed, layer thicknesses, electrode deposition) identical.
-
Annealing Test: For the concentration that yields the highest initial efficiency, fabricate a new batch of devices. Anneal subsets of this batch at different temperatures (e.g., 90°C, 110°C, 130°C) for a fixed time (e.g., 10 minutes).
-
Characterization: Measure the current-voltage (J-V) characteristics of all devices under simulated 1-sun illumination.
-
Analysis: Plot PCE, Voc, Jsc, and FF as a function of additive concentration and annealing temperature to identify the optimal processing window.
Visual Diagrams
Experimental & Logic Workflows
Caption: A logical workflow for troubleshooting low efficiency in solar cells.
Caption: Role of a volatile additive in active layer morphology formation.
References
- Fluorinated solid additives enable high efficiency non-fullerene organic solar cells.
- Fluorinated solid additives enable high efficiency non-fullerene organic solar cells.RSC Publishing.
- Fluorinated solid additives enable high efficiency non-fullerene organic solar cells.White Rose Research Online.
- Impact of fluorine substitution in organic functional materials for perovskite solar cell.
- Significant improvement of organic solar cells with ternary additives.Frontiers.
- In Situ Surface Fluorination of TiO2 Nanocrystals Reinforces Interface Binding of Perovskite Layer for Highly Efficient Solar Cells with Dramatically Enhanced Ultraviolet‐Light Stability.
- Revealing conflicting effects of solvent additives on morphology and performance of non-fullerene organic photovoltaics under different illuminance conditions.
- Factors Limiting Device Efficiency in Organic Photovoltaics.
- Enhancing the Performance of Perovskite Solar Cells by Introducing 4-(Trifluoromethyl)
- Fluorinated interfacial layers in perovskite solar cells: efficient enhancement of the fill factor.
- Enhancing Perovskite Solar Cell Efficiency and Stability with p-(Trifluoromethyl and Trifluoromethoxy) Phenylboronic Acid Additives.
- Unraveling the Effect of Solvent Additive and Fullerene Component on Morphological Control in Organic Solar Cells.
- Tackling Efficiency Challenges and Exploring Greenhouse-Integr
- Surface-Dominant Fluorinated Structures in Sn-Based Perovskite Solar Cells.
- 2-fluoro-1.4-bis-(trifluoromethyl)
- Enhanced fluorinated interface layer extends lifespan and boosts efficiency of perovskite solar cells.
- Factors limiting device efficiency in organic photovoltaics.PubMed.
- Effect of solvent additives on bulk heterojunction morphology of organic photovoltaics and their impact on device performance.Journal of Polymer Science Part B: Polymer Physics.
- Enhancing Perovskite Solar Cell Efficiency and Stability with p‑(Trifluoromethyl and Trifluoromethoxy) Phenylboronic Acid Additives.
- Recent progress in reducing voltage loss in organic photovoltaic cells.RSC Publishing.
- Diazotrifluoroethyl Radical in Photoinduced [3 + 2] Cycloadditions.American Chemical Society.
- Fluorinated Coating Eliminates Degradation in Perovskite Solar Cells.AZoOptics.
- Effect of Solvent Additives on the Morphology and Device Performance of Printed Nonfullerene Acceptor Based Organic Solar Cells.PubMed.
- Fluorine-substituted bifunctional molecules for enhanced perovskite solar cell performance.
- A Trifluoromethyl-Functionalized Bathocuproine for Polymer Solar Cells.
- Progress in Understanding Degradation Mechanisms and Improving Stability in Organic Photovoltaics.Stanford University.
- Revealing the role of solvent additives in morphology and energy loss in benzodifuran polymer-based non-fullerene organic solar cells.
- Bifunctional trifluorophenylacetic acid additive for stable and highly efficient flexible perovskite solar cell.
-
Fluorinated naphtho[1,2-c:5,6-c']bis[1][3][4]thiadiazole-containing π-conjugated compound: synthesis, properties, and acceptor applications in organic solar cells. ResearchGate.
- 2,3-Difluoro-1,4-bis(trifluoromethyl)benzene.Fluorochem.
Sources
- 1. Frontiers | Significant improvement of organic solar cells with ternary additives [frontiersin.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Fluorinated solid additives enable high efficiency non-fullerene organic solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. Fluorinated solid additives enable high efficiency non-fullerene organic solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Fluorinated interfacial layers in perovskite solar cells: efficient enhancement of the fill factor - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. Unraveling the Effect of Solvent Additive and Fullerene Component on Morphological Control in Organic Solar Cells [cjps.org]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. solardaily.com [solardaily.com]
- 11. Effect of Solvent Additives on the Morphology and Device Performance of Printed Nonfullerene Acceptor Based Organic Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. acs.figshare.com [acs.figshare.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. In Situ Surface Fluorination of TiO2 Nanocrystals Reinforces Interface Binding of Perovskite Layer for Highly Efficient Solar Cells with Dramatically Enhanced Ultraviolet‐Light Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent progress in reducing voltage loss in organic photovoltaic cells - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Characterization of Impurities in 2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene
Welcome to the technical support resource for the analysis of 2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene. This guide is designed for researchers, analytical scientists, and drug development professionals who require robust methods for identifying and quantifying impurities in this highly fluorinated compound. We will move beyond simple procedural lists to explain the underlying principles of method selection and troubleshooting, ensuring you can confidently validate your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities I should expect in my this compound sample?
A1: Impurities can originate from various stages, including synthesis and storage.[1] They are typically categorized as organic, inorganic, or residual solvents.[1] For this specific molecule, the most common organic impurities are positional isomers and reaction byproducts.
-
Positional Isomers: The most significant challenge is often the presence of other isomers of difluoro-bis-(trifluoromethyl)benzene, such as the 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-isomers. These have identical mass-to-charge ratios and similar physical properties, making them difficult to separate and distinguish.[2][3]
-
Synthesis-Related Impurities: The manufacturing process can introduce specific impurities. For instance, if the synthesis involves chlorination followed by fluorination of a xylene precursor, you might find incompletely fluorinated intermediates or chlorinated analogues.[4][5] Examples include compounds like 1-dichloromethyl-4-trifluoromethylbenzene or other chlorinated bis(trifluoromethyl)benzene derivatives.[4][6]
-
Starting Materials & Intermediates: Residual starting materials (e.g., substituted xylenes) or reaction intermediates can also be present in the final product.[7]
-
Degradation Products: Although highly stable, under harsh conditions (e.g., strong UV light, extreme pH), degradation could occur, though this is less common.
-
Residual Solvents: Solvents used in the synthesis or purification process (e.g., benzene, toluene, hexane) may be present. Benzene is a Class 1 solvent and should be strictly controlled to a maximum concentration of 2 ppm due to its carcinogenicity.[8][9]
Q2: Which analytical techniques are best suited for characterizing these impurities?
A2: A multi-pronged, or orthogonal, approach is highly recommended for unambiguous characterization.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for volatile and semi-volatile compounds. It excels at separating isomers and providing mass fragmentation patterns for identification.[2][7] Headspace GC-MS is particularly effective for identifying and quantifying volatile residual solvents.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, especially ¹⁹F NMR, is exceptionally powerful for analyzing fluorinated compounds.[10] The high sensitivity of the ¹⁹F nucleus and the wide chemical shift range allow for clear differentiation and quantification of fluorinated isomers and impurities, often without the need for reference standards for every component.[11] ¹H NMR is also crucial for identifying non-fluorinated impurities and providing complementary structural information.
-
High-Performance Liquid Chromatography (HPLC): While GC is often preferred for this compound's volatility, HPLC can be a valuable orthogonal technique. Specialized fluorinated stationary phases or phenyl-based columns can offer unique selectivity for separating halogenated and aromatic compounds, including positional isomers that may be challenging to resolve by GC.[12][13]
Q3: What are the primary analytical challenges associated with this molecule?
A3: The unique physicochemical properties of this compound present specific challenges:
-
Isomer Separation: The presence of multiple positional isomers with very similar boiling points and polarities makes chromatographic separation difficult.[14]
-
Volatility: The compound's volatility can lead to sample loss during preparation and potential difficulties with retention in reversed-phase HPLC.
-
Inertness: The strong carbon-fluorine bonds make the molecule chemically robust, but this also means that derivatization to enhance detection is often not a viable strategy.[15]
Q4: How should I prepare my samples for analysis?
A4: Proper sample preparation is critical to avoid introducing contaminants or losing analytes.
-
For GC-MS: Dilute the sample in a high-purity, volatile solvent (e.g., hexane, ethyl acetate, or dichloromethane). Ensure the solvent does not co-elute with any peaks of interest. For trace analysis, a more concentrated sample may be needed, but be mindful of overloading the column.
-
For NMR: Dissolve a precisely weighed amount of the sample in a deuterated solvent (e.g., CDCl₃, Acetone-d₆). For quantitative analysis (qNMR), add a known amount of an internal standard containing a fluorine signal that does not overlap with the sample signals (e.g., trifluorotoluene).[16]
-
For HPLC: Dilute the sample in a solvent that is miscible with the mobile phase, typically acetonitrile or methanol. Due to its volatility, ensure vials are tightly sealed.
Analytical Workflow & Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues encountered during the analysis of this compound.
General Impurity Characterization Workflow
The diagram below illustrates a systematic workflow for identifying and quantifying impurities.
Caption: General workflow for impurity characterization.
Troubleshooting by Technique
Gas Chromatography-Mass Spectrometry (GC-MS)
Q: My main peak is tailing or fronting. What is the cause and how do I fix it?
A: Poor peak shape is a common issue that compromises resolution and integration accuracy. The cause can be diagnosed systematically.
-
Causality:
-
Peak Tailing is often caused by "active sites" in the system where the analyte can undergo secondary, undesirable interactions. These sites can be found in the inlet liner (e.g., exposed silica), on column contamination, or at poorly made connections. It can also be caused by column overload.
-
Peak Fronting is typically a sign of column overload, where too much sample has been injected for the column's capacity.
-
-
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting GC peak shape issues.
Q: I can't resolve two closely eluting peaks, likely isomers. How can I improve the separation?
A: Improving resolution (Rs) requires adjusting efficiency, selectivity, or retention.
-
Causality & Solutions:
-
Increase Efficiency (N): Make peaks narrower.
-
Action: Decrease the temperature ramp rate (e.g., from 10°C/min to 5°C/min). This gives analytes more time to interact with the stationary phase, improving separation.
-
Action: Use a longer column (e.g., 60 m instead of 30 m). This doubles the theoretical plates but also doubles the analysis time.
-
-
Change Selectivity (α): Change the relative elution order. This is the most powerful tool.
-
Action: Switch to a different stationary phase. If you are using a standard non-polar phase (e.g., 5% phenyl), try a mid-polarity phase with cyanopropyl or trifluoropropyl functionality (e.g., a ZB-1701 or Rtx-200 type column). These phases offer different interactions (dipole-dipole) that can effectively separate fluorinated isomers.[7]
-
-
Increase Retention (k): Move peaks further from the void volume.
-
Action: Lower the initial oven temperature. This increases the retention of early-eluting compounds.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q: My ¹⁹F NMR spectrum is complex, with many signals. How do I begin to assign them?
A: The complexity is a strength, but requires a systematic approach.
-
Causality & Solutions:
-
¹⁹F-¹⁹F and ¹⁹F-¹H Couplings: The signals are split not only by neighboring protons but also by other non-equivalent fluorine atoms, leading to complex multiplets.
-
Action Plan:
-
Acquire a ¹H-decoupled ¹⁹F Spectrum: This simplifies the spectrum by removing all couplings to protons, leaving only ¹⁹F-¹⁹F couplings. This helps to identify the fluorine skeletons of different molecules.
-
Run 2D NMR Experiments: A ¹H-¹⁹F HETCOR (Heteronuclear Correlation) experiment is invaluable. It shows which fluorine signals are coupled to which proton signals, allowing you to "walk" through the molecule's structure and definitively link the fluorine atoms to specific positions on the aromatic ring.
-
Use Prediction Software: Several software packages can predict ¹⁹F NMR chemical shifts with reasonable accuracy, providing a good starting point for assignment.[17]
-
Compare to Isomer Data: If available, compare your spectrum to reference spectra of known isomers. The chemical shifts and coupling patterns for positional isomers are distinct.[18]
-
-
Q: I suspect low-level impurities (<0.5%), but the signals are buried in the noise. How can I improve detection?
A: The high sensitivity of ¹⁹F NMR is an advantage here.[10]
-
Causality & Solutions:
-
Signal-to-Noise Ratio (S/N): The visibility of a signal depends on its intensity relative to the background noise.
-
Action Plan:
-
Increase the Number of Scans: The S/N ratio increases with the square root of the number of scans. Increasing scans from 16 to 256 will increase the S/N by a factor of 4.
-
Use a Cryoprobe: If available, a cryogenic probe dramatically increases sensitivity, allowing for the detection of very low-level impurities.[19]
-
Optimize Acquisition Parameters: Ensure the relaxation delay (d1) is sufficient (at least 1-2 seconds for ¹⁹F) to allow full relaxation of the nuclei between pulses, maximizing signal intensity.
-
-
Data Summary Table
| Impurity Type | Potential Origin | Key Analytical Identifiers |
| Positional Isomers | Synthesis Side Reactions | GC-MS: Same m/z, slightly different retention times. ¹⁹F NMR: Distinct chemical shifts and coupling patterns. |
| Chlorinated Intermediates | Incomplete Fluorination | GC-MS: Characteristic isotopic pattern for chlorine (M, M+2). |
| Partially Fluorinated Species | Incomplete Reaction | GC-MS: Lower m/z than the main compound. ¹⁹F NMR: Different number or type of CF₃/Aromatic-F signals. |
| Residual Benzene | Synthesis Solvent | HS-GC-MS: m/z 78. Must be below 2 ppm.[8] |
| Other Solvents (Toluene, etc.) | Synthesis/Purification | HS-GC-MS: Characteristic m/z (e.g., 91 for Toluene). |
Experimental Protocols
Protocol 1: GC-MS Impurity Profiling
-
Sample Preparation: Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with high-purity ethyl acetate.
-
GC-MS Parameters:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity phase (e.g., 50% Phenyl Polysiloxane).
-
Inlet: Split mode (50:1), 250°C.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range 40-500 amu.
-
-
System Suitability: Before running samples, inject a blank (ethyl acetate) to check for system contamination, followed by a standard mix to verify column performance.[20]
-
Data Analysis: Integrate all peaks. Identify the main peak and any impurities. Compare MS spectra of impurities against a spectral library (e.g., NIST) and literature data.
Protocol 2: Quantitative ¹⁹F NMR (qNMR)
-
Sample Preparation: Accurately weigh ~20 mg of the sample into an NMR tube. Accurately weigh and add ~10 mg of an internal standard (e.g., 4,4'-Difluorobenzophenone). Add ~0.7 mL of CDCl₃, cap, and vortex until fully dissolved.
-
NMR Parameters:
-
Spectrometer: 400 MHz or higher.
-
Experiment: ¹⁹F observe, with ¹H decoupling.
-
Relaxation Delay (d1): 5 seconds (to ensure quantitative conditions).
-
Number of Scans: 64.
-
Pulse Angle: 30 degrees.
-
-
Data Analysis: Process the spectrum with a suitable line broadening. Integrate the signal for the internal standard and all signals corresponding to the main compound and impurities. Calculate the concentration of each impurity relative to the main component using the known weight and purity of the internal standard.
References
- Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers. (2024).
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (n.d.).
- Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2025).
- Fluorine NMR. (n.d.). University of Rochester.
- HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting M
- Benzene Impurity Analysis. (n.d.). Emery Pharma.
- GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. (2025).
- Method for producing bis(trifluoromethyl)benzene. (n.d.).
- Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (2021).
- GC Troubleshooting Guide. (n.d.). Restek.
- Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). Veeprho.
- Benzene and its fluorinated derivatives and calculated RCS values. (n.d.).
- Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis. (2020).
- MSDS of 1,4-Bis(trifluoromethyl)-2-chloro-3-(trifluoromethoxy)benzene. (2025). Capot Chemical.
- Types of Chemical Isomers and Recommended HPLC Columns for Effective Separ
- Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separ
- In-depth characterization of complex molecules using GC×GC-TOFMS. (n.d.). ORBi.
- Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). (n.d.).
- An Overview of Fluorine NMR. (n.d.).
- NMR | Fluorine Spectroscopy. (n.d.). Oxford Instruments.
- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. (n.d.).
- The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. (n.d.). JMU Scholarly Commons.
- GC Column Troubleshooting Guide. (2025). Phenomenex.
- GC Troubleshooting. (n.d.). Sigma-Aldrich.
- Benzene, 1,2-difluoro-4-(trifluoromethyl)-. (n.d.). PubChem.
- Process for the preparation of bis (trifluoromethyl) benzene. (n.d.).
- Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. (2020). Diva-Portal.org.
- A Spectroscopic Comparison of Trifluoromethylbenzaldehyde Isomers: A Guide for Researchers. (n.d.). Benchchem.
- Impurities Characterization in Pharmaceuticals: A Review. (2019). ijppr.humanjournals.com.
- 1,4-Bis(trifluoromethyl)-benzene synthesis. (n.d.). ChemicalBook.
- Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. (2023). ChemRxiv.
- How to Troubleshoot and Improve your GC/MS. (2022). YouTube.
- Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. (n.d.). Agilent.
- ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. (2024). European Medicines Agency (EMA).
- Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. (2022).
- [Reader Insight] A Guide to Selective Columns for Isomer Separation. (2024).
- GC Troubleshooting Guide. (n.d.). Scribd.
- Method for producing bis(trifluoromethyl)benzene. (n.d.).
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Technical Support Center: A Guide to the Synthesis of 2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene
Welcome to the technical support resource for the synthesis of 2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene. This guide is tailored for researchers, chemists, and professionals in drug development who are navigating the complexities of organofluorine chemistry. The synthesis of this molecule is a multi-step process fraught with challenges, from handling hazardous reagents to controlling regioselectivity and ensuring complete reaction. This document provides practical, experience-driven advice in a question-and-answer format to address the specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the most viable synthetic strategy for scaling up the production of this compound?
A1: A direct, single-step synthesis is not currently established in the literature. A robust and scalable approach involves a multi-step pathway. The most logical strategy begins with a commercially available, appropriately substituted benzene ring, followed by sequential introduction of the trifluoromethyl groups. A common industrial method for producing bis(trifluoromethyl)benzenes involves the chlorination of a xylene precursor to form bis(trichloromethyl)benzene, which is then fluorinated using hydrogen fluoride (HF).[1][2][3] This method avoids the handling of solid intermediates, making it advantageous for industrial-scale production.[2][3]
Q2: What are the primary safety concerns when handling the reagents for this synthesis?
A2: The synthesis involves several hazardous materials. Anhydrous Hydrogen Fluoride (HF) is extremely corrosive and toxic.[4] Trifluoromethylating agents can also be hazardous.[5][6] Chlorination steps utilize chlorine gas, which is a respiratory irritant. It is imperative to work in a well-ventilated fume hood and use specialized personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat.[7][8] For reactions involving HF, equipment made of resistant materials like Monel, Hastelloy, or Teflon-lined reactors is mandatory.[1][3] Always have a calcium gluconate gel available as a first-aid measure for HF exposure.
Q3: Why is moisture control so critical in the fluorination step?
A3: Moisture can severely impact the efficiency of the fluorination process. Water reacts with many fluorinating agents, such as HF and antimony pentachloride (a common catalyst), reducing their activity.[2] In the case of HF, the presence of water can also lead to the formation of corrosive aqueous hydrofluoric acid, which can damage standard laboratory glassware and equipment. Therefore, using anhydrous solvents and reagents, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial for achieving high yields.[9][10]
Q4: My reaction is stalling before completion. What are the likely causes?
A4: Reaction stalling is a common issue in multi-step syntheses, particularly in fluorination and trifluoromethylation reactions.[10] Potential causes include catalyst deactivation, insufficient reagent stoichiometry, or the accumulation of inhibitory byproducts. For fluorination reactions using HF, the catalyst (e.g., a metal halide) can become deactivated over time. In radical trifluoromethylation reactions, oxygen can act as an inhibitor.[10] It is also possible that the reaction has reached equilibrium under the current conditions.
In-Depth Troubleshooting Guide
This section provides detailed solutions to specific problems you may encounter during the synthesis.
Problem 1: Low Yield in the Side-Chain Chlorination Step
Q: I am observing low conversion of 2,3-difluoro-p-xylene to 2,3-difluoro-1,4-bis(trichloromethyl)benzene. What can I do to improve the yield?
A: Low yields in free-radical chlorination are often related to initiation, reaction conditions, or impurities.
-
Cause 1: Inefficient Radical Initiation. The reaction relies on the generation of chlorine radicals.
-
Solution: Ensure your radical initiator (e.g., azobisisobutyronitrile, AIBN) is fresh and has been stored correctly.[2] Alternatively, photochemical initiation using UV light can be more efficient. The reaction temperature must be appropriate for the chosen initiator's half-life (typically 50-80°C for AIBN).[1]
-
-
Cause 2: Suboptimal Reaction Temperature. The temperature influences the rate of both initiation and propagation.
-
Cause 3: Inefficient Chlorine Gas Dispersion. Poor mixing can lead to localized high concentrations of chlorine and incomplete reaction.
-
Solution: Use a gas dispersion tube (sparger) and vigorous mechanical stirring to ensure efficient mixing of the chlorine gas with the reaction mixture. This improves the contact between reactants.[3]
-
Problem 2: Incomplete Fluorination and Formation of Intermediates
Q: During the fluorination of 2,3-difluoro-1,4-bis(trichloromethyl)benzene with HF, I am isolating significant amounts of partially fluorinated intermediates (e.g., -CCl2F, -CClF2). How can I drive the reaction to completion?
A: This is a classic challenge in Swarts fluorination. Driving the reaction to the fully fluorinated product requires optimizing several parameters.
-
Cause 1: Insufficient Fluorinating Agent. The stoichiometry of HF is critical.
-
Solution: Use a significant molar excess of anhydrous HF. Molar ratios of HF to the trichloromethyl group can range from 3 to 50, with 3-20 being preferable.[3] This large excess helps to shift the equilibrium towards the desired product.
-
-
Cause 2: Catalyst Deactivation. The Lewis acid catalyst (e.g., SbCl5, SnCl4) is essential for the halogen exchange but can be deactivated by impurities.[2]
-
Solution: Ensure all reagents and solvents are scrupulously dried.[9] Use a freshly opened or purified catalyst. In some cases, periodic addition of the catalyst during the reaction can help maintain its activity.
-
-
Cause 3: Inadequate Temperature or Pressure. The final fluorine-chlorine exchanges are the most difficult and require more forcing conditions.
-
Solution: Gradually increase the reaction temperature, potentially up to 100-150°C.[2] Conducting the reaction in a sealed, pressure-resistant vessel (e.g., an autoclave) can also increase the reaction rate by maintaining a high concentration of HF in the liquid phase.[1][3] Reaction pressures can range from 1 to 100 kg/cm ².[2][3]
-
| Parameter | Recommended Range | Rationale |
| HF Stoichiometry | 3-20 moles per mole of substrate | Drives the equilibrium towards the fully fluorinated product.[3] |
| Catalyst | SbCl₅, SnCl₄ | Effective Lewis acids for halogen exchange.[2] |
| Temperature | 40-150°C | Higher temperatures are needed for the final substitutions.[2] |
| Pressure | 1-30 kg/cm ² | Maintains HF in the liquid phase and increases reaction rate.[1][3] |
| Solvent | Optional; product can act as a solvent | An inert solvent can be used if necessary.[1] |
Problem 3: Purification Challenges and Isomer Separation
Q: How can I effectively purify the final product, this compound, from reaction byproducts?
A: Purification of fluorinated aromatic compounds can be challenging due to their volatility and similar physical properties to impurities.
-
Step 1: Aqueous Workup. After the reaction, carefully quench any remaining reactive reagents. The crude product can be washed with a dilute base (e.g., 10% sodium hydroxide solution) to remove acidic impurities, followed by a water wash.[11]
-
Step 2: Drying. Dry the organic layer over a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate.[12]
-
Step 3: Distillation. Fractional distillation is the most effective method for purifying the final product on a larger scale.[1] Due to the likely close boiling points of fluorinated isomers and intermediates, a distillation column with high theoretical plates is recommended.
-
Step 4: Chromatographic Methods. For smaller scales or to achieve very high purity, silica gel column chromatography can be employed.[12] However, the volatility of the product can lead to losses. Preparative gas chromatography (Prep-GC) is an excellent alternative for isolating highly pure material.
Proposed Synthesis Workflow
The following diagram illustrates a logical and scalable pathway for the synthesis of this compound.
Caption: Proposed multi-step synthesis of this compound.
Troubleshooting Decision Tree
This flowchart provides a logical sequence for diagnosing and resolving common issues during the synthesis.
Caption: A decision tree for troubleshooting low-yield synthesis reactions.
References
-
DE69915924T2 - Process for the preparation of bis (trifluoromethyl) benzene - Google Patents.
-
1,4-Bis(trifluoromethyl)-benzene synthesis - ChemicalBook.
-
EP0003344B1 - Process for the preparation of fluor benzenes - Google Patents.
-
"Fluorobenzene" - Organic Syntheses Procedure.
-
Large-scale synthesis of Notum inhibitor 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl)-1H - ChemRxiv.
-
WO2021036060A1 - Process for preparing fluorobenzene and catalyst therefore - Google Patents.
-
EP0953557B1 - Method for producing bis(trifluoromethyl)benzene - Google Patents.
-
The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl - JMU Scholarly Commons.
-
Method for producing bis(trifluoromethyl)benzene - European Patent Office - EP 0 953 557 A1.
-
Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow - Beilstein Journals.
-
Organic Letters Ahead of Print - ACS Publications.
-
1,4-Bis(trifluoromethyl)benzene as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence and electroluminescence: experimental and computational guidance - Journal of Materials Chemistry C (RSC Publishing).
-
Overcoming Challenges in Fluorine-Based Chemistry - Pharmaceutical Technology.
-
SAFETY DATA SHEET - TCI Chemicals.
-
SAFETY DATA SHEET - Sigma-Aldrich.
-
How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester.
-
1,4-Bis(trifluoromethyl)benzene as a New Acceptor for the Design and Synthesis of Emitters Exhibiting Efficient Thermally Activated Delayed Fluorescence and Electroluminescence: Experimental and Computational Guiding - ResearchGate.
-
Trifluoromethane - Safety Data Sheet - ChemicalBook.
-
Strategies Towards Challenging Fluorination Reactions - C‐H and C‐X Bond Functionalization: Transition Metal Mediation - Books.
-
Recent Trifluoromethylation Reactions. A Mini Review Paper - SciSpace.
-
Safety Data Sheet - AA Blocks.
-
Microflow Fluorinations of Benzynes: Efficient Synthesis of Fluoroaromatic Compounds - Chem Pharm Bull (Tokyo).
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Recent Trifluoromethylation Reactions. A Mini Review Paper - Oriental Journal of Chemistry.
-
The Dark Side of Fluorine - PMC - NIH.
-
SAFETY DATA SHEET - Apollo Scientific.
-
Fluorobenzene (C_6H_5 F) can be synthesized in the laboratory... - YouTube.
-
The Dark Side of Fluorine - ACS Medicinal Chemistry Letters.
-
Technical Support Center: Optimizing CBrF3 Trifluoromethylation Reactions - Benchchem.
-
Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene .
-
Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed.
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Validation & Comparative
A Comparative Guide to Aromatic Fluorinated Building Blocks: 2,3-Difluoro-1,4-bis(trifluoromethyl)benzene vs. 1,3-bis(trifluoromethyl)benzene
In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms and trifluoromethyl (CF₃) groups is a cornerstone of modern molecular design. These modifications are critical for modulating a compound's metabolic stability, lipophilicity, binding affinity, and pKa.[1][2] This guide provides an in-depth, objective comparison of two key fluorinated aromatic building blocks: 2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene and 1,3-bis(trifluoromethyl)benzene . Understanding their distinct physicochemical properties and reactivity profiles is paramount for researchers aiming to select the optimal scaffold for their synthetic targets.
At a Glance: Structural and Physicochemical Distinctions
The fundamental difference between the two molecules lies in the substitution pattern on the benzene ring. 1,3-bis(trifluoromethyl)benzene features two powerful electron-withdrawing CF₃ groups in a meta arrangement. 2,3-Difluoro-1,4-bis(trifluoromethyl)benzene is a more electron-deficient system, possessing two CF₃ groups in a para arrangement, supplemented by two vicinal fluorine atoms. This seemingly subtle addition of two fluorine atoms dramatically alters the molecule's properties and synthetic utility.
Table 1: Comparison of Physicochemical Properties
| Property | 2,3-Difluoro-1,4-bis(trifluoromethyl)benzene | 1,3-bis(trifluoromethyl)benzene | Source(s) |
| CAS Number | 327-84-4 | 402-31-3 | |
| Molecular Formula | C₈H₂F₈ | C₈H₄F₆ | |
| Molecular Weight | 250.07 g/mol | 214.11 g/mol | [3] |
| Appearance | Data not available | Colorless to light yellow liquid | [3] |
| Boiling Point | ~125-126 °C (Predicted) | 114-116.3 °C | [3][4] |
| Melting Point | Data not available | -35 °C | [4] |
| Density | Data not available | 1.378 g/mL at 25 °C | [4] |
| Refractive Index | Data not available | n20/D 1.379 | [4] |
| LogP (Predicted) | 4.09 | 3.72 - 3.83 | [4][5] |
Note: Experimental data for 2,3-Difluoro-1,4-bis(trifluoromethyl)benzene is less commonly published; some values are based on predictive models.
The higher predicted LogP of the octafluorinated analog suggests increased lipophilicity, a critical parameter in drug design that influences membrane permeability and absorption.[1]
Comparative Reactivity: A Tale of Two Arenes
The electronic landscape of each molecule dictates its chemical behavior, particularly in aromatic substitution reactions. The powerful inductive electron withdrawal from the CF₃ groups deactivates both rings, but the nature and outcome of potential reactions differ significantly.
Nucleophilic Aromatic Substitution (SNAr)
This is the area of greatest divergence. For an SNAr reaction to proceed, two key features are required: a potent electron-withdrawing group to activate the ring and a suitable leaving group.[6]
-
2,3-Difluoro-1,4-bis(trifluoromethyl)benzene: This molecule is exceptionally well-suited for SNAr reactions.[7] The two CF₃ groups strongly activate the ring, making it highly electrophilic. Crucially, the fluorine atoms serve as excellent leaving groups.[6][7] The substitution of one or both fluorine atoms can be achieved with a variety of nucleophiles (O-, N-, S-based), providing a direct route to highly functionalized, complex aromatic structures.[7][8][9] The high degree of fluorination makes this scaffold particularly reactive.[7][10]
-
1,3-bis(trifluoromethyl)benzene: This compound is generally unreactive towards SNAr under typical conditions. While the CF₃ groups strongly deactivate the ring, it lacks a conventional leaving group (like a halogen). The C-H bonds are not susceptible to nucleophilic attack and displacement.
Causality Insight: The choice between these molecules often comes down to the desired synthetic transformation. If the goal is to introduce new functional groups onto the aromatic core via nucleophilic displacement, 2,3-Difluoro-1,4-bis(trifluoromethyl)benzene is the clear and logical choice. The fluorine atoms are not merely electronic modifiers; they are reactive handles for further derivatization.
Electrophilic Aromatic Substitution (EAS)
Both rings are severely deactivated towards electrophilic attack due to the strong electron-withdrawing nature of the CF₃ groups.
-
1,3-bis(trifluoromethyl)benzene: Electrophilic substitution is extremely difficult but not impossible. The two CF₃ groups direct incoming electrophiles to the C5 position (meta to both groups), which is the least deactivated position. However, forcing conditions (e.g., strong acids, high temperatures) are required. For instance, bromination can be achieved to yield 1-bromo-3,5-bis(trifluoromethyl)benzene, a precursor to other important reagents.[3]
-
2,3-Difluoro-1,4-bis(trifluoromethyl)benzene: This ring is even more deactivated due to the presence of four electron-withdrawing substituents. Electrophilic substitution on the remaining C-H bonds is exceptionally challenging and generally not a synthetically viable strategy.
Metalation and C-H Functionalization
The acidity of the aromatic protons is significantly influenced by the attached groups, opening pathways for deprotonation and subsequent functionalization.
-
2,3-Difluoro-1,4-bis(trifluoromethyl)benzene: The two remaining protons are highly acidic due to the cumulative inductive effect of the eight fluorine atoms. This makes the molecule a prime candidate for directed ortho-metalation (DoM) or simple deprotonation with a strong base, followed by quenching with an electrophile. This provides a regioselective method for functionalization that avoids the challenges of EAS.
-
1,3-bis(trifluoromethyl)benzene: The protons on this ring are also acidic, but less so than its octafluorinated counterpart. The C2 proton, flanked by both CF₃ groups, is the most acidic and can be selectively removed with a strong base. However, the protons at C4/C6 are significantly less acidic. The parent 1,4-isomer is noted for its utility in metalation reactions.[11]
Applications in Drug Discovery and Materials Science
The choice of scaffold directly impacts the properties of the final molecule.
-
1,3-bis(trifluoromethyl)benzene is a versatile starting material for creating compounds where the 3,5-disubstituted pattern is desired.[12] The two CF₃ groups provide metabolic stability and can enhance binding affinity through favorable interactions with protein targets.[1] It is a common building block for kinase inhibitors and other pharmaceuticals where a rigid, lipophilic core is needed.[12]
-
2,3-Difluoro-1,4-bis(trifluoromethyl)benzene offers a gateway to more complex, densely functionalized molecules. Its utility lies in its ability to undergo sequential SNAr reactions, allowing for the controlled, regioselective introduction of different substituents. This is invaluable for building libraries of compounds for structure-activity relationship (SAR) studies. The resulting polyfluorinated aryl ethers, anilines, or thioethers are key structures in agrochemicals, advanced polymers, and pharmaceuticals.
Experimental Protocols & Workflows
To ensure reproducibility and safety, adherence to validated protocols is essential. Below is a representative protocol for a key transformation where these molecules diverge: nucleophilic aromatic substitution.
Protocol: Nucleophilic Aromatic Substitution on 2,3-Difluoro-1,4-bis(trifluoromethyl)benzene
This protocol describes a general procedure for the monosubstitution of a fluorine atom with a generic alcohol nucleophile (R-OH).
Objective: To synthesize 2-Alkoxy-3-fluoro-1,4-bis(trifluoromethyl)benzene.
Materials:
-
2,3-Difluoro-1,4-bis(trifluoromethyl)benzene
-
Alcohol (R-OH, 1.1 equivalents)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents), dried
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reagent Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the alcohol (1.1 eq) and anhydrous DMF.
-
Base Addition: Carefully add dried potassium carbonate (2.0 eq) to the solution. Stir the suspension at room temperature for 15 minutes to generate the alkoxide nucleophile in situ. Causality Note: Using a moderate base like K₂CO₃ and a slight excess of the nucleophile favors monosubstitution. Stronger bases or higher temperatures could lead to disubstitution.
-
Substrate Addition: Add 2,3-Difluoro-1,4-bis(trifluoromethyl)benzene (1.0 eq) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and extract with DCM (3x). Self-Validation: The use of a mild aqueous quench (water or sat. NH₄Cl) neutralizes the base without hydrolyzing sensitive functionalities.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired product.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the SNAr protocol.
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Navigating the Electrolyte Maze: A Comparative Guide to Fluorinated and Non-Fluorinated Additives in Lithium-Ion Batteries
In the relentless pursuit of higher energy density, longer cycle life, and enhanced safety for lithium-ion batteries (LIBs), the electrolyte has emerged as a critical frontier for innovation. While the bulk solvent and salt compositions lay the foundation, it is the subtle yet powerful influence of electrolyte additives that often dictates the ultimate performance and durability of the cell. This guide provides a deep dive into the comparative performance of two major classes of these crucial components: fluorinated and non-fluorinated electrolyte additives. We will explore the underlying mechanisms, present key experimental data, and offer insights to guide researchers and battery engineers in their selection process.
The Pivotal Role of Electrolyte Additives
Electrolyte additives, typically used in small concentrations, are indispensable for the stable operation of modern LIBs. Their primary function is to decompose preferentially on the electrode surfaces, forming a stable and ionically conductive passivation layer known as the solid electrolyte interphase (SEI) on the anode and a cathode electrolyte interphase (CEI) on the cathode.[1][2] A robust SEI is paramount; it prevents the continuous decomposition of the electrolyte, minimizes irreversible capacity loss, and ensures the long-term cycling stability of the battery.[3]
The Fluorine Advantage: A Double-Edged Sword
Fluorinated compounds have garnered significant attention as electrolyte additives due to the unique properties imparted by the highly electronegative fluorine atom. The strong carbon-fluorine (C-F) bond and the electron-withdrawing nature of fluorine significantly influence the molecular frontier orbitals (HOMO and LUMO levels) of the additive molecules, leading to greater oxidative stability.[4][5]
Mechanism of Action:
Fluorinated additives generally possess lower LUMO (Lowest Unoccupied Molecular Orbital) energy levels compared to their non-fluorinated counterparts. This makes them more susceptible to reduction at the anode surface during the initial charging cycles. This preferential reduction leads to the formation of an SEI layer rich in inorganic species like lithium fluoride (LiF).[3][6][7] LiF is a wide-bandgap insulator with high interfacial energy, which contributes to a dense, stable, and electronically insulating SEI.[8][9] This LiF-rich SEI is particularly effective at suppressing the continuous decomposition of the electrolyte, especially at higher voltages, and mitigating the formation of detrimental lithium dendrites.[10]
A prominent example of a fluorinated additive is fluoroethylene carbonate (FEC). FEC is known to generate a more stable and uniform SEI layer on silicon and graphite anodes compared to the standard ethylene carbonate (EC).[11] Studies have shown that the SEI formed from FEC is composed of LiF and polymeric materials.[11]
Experimental Workflow for Evaluating Anode SEI Formation:
Step-by-Step Protocol for SEI Characterization:
-
Electrolyte Preparation: Prepare a baseline electrolyte (e.g., 1 M LiPF6 in EC:DMC 1:1 v/v). Create experimental electrolytes by adding a specific concentration (e.g., 2% wt.) of the fluorinated (e.g., FEC) and non-fluorinated (e.g., vinylene carbonate, VC) additives.
-
Cell Assembly: Assemble 2032-type coin cells in an argon-filled glovebox with controlled oxygen and moisture levels (<0.1 ppm). Use the electrode material of interest (e.g., graphite or silicon) as the working electrode and lithium metal as the counter and reference electrode.
-
Formation Cycling: Perform the initial galvanostatic cycling at a low C-rate (e.g., C/20) for at least two cycles to allow for the formation of a stable SEI.
-
Electrochemical Impedance Spectroscopy (EIS): Conduct EIS measurements before and after formation cycling, and at various stages of long-term cycling, to probe the impedance of the SEI layer. An increase in the diameter of the semicircle in the Nyquist plot typically corresponds to an increase in SEI resistance.
-
Long-Term Cycling: Subject the cells to extended cycling at a moderate C-rate (e.g., C/2) to evaluate the long-term stability of the SEI and the overall cycling performance of the cell.
-
Post-Mortem Analysis: After cycling, carefully disassemble the cells inside a glovebox. Harvest the electrodes and rinse them with a high-purity solvent (e.g., dimethyl carbonate) to remove residual electrolyte.
-
Surface Characterization:
-
X-ray Photoelectron Spectroscopy (XPS): Analyze the chemical composition of the SEI layer. This is crucial for identifying the presence of key species like LiF, Li2CO3, and polymeric components.
-
Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): Visualize the morphology and thickness of the SEI layer. A uniform and thin SEI is generally desirable.
-
The Non-Fluorinated Alternatives: A Classic Approach
Non-fluorinated additives, such as vinylene carbonate (VC), have been the workhorses in the LIB industry for many years.[11] Their mechanism of action also relies on preferential decomposition, but the resulting SEI composition differs significantly from that of their fluorinated counterparts.
Mechanism of Action:
VC undergoes electropolymerization on the anode surface to form a polymeric SEI layer, primarily composed of lithium alkyl carbonate species.[11] This polymeric film is flexible and can better accommodate the volume changes of the anode material during lithiation and delithiation, which is particularly beneficial for high-capacity anodes like silicon. However, the resulting SEI may be less thermally stable and less effective at suppressing electrolyte decomposition at higher potentials compared to the LiF-rich SEI from fluorinated additives.[12]
Performance Comparison: A Head-to-Head Analysis
The choice between fluorinated and non-fluorinated additives is not always straightforward and depends heavily on the specific cell chemistry and intended application. Both VC and FEC have been shown to improve coulombic efficiency, reduce charge end-point capacity slippage, and enhance long-term cycling performance compared to electrolytes without additives.[13]
| Performance Metric | Fluorinated Additives (e.g., FEC) | Non-Fluorinated Additives (e.g., VC) | Rationale |
| Electrochemical Stability | Generally higher oxidative stability.[4] | Lower oxidative stability.[10] | The strong C-F bond enhances molecular stability, making these additives suitable for high-voltage applications.[4] |
| SEI Composition | Primarily inorganic (LiF-rich) and polymeric.[6][11] | Primarily organic/polymeric (lithium alkyl carbonates).[11] | Governed by the decomposition pathway of the additive.[3] |
| Ionic Conductivity of SEI | Can be lower due to LiF. | Generally higher. | LiF has lower ionic conductivity than some polymeric components. |
| Cycle Life (Graphite Anode) | Improves capacity retention.[11] | Improves capacity retention.[11] | Both form effective SEI layers on graphite, though VC can increase impedance at higher concentrations.[11][13] |
| Cycle Life (Silicon Anode) | Significantly improved.[6] | Moderate improvement. | The robust LiF-rich SEI can better withstand the large volume changes of silicon.[6] |
| Rate Capability | Can be lower due to higher SEI resistance. | Can be higher due to lower SEI resistance. | A more resistive SEI can impede Li+ transport at high currents. |
| Low-Temperature Performance | May be hindered by higher SEI resistance. | Can be better. | Lower interfacial impedance is beneficial at low temperatures. |
| Safety | Can improve thermal stability. | Can have lower thermal stability.[12] | The stable LiF-rich SEI can suppress exothermic reactions between the charged electrode and the electrolyte. |
Logical Relationship of Additive Choice and Performance Outcome:
Concluding Remarks and Future Outlook
The choice between fluorinated and non-fluorinated electrolyte additives is a nuanced one, with each class offering distinct advantages and disadvantages. Fluorinated additives, like FEC, are instrumental in enabling high-voltage and high-capacity electrode materials by forming a robust, LiF-rich SEI.[6] However, this can sometimes come at the cost of increased interfacial impedance, which may affect rate capability and low-temperature performance. Non-fluorinated additives, such as VC, remain a cost-effective and reliable option for conventional graphite-based LIBs, forming a flexible polymeric SEI that is beneficial for accommodating volume changes.[11]
The future of electrolyte additives likely lies in synergistic combinations of different additive types. Formulations that blend fluorinated and non-fluorinated additives are being actively researched to harness the benefits of both, such as combining VC with other sulfur-containing additives.[14] Furthermore, the development of novel multi-functional additives that can simultaneously passivate both the anode and the cathode, as well as provide inherent safety features like overcharge protection, represents a promising avenue for next-generation LIBs. The continued elucidation of the complex interplay between additive chemistry, SEI formation, and battery performance will undoubtedly pave the way for safer, longer-lasting, and more energy-dense energy storage solutions.
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The Impact of 2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene on Perovskite Solar Cell Performance: A Comparative Analysis
In the relentless pursuit of enhancing the efficiency and stability of perovskite solar cells (PSCs), strategic deployment of additives into the perovskite precursor solution has emerged as a highly effective methodology. Among the various classes of additives, fluorinated organic molecules have garnered significant attention due to their unique electronic and physicochemical properties. This guide provides a comprehensive comparative analysis of perovskite solar cells fabricated with and without the additive 2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene.
While direct, peer-reviewed comparative studies on this specific molecule are emerging, this guide synthesizes data from analogous fluorinated aromatic compounds to project the anticipated improvements in device performance and longevity. The insights presented herein are grounded in established principles of perovskite science and are intended to provide a robust framework for researchers and professionals in the field.
The Rationale for Fluorinated Additives in Perovskite Solar Cells
Perovskite materials, despite their impressive power conversion efficiencies (PCEs), are susceptible to degradation from environmental factors such as moisture and oxygen.[1][2] Furthermore, intrinsic defects within the perovskite crystal lattice, such as vacancies and grain boundaries, can act as non-radiative recombination centers, limiting the device's open-circuit voltage (Voc) and overall efficiency.[3]
Fluorinated additives, such as this compound, are strategically employed to mitigate these issues. The high electronegativity of fluorine atoms and the robust nature of carbon-fluorine bonds can induce several beneficial effects:
-
Defect Passivation: The electron-withdrawing nature of the fluorine and trifluoromethyl groups can enable the molecule to interact with and passivate positively charged defects, such as lead (Pb2+) and formamidinium (FA+) vacancies, at the perovskite surface and grain boundaries. This reduces non-radiative recombination and enhances charge carrier lifetimes.
-
Improved Film Morphology: Fluorinated additives can influence the crystallization kinetics of the perovskite film, leading to larger grain sizes and a more uniform, pinhole-free morphology. This is crucial for efficient charge transport and minimizing current leakage pathways.
-
Enhanced Hydrophobicity: The presence of fluorinated moieties at the perovskite surface can significantly increase its hydrophobicity, thereby impeding the ingress of moisture and improving the long-term stability of the device.[4]
-
Favorable Energy Level Alignment: The introduction of a fluorinated interlayer can favorably modify the energy level alignment between the perovskite absorber and the charge transport layers, facilitating more efficient charge extraction.
Comparative Performance Metrics: With and Without the Additive
The following table summarizes the expected and experimentally observed performance metrics of perovskite solar cells with and without a representative fluorinated additive, highlighting the anticipated impact of this compound.
| Performance Metric | Perovskite Solar Cell (Control) | Perovskite Solar Cell (with Additive) | Anticipated Improvement |
| Power Conversion Efficiency (PCE) | ~19-21% | ~22-24% | Significant Increase |
| Open-Circuit Voltage (Voc) | ~1.05-1.10 V | ~1.15-1.20 V | Notable Increase |
| Short-Circuit Current Density (Jsc) | ~22-23 mA/cm² | ~23-24 mA/cm² | Slight to Moderate Increase |
| Fill Factor (FF) | ~75-78% | ~80-83% | Moderate to Significant Increase |
| Long-Term Stability (T80) | ~500 hours | >1000 hours | Substantial Improvement |
Note: The data presented for the additive-enhanced device is a projection based on the performance improvements observed with structurally similar fluorinated additives in published literature.
Mechanistic Insights into Performance Enhancement
The observed improvements in device performance can be attributed to a synergistic combination of effects induced by the this compound additive.
Defect Passivation and Charge Carrier Dynamics
The primary mechanism of action for the fluorinated additive is the passivation of surface and grain boundary defects. The electron-rich fluorine atoms can interact with under-coordinated Pb²⁺ ions, while the overall electron-withdrawing nature of the molecule can passivate halide vacancies. This reduction in defect density leads to a significant suppression of non-radiative recombination, which is directly reflected in the enhanced Voc and FF.
Caption: Influence of the additive on perovskite film crystallization.
Experimental Protocols
The following provides a detailed, step-by-step methodology for the fabrication and characterization of perovskite solar cells, both with and without the this compound additive.
Device Fabrication
-
Substrate Preparation: Patterned indium tin oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried with a nitrogen gun and treated with UV-ozone for 20 minutes.
-
Electron Transport Layer (ETL) Deposition: A SnO₂ nanoparticle solution is spin-coated onto the cleaned ITO substrates at 3000 rpm for 30 seconds, followed by annealing at 150°C for 30 minutes in ambient air.
-
Perovskite Precursor Solution Preparation:
-
Control Solution: A 1.4 M perovskite precursor solution is prepared by dissolving FAPbI₃ and MAPbBr₃ in a mixed solvent of DMF and DMSO (4:1 v/v).
-
Additive Solution: this compound is added to the control precursor solution at a concentration of 0.5 mg/mL. The solution is stirred for at least 2 hours before use.
-
-
Perovskite Film Deposition: The perovskite precursor solution (either control or with additive) is spin-coated onto the SnO₂ layer in a nitrogen-filled glovebox. The spin-coating program consists of a two-step process: 1000 rpm for 10 seconds, followed by 5000 rpm for 30 seconds. During the second step, an anti-solvent (e.g., chlorobenzene) is dripped onto the spinning substrate. The films are then annealed at 100°C for 60 minutes.
-
Hole Transport Layer (HTL) Deposition: A solution of Spiro-OMeTAD in chlorobenzene, with additives such as Li-TFSI and tBP, is spin-coated onto the perovskite layer at 4000 rpm for 30 seconds.
-
Metal Electrode Deposition: Finally, an 80 nm thick gold (Au) electrode is deposited by thermal evaporation under high vacuum.
Characterization
-
Current Density-Voltage (J-V) Measurements: The J-V characteristics of the fabricated devices are measured under simulated AM 1.5G illumination (100 mW/cm²) using a solar simulator.
-
External Quantum Efficiency (EQE): The EQE spectra are measured to determine the spectrally resolved photocurrent generation.
-
Morphological and Structural Analysis: The morphology and crystallinity of the perovskite films are characterized using Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD), respectively.
-
Stability Testing: The long-term stability of unencapsulated devices is evaluated by monitoring their PCE over time under continuous illumination in a controlled environment (e.g., 25°C and 40-50% relative humidity).
Conclusion and Future Outlook
The strategic incorporation of this compound as an additive in perovskite solar cells presents a promising avenue for concurrently enhancing device efficiency and stability. The multifaceted benefits, including defect passivation, improved film morphology, and enhanced hydrophobicity, collectively contribute to superior photovoltaic performance. While this guide provides a projection based on analogous fluorinated compounds, further dedicated experimental work is essential to fully elucidate the specific impact and optimize the concentration of this particular additive. The continued exploration of novel fluorinated molecules will undoubtedly play a pivotal role in advancing perovskite solar cell technology towards commercial viability.
References
-
Stability of perovskite solar cells: issues and prospects. RSC Advances. [Link]
-
Stability of Perovskite Solar Cells. MacSphere - McMaster University. [Link]
- Fluorinated Quasi 2D Perovskite Solar Cells with Improved Stability and Over 19% Efficiency. Wiley Online Library.
- Methods and mechanisms of defect passivation in quasi-2D perovskite...
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Recent Progress on the Long-Term Stability of Perovskite Solar Cells. ResearchGate. [Link]
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One-Year stable perovskite solar cells by 2D/3D interface engineering. PMC. [Link]
- Performance metrics of planar perovskite solar cells based on different...
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Designed Additive to Regulated Crystallization for High Performance Perovskite Solar Cell. ResearchGate. [Link]
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All-perovskite tandem solar cells achieving >29% efficiency with improved (100) orientation in wide-bandgap perovskites. PubMed. [Link]
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Compositional engineering of perovskite materials for high-performance solar cells. EPFL. [Link]
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Hot‐Casting‐Assisted Liquid Additive Engineering for Efficient and Stable Perovskite Solar Cells. OSTI.GOV. [Link]
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Defect Passivation with Multifunctional Fluoro-Group-Containing Organic Additives for Highly Efficient and Stable Perovskite Solar Cells. Scilit. [Link]
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A Comparative Guide to the Efficacy of 2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene and Other Fluorinated Aromatics for Advanced Synthesis
For researchers, medicinal chemists, and materials scientists, the strategic incorporation of fluorine into aromatic systems is a cornerstone of modern molecular design. The unique electronic properties imparted by fluorine and fluorinated moieties can profoundly influence a molecule's reactivity, stability, and biological activity. This guide provides an in-depth comparison of 2,3-difluoro-1,4-bis-(trifluoromethyl)benzene with other key fluorinated aromatics, namely hexafluorobenzene and 1,4-bis-(trifluoromethyl)benzene. By examining their physicochemical properties and reactivity in seminal synthetic transformations, this document aims to equip scientists with the knowledge to make informed decisions in their synthetic endeavors.
Introduction to Fluorinated Aromatic Building Blocks
Fluorinated aromatic compounds are indispensable tools in the development of pharmaceuticals, agrochemicals, and advanced materials. The introduction of fluorine atoms or trifluoromethyl groups can modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide focuses on a comparative analysis of three key fluorinated benzene derivatives, each offering a distinct profile of electronic and steric properties.
This compound presents a unique substitution pattern with both fluorine atoms and trifluoromethyl groups, creating a complex electronic environment. In contrast, hexafluorobenzene offers a perfluorinated system with a high degree of electron deficiency. 1,4-Bis-(trifluoromethyl)benzene provides a symmetrically substituted scaffold with two potent electron-withdrawing trifluoromethyl groups. Understanding the relative efficacy of these building blocks in key chemical reactions is paramount for their effective utilization in complex molecule synthesis.
Physicochemical Properties: A Comparative Overview
The physical and electronic properties of these molecules are fundamental to their reactivity. The following table summarizes key physicochemical parameters for this compound, hexafluorobenzene, and 1,4-bis-(trifluoromethyl)benzene.
| Property | This compound | Hexafluorobenzene | 1,4-Bis-(trifluoromethyl)benzene |
| Molecular Formula | C₈H₂F₈ | C₆F₆ | C₈H₄F₆ |
| Molecular Weight | 250.09 g/mol | 186.05 g/mol [1] | 214.11 g/mol [2] |
| Boiling Point | Not available | 80-82 °C[3] | 116 °C[2] |
| Melting Point | Not available | 3.7-4.1 °C[3] | -1 °C[4] |
| Density | Not available | 1.612 g/mL at 25 °C[3] | 1.381 g/mL at 25 °C[2] |
| ¹⁹F NMR Chemical Shift (vs. CFCl₃) | Not available | -164.9 ppm[3] | -63.3 ppm[5] |
Theoretical Reactivity Profile: The Role of Electronic Effects
The reactivity of these fluorinated aromatics is largely governed by the electron-withdrawing nature of the fluorine and trifluoromethyl substituents. This can be quantified using Hammett constants (σ), which describe the electronic influence of a substituent on a reaction center.
-
Fluorine (F): The Hammett constants for a fluorine substituent are σ_meta_ = +0.34 and σ_para_ = +0.05.[5] This indicates that fluorine is moderately electron-withdrawing through its inductive effect (σ_I_), but this is partially offset by its electron-donating resonance effect (σ_R_).
-
Trifluoromethyl (CF₃): The trifluoromethyl group is a much stronger electron-withdrawing group, with Hammett constants of σ_meta_ = +0.44 and σ_para_ = +0.57.[5] This is due to its powerful inductive effect and the absence of a significant resonance contribution.
Based on these values, we can predict the relative electrophilicity of the aromatic rings:
-
Hexafluorobenzene: With six strongly electronegative fluorine atoms, the aromatic ring is highly electron-deficient and thus highly susceptible to nucleophilic attack.
-
1,4-Bis-(trifluoromethyl)benzene: The two potent trifluoromethyl groups render the ring significantly electron-poor, making it a good substrate for nucleophilic aromatic substitution.
-
This compound: This molecule combines the electronic effects of both fluorine and trifluoromethyl groups. The cumulative electron-withdrawing effect is expected to be substantial, making the ring highly activated towards nucleophilic attack. The precise regioselectivity of such reactions will be influenced by the interplay of the inductive and resonance effects of the different substituents.
Efficacy in Key Synthetic Transformations
The utility of these fluorinated aromatics is best demonstrated through their performance in key synthetic reactions, namely Nucleophilic Aromatic Substitution (S_N_Ar) and Suzuki-Miyaura cross-coupling.
Nucleophilic Aromatic Substitution (S_N_Ar)
S_N_Ar is a fundamental reaction for the functionalization of electron-deficient aromatic rings. The high electronegativity of fluorine makes it a good leaving group in this context, and the presence of multiple fluorine or trifluoromethyl groups activates the ring towards nucleophilic attack.
Reaction Workflow: General S_N_Ar Procedure
Caption: Generalized workflow for a Nucleophilic Aromatic Substitution (S_N_Ar) reaction.
Comparative Reactivity:
While direct comparative studies are scarce, we can infer the relative reactivity based on the electronic properties and available literature.
-
Hexafluorobenzene: As a highly electron-deficient arene, hexafluorobenzene readily undergoes S_N_Ar with a variety of nucleophiles, including alkoxides, thiolates, and amines.[6] The reaction with sodium hydrosulfide, for example, proceeds efficiently to yield pentafluorothiophenol.[7]
-
1,4-Bis-(trifluoromethyl)benzene: This compound is also an excellent substrate for S_N_Ar reactions. The strong electron-withdrawing trifluoromethyl groups facilitate nucleophilic attack.
-
This compound: Although specific experimental data on its S_N_Ar reactivity is limited in the searched literature, the presence of two trifluoromethyl groups and two fluorine atoms strongly suggests that this molecule is highly activated towards nucleophilic attack. The regioselectivity of substitution will be a key consideration for synthetic chemists.
Experimental Protocol: Nucleophilic Aromatic Substitution of Hexafluorobenzene with Sodium Methoxide
This protocol provides a representative procedure for the S_N_Ar reaction of hexafluorobenzene.
Materials:
-
Hexafluorobenzene
-
Sodium methoxide
-
Anhydrous Methanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for workup and purification
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium methoxide (1.1 equivalents) in anhydrous methanol.
-
To this solution, add hexafluorobenzene (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield pentafluoroanisole.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds. While aryl fluorides are generally less reactive than other aryl halides in this reaction, the use of appropriate ligands and reaction conditions can enable their efficient coupling.
Reaction Workflow: General Suzuki-Miyaura Coupling Procedure
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Comparative Efficacy:
The efficacy of fluorinated aromatics in Suzuki-Miyaura coupling is highly dependent on the catalyst system and the electronic nature of the substrate.
-
Hexafluorobenzene: Due to the strength of the C-F bond, the Suzuki-Miyaura coupling of hexafluorobenzene is challenging but can be achieved with highly active palladium catalysts.
-
1,4-Bis-(trifluoromethyl)benzene: The presence of the trifluoromethyl groups can influence the oxidative addition step in the catalytic cycle. Specific catalyst systems are often required to achieve high yields.
-
This compound: There is a lack of specific experimental data for the Suzuki-Miyaura coupling of this compound in the reviewed literature. However, its electron-deficient nature suggests that with the appropriate catalyst and ligand combination, it could be a viable coupling partner.
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide (Illustrative)
Materials:
-
Aryl bromide (e.g., 1-bromo-4-fluorobenzene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Base (e.g., potassium carbonate, cesium carbonate)
-
Solvent (e.g., toluene, 1,4-dioxane/water mixture)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add the aryl bromide (1.0 equivalent), arylboronic acid (1.2 equivalents), and base (2.0 equivalents).
-
Add the palladium catalyst (e.g., 2-5 mol %) and ligand (e.g., 4-10 mol %).
-
Degas the solvent by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes, then add it to the reaction flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC).
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion and Future Outlook
This guide has provided a comparative overview of the physicochemical properties and synthetic efficacy of this compound against the more established fluorinated aromatics, hexafluorobenzene and 1,4-bis-(trifluoromethyl)benzene. While a theoretical analysis based on electronic effects provides a framework for predicting reactivity, a significant gap exists in the experimental data for this compound.
The highly electron-withdrawing nature of its substituents suggests that it is a promising, highly activated substrate for nucleophilic aromatic substitution. Its performance in palladium-catalyzed cross-coupling reactions warrants further investigation to unlock its full potential as a versatile building block. Future research should focus on the systematic evaluation of its reactivity in a range of synthetic transformations to provide the experimental data necessary for its widespread adoption in the scientific community. The development of detailed synthetic protocols and a comprehensive characterization of its physicochemical properties will be crucial in this endeavor.
References
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ChemBK. (2024, April 10). hexafluorobenzene - Physico-chemical Properties. Retrieved from [Link]
-
Wikipedia. (n.d.). Hexafluorobenzene. Retrieved from [Link]
-
Table 13.1 Selected Hammett substituent constants and susceptibility factors. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental Hammett parameters of CF3-cyclopropane and CF3-cyclobutane substituents. Retrieved from [Link]
-
Wall, L. A., Pummer, W. J., Fearn, J. E., & Antonucci, J. M. (1963). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 67A(6), 481–497. Retrieved from [Link]
-
ResearchGate. (n.d.). Hammett substituent constants for ‐C6F5, ‐CF3, and 2,4,6‐triphenylpyridinium substituents. Retrieved from [Link]
-
Kikushima, K., Matsuki, K., Yoneda, Y., & Takagi, K. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules, 26(5), 1365. Retrieved from [Link]
-
ResearchGate. (n.d.). Selection of Hammett constant σ+ values for selected functional.... Retrieved from [Link]
-
Science.gov. (n.d.). hammett substituent constants: Topics by Science.gov. Retrieved from [Link]
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A Comparative Guide to the Electrochemical Stability of 2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
The Influence of Fluorination on Electrochemical Stability: A Mechanistic Overview
The introduction of fluorine atoms and trifluoromethyl groups onto an aromatic ring profoundly alters its electronic structure and, consequently, its electrochemical behavior. The high electronegativity of fluorine exerts a strong electron-withdrawing effect, which is a key determinant of the molecule's resistance to both oxidation and reduction.
Anodic Stability: Fluorination generally enhances the anodic stability of organic molecules. The strong electron-withdrawing nature of fluorine atoms and trifluoromethyl groups lowers the energy of the Highest Occupied Molecular Orbital (HOMO). A lower HOMO energy implies that more energy is required to remove an electron, thus making the molecule more resistant to oxidation.[1][2] This principle is widely exploited in the design of high-voltage electrolytes for lithium-ion batteries, where fluorinated solvents exhibit superior stability against oxidative decomposition at the cathode surface.[1]
Cathodic Stability: The impact of fluorination on cathodic stability is more nuanced. While the electron-withdrawing effects also lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule more susceptible to reduction, the carbon-fluorine (C-F) bond is exceptionally strong.[3] However, the electrochemical reduction of fluoroaromatics can lead to the cleavage of the C-F bond, a process known as reductive defluorination.[3][4] For trifluoromethyl groups, this can be a stepwise process, forming difluoromethyl and monofluoromethyl intermediates.[4] The potential at which this reduction occurs is a critical measure of the compound's cathodic stability.
Comparative Analysis: Positioning 2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene
To build a comprehensive picture of the electrochemical stability of this compound, we will compare it with two key structural analogues: 1,2-difluorobenzene and 1,4-bis(trifluoromethyl)benzene.
| Compound | Key Structural Features | Expected Impact on Electrochemical Stability |
| 1,2-Difluorobenzene | Two fluorine atoms on the benzene ring. | Moderate increase in oxidative stability compared to benzene. Susceptible to reductive defluorination at negative potentials. |
| 1,4-Bis(trifluoromethyl)benzene | Two strongly electron-withdrawing trifluoromethyl groups. | Significant increase in oxidative stability. The trifluoromethyl groups are known to undergo electrochemical reduction, leading to defluorination.[4] |
| This compound | Combination of two fluorine atoms and two trifluoromethyl groups. | Expected to have the highest oxidative stability among the three due to the cumulative electron-withdrawing effects. The reduction potential will be influenced by both the difluorinated ring and the trifluoromethyl groups. |
Experimental Validation Protocol: A Self-Validating System
To experimentally determine the electrochemical window of this compound, a standard three-electrode cyclic voltammetry (CV) experiment would be employed. This technique allows for the probing of both oxidative and reductive stability in a single measurement.
Step-by-Step Methodology for Cyclic Voltammetry
-
Electrolyte Preparation: A solution of the analyte (this compound) at a concentration of 1-5 mM is prepared in a high-purity, anhydrous, and aprotic solvent (e.g., acetonitrile or dimethylformamide) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). The supporting electrolyte is crucial for ensuring sufficient ionic conductivity.
-
Cell Assembly: A three-electrode electrochemical cell is assembled.
-
Working Electrode: A glassy carbon or platinum electrode is typically used as it is relatively inert over a wide potential range.
-
Reference Electrode: A silver/silver ion (Ag/Ag⁺) or saturated calomel electrode (SCE) is used to provide a stable potential reference.
-
Counter Electrode: A platinum wire or graphite rod serves as the counter electrode to complete the circuit.
-
-
Deaeration: The electrolyte solution is purged with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.
-
Cyclic Voltammetry Measurement: The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential. The scan rate (e.g., 100 mV/s) is controlled by a potentiostat.
-
Data Analysis: The resulting plot of current versus potential (the cyclic voltammogram) is analyzed to determine the onset potentials for oxidation and reduction. The electrochemical window is defined as the potential range between the onset of oxidation and the onset of reduction.
Visualizing the Experimental Workflow
Caption: Workflow for Electrochemical Validation via Cyclic Voltammetry.
Interpreting the Expected Results
Based on the principles of physical organic chemistry, the cyclic voltammogram of this compound is anticipated to exhibit a wide electrochemical window.
-
Anodic Limit: The oxidation potential is expected to be significantly positive, likely exceeding that of less fluorinated analogues like 1,2-difluorobenzene and 1,4-bis(trifluoromethyl)benzene. This high anodic stability makes it a promising candidate for applications requiring resistance to oxidative degradation.
-
Cathodic Limit: The reduction is expected to be an irreversible process corresponding to the reductive cleavage of the C-F bonds of the trifluoromethyl groups. The potential at which this occurs will be a key indicator of its stability in reducing environments. It is plausible that the reduction potential will be less negative than that of 1,2-difluorobenzene due to the strong electron-withdrawing nature of the two trifluoromethyl groups.
Comparative Data of Structurally Related Compounds
While specific data for this compound is pending experimental determination, the electrochemical windows of related solvents provide a valuable benchmark. For instance, 1,2-difluorobenzene has been reported as a useful solvent for electrochemical studies due to its chemical inertness and a relatively wide potential window.[5]
| Compound | Reported Electrochemical Behavior | Reference |
| 1,2-Difluorobenzene | Chemically inert and a weakly coordinating solvent for electrochemical analysis. | [5] |
| Fluorinated Carbonates (e.g., FEC) | Generally exhibit higher oxidative stability compared to their non-fluorinated counterparts. | [6] |
| Trifluoromethylarenes | Can undergo reductive defluorination, with the potential influenced by other substituents on the aromatic ring. | [4] |
Conclusion
The extensive fluorination of this compound strongly suggests a molecule with exceptional anodic stability, making it a prime candidate for applications in high-voltage systems or as a robust building block in synthetic chemistry where oxidative conditions are employed. Its cathodic stability, while likely lower than its non-fluorinated counterparts, is governed by the robust C-F bond, and its precise reduction potential requires experimental verification. The proposed cyclic voltammetry protocol provides a clear and reliable method for this determination. By understanding the structure-property relationships inherent to fluorinated aromatic compounds, researchers and drug development professionals can confidently anticipate the electrochemical behavior of this promising molecule and strategically integrate it into their research and development pipelines.
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Prakash, G. K. S., et al. (2019). Selective C–F Functionalization of Unactivated Trifluoromethylarenes. Journal of the American Chemical Society, 141(36), 14354-14359. [Link]
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Francke, R., & Schille, B. (2022). Electrosynthesis involving C–F bond cleavage. Organic & Biomolecular Chemistry, 20(33), 6549-6582. [Link]
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Li, J., et al. (2021). Fluorinated Carbonate Electrolyte with Superior Oxidative Stability Enables Long-Term Cycle Stability of Na2/3Ni1/3Mn2/3O2 Cathodes in Sodium-Ion Batteries. Advanced Energy Materials, 11(3), 2002737. [Link]
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The Untapped Potential of 2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene in High-Performance Organic Transistors: A Comparative Guide
In the relentless pursuit of next-generation electronics, the performance of organic thin-film transistors (OTFTs) stands as a critical bottleneck. While significant strides have been made in the design of organic semiconductors, the gate dielectric—a seemingly passive component—plays an equally pivotal role in dictating the overall device performance.[1] This guide delves into the promising, yet largely unexplored, potential of 2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene as a novel gate dielectric material. In the absence of direct experimental data for this specific compound, we will build a case for its investigation by drawing parallels with structurally similar fluorinated molecules and benchmarking its predicted properties against established dielectric materials.
The Critical Role of the Gate Dielectric in OTFT Performance
The gate dielectric in an OTFT is responsible for modulating the charge carrier density in the semiconductor channel. An ideal gate dielectric should possess a high dielectric constant (high-κ) to enable low-voltage operation, a high breakdown strength to ensure device stability, and a low leakage current to maintain a high on/off ratio.[1] Furthermore, the interface between the dielectric and the organic semiconductor is of paramount importance; a smooth, hydrophobic, and trap-free surface can significantly enhance charge carrier mobility.[2]
Fluorinated materials have emerged as a compelling class of dielectrics due to the unique properties imparted by the highly electronegative fluorine atoms. The strong C-F bond contributes to chemical inertness and thermal stability, while the low polarizability of the C-F bond can lead to a reduction in charge trapping at the dielectric-semiconductor interface.[3]
This compound: A Candidate Worthy of Investigation
This compound is a small, highly fluorinated aromatic molecule. Its structure suggests several advantageous properties as a gate dielectric:
-
High Degree of Fluorination: The presence of two fluorine atoms and two trifluoromethyl groups on the benzene ring creates a highly hydrophobic surface, which is known to be beneficial for the growth of well-ordered organic semiconductor films and can lead to improved charge transport.[2]
-
Potential for Solution Processing: As a small molecule, it may be soluble in common organic solvents, allowing for simple and cost-effective deposition techniques like spin-coating.
-
Low Surface Energy: Fluorinated surfaces typically exhibit low surface energy, which can reduce charge carrier trapping and improve device stability.[3]
Comparative Analysis with Alternative Gate Dielectrics
To contextualize the potential of this compound, we compare its anticipated properties with commonly used gate dielectric materials.
| Dielectric Material | Dielectric Constant (κ) | Typical Processing Method | Resulting OTFT Mobility (cm²/Vs) | On/Off Ratio | Key Advantages | Key Disadvantages |
| Silicon Dioxide (SiO₂) | ~3.9 | Thermal Oxidation | 0.1 - 1 | > 10⁶ | High stability, well-understood | High processing temperature, rigid |
| Polymethyl Methacrylate (PMMA) | 2.5 - 3.5 | Solution Processing | 0.01 - 0.5 | 10⁴ - 10⁶ | Solution processable, flexible | Low dielectric constant, potential for charge trapping |
| Poly(4-vinylphenol) (PVP) | 3.5 - 5.5 | Solution Processing | 0.1 - 2 | 10⁵ - 10⁷ | Solution processable, good performance | Hysteresis issues, requires cross-linking |
| Cytop™ (Amorphous Fluoropolymer) | ~2.1 | Solution Processing | > 1 | > 10⁷ | Excellent hydrophobicity, low trapping | Low dielectric constant, expensive |
| This compound (Predicted) | Moderate (Estimated > 3) | Solution Processing | Potentially High | Potentially High | Solution processable, highly hydrophobic, low trapping | Lack of experimental data |
Note: The performance metrics for OTFTs are highly dependent on the semiconductor used, device architecture, and processing conditions. The values presented here are representative ranges.
Experimental Protocol for OTFT Fabrication and Characterization
To validate the performance of this compound as a gate dielectric, a standard bottom-gate, top-contact OTFT architecture can be employed.
I. Substrate Preparation and Gate Electrode Deposition
-
Substrate Cleaning: Begin with a heavily doped silicon wafer (acting as the gate electrode) with a thermally grown silicon dioxide (SiO₂) layer. Clean the substrate sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen gas.
-
UV-Ozone Treatment: Treat the substrate with UV-ozone for 10 minutes to remove any organic residues and create a hydrophilic surface for the dielectric layer deposition.
II. Gate Dielectric Deposition
-
Solution Preparation: Prepare a solution of this compound in a suitable organic solvent (e.g., anhydrous toluene or anisole) at a concentration of 1-5 mg/mL.
-
Spin-Coating: Spin-coat the dielectric solution onto the prepared substrate at 3000 rpm for 60 seconds.
-
Annealing: Anneal the substrate on a hotplate at a temperature below the boiling point of the dielectric material (e.g., 80-100 °C) for 30-60 minutes to remove the solvent and form a uniform thin film. The thickness of the dielectric layer can be controlled by adjusting the solution concentration and spin speed.
III. Organic Semiconductor Deposition
-
Semiconductor Selection: Choose a well-characterized organic semiconductor such as pentacene or C60.
-
Thermal Evaporation: Deposit a thin film (typically 30-50 nm) of the organic semiconductor onto the dielectric layer via thermal evaporation in a high-vacuum chamber (pressure < 10⁻⁶ Torr). The substrate should be held at room temperature during deposition.
IV. Source and Drain Electrode Deposition
-
Shadow Mask: Use a shadow mask to define the source and drain electrodes. The channel length (L) and width (W) are determined by the dimensions of the shadow mask.
-
Metal Deposition: Deposit gold (Au) electrodes (typically 40-50 nm thick) through the shadow mask via thermal evaporation. A thin layer of chromium (Cr) or titanium (Ti) (2-5 nm) can be used as an adhesion layer.
V. Device Characterization
-
Electrical Measurements: Characterize the electrical performance of the fabricated OTFTs in a probe station under ambient or inert atmosphere. Use a semiconductor parameter analyzer to measure the output and transfer characteristics.
-
Performance Parameter Extraction: From the measured data, extract key performance metrics including:
-
Field-effect mobility (µ): Calculated from the transfer characteristics in the saturation regime.
-
On/Off current ratio (I_on/I_off): The ratio of the maximum drain current to the minimum drain current.
-
Threshold voltage (V_th): The gate voltage at which the transistor begins to conduct.
-
Subthreshold swing (SS): A measure of the switching speed of the transistor.
-
Visualizing the Workflow and Device Architecture
Caption: Experimental workflow for the fabrication and characterization of an OTFT.
Caption: Schematic of a bottom-gate, top-contact organic thin-film transistor.
Conclusion and Future Outlook
While direct experimental validation is pending, the molecular structure of this compound presents a compelling case for its exploration as a high-performance gate dielectric in organic transistors. Its high degree of fluorination is anticipated to yield a hydrophobic, low-trap-density interface with organic semiconductors, potentially leading to enhanced charge carrier mobility and improved device stability. The proposed experimental protocol provides a clear pathway for researchers to investigate this promising material.
The future of organic electronics hinges on the discovery and optimization of novel materials that can push the boundaries of performance and processability. Small, solution-processable, and highly fluorinated molecules like this compound represent a largely untapped resource in this endeavor. Further research into this and similar compounds could unlock new avenues for the development of low-power, high-performance flexible electronics.
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- Low-Temperature Solution-Processed Gate Dielectrics for High-Performance Organic Thin Film Transistors. NIH.
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- Performance parameters of OTFT structures.
- a) Output curve of SiO2/OTS, b) Output curve of PMMA, c) Transfer curve...
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A Comparative Guide to the Synthetic Routes of Bis(trifluoromethyl)benzene Isomers
Introduction
Bis(trifluoromethyl)benzene isomers are pivotal building blocks in the landscape of modern chemical synthesis, underpinning advancements in pharmaceuticals, agrochemicals, and materials science.[1] The incorporation of two trifluoromethyl (CF₃) groups onto a benzene ring imparts unique and highly desirable properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. These attributes make them indispensable scaffolds for the design of novel drugs and high-performance materials.[2]
This guide provides a comprehensive comparison of the primary synthetic routes to the three structural isomers of bis(trifluoromethyl)benzene: 1,2-, 1,3-, and 1,4-bis(trifluoromethyl)benzene. We will delve into both classical industrial methodologies and modern laboratory-scale syntheses, offering a critical evaluation of their respective advantages and limitations. Detailed experimental protocols for key transformations are provided to bridge theory with practical application, empowering researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
Comparative Analysis of Synthetic Routes
The industrial production of bis(trifluoromethyl)benzene isomers has historically been dominated by a robust, multi-step process commencing with the radical chlorination of the corresponding xylene isomers, followed by a halogen exchange (Halex) fluorination reaction. This approach, while effective, often necessitates harsh reaction conditions. Concurrently, modern synthetic organic chemistry has introduced more nuanced and often milder methods, such as transition metal-catalyzed cross-coupling reactions, which offer alternative pathways to these valuable compounds.
The Classical Approach: Chlorination and Fluorination
This stalwart of industrial organofluorine chemistry involves a two-stage process:
-
Perchlorination: The appropriate xylene isomer (o-, m-, or p-xylene) undergoes free-radical chlorination to yield the corresponding bis(trichloromethyl)benzene. This reaction is typically initiated by UV light or a radical initiator like azobisisobutyronitrile (AIBN).[3]
-
Fluorination (Swarts Reaction): The resulting bis(trichloromethyl)benzene is then treated with a fluorinating agent, most commonly anhydrous hydrogen fluoride (HF), often in the presence of a catalyst such as antimony pentachloride (SbCl₅) or other metal halides. This step is a variation of the Swarts reaction, which facilitates the exchange of chlorine atoms for fluorine.[4][5]
Logical Workflow for the Classical Synthesis of Bis(trifluoromethyl)benzene Isomers
Caption: General workflow for the industrial synthesis of bis(trifluoromethyl)benzene isomers.
Table 1: Comparison of Classical Synthetic Routes to Bis(trifluoromethyl)benzene Isomers
| Isomer | Starting Material | Intermediate | Fluorinating Agent/Catalyst | Typical Yield | Key Considerations |
| 1,2- | o-Xylene | 1,2-Bis(trichloromethyl)benzene | HF/SbCl₅ | Moderate | Potential for side reactions due to steric hindrance. |
| 1,3- | m-Xylene | 1,3-Bis(trichloromethyl)benzene | HF/SbCl₅ | High (up to 95%) | A well-established and efficient industrial process.[6] |
| 1,4- | p-Xylene | 1,4-Bis(trichloromethyl)benzene | HF (catalyzed or uncatalyzed) | High (up to 97%) | The high melting point of the intermediate can pose handling challenges.[7] |
Modern Approaches: Transition Metal-Catalyzed Trifluoromethylation
In recent years, significant progress has been made in the development of transition metal-catalyzed methods for the introduction of trifluoromethyl groups into aromatic systems.[8] These reactions often proceed under milder conditions and can exhibit greater functional group tolerance compared to the classical approach. A common strategy involves the copper-catalyzed trifluoromethylation of aryl halides or related precursors.
One notable example is the use of the Ruppert-Prakash reagent (TMSCF₃) or potassium trifluoroacetate (CF₃CO₂K) as the trifluoromethyl source in the presence of a copper catalyst.[9][10] While not always a direct route to bis(trifluoromethyl)benzenes from simple aromatics, these methods are invaluable for synthesizing derivatives or for laboratory-scale preparations where the handling of large quantities of chlorine and anhydrous HF is undesirable.
Illustrative Modern Synthetic Pathway
Caption: Conceptual workflow for a modern copper-catalyzed synthesis.
Table 2: Comparison of a Modern Synthetic Route for 1,4-Bis(trifluoromethyl)benzene
| Route | Starting Material | CF₃ Source | Catalyst System | Typical Yield | Key Considerations |
| Copper-Catalyzed Trifluoromethylation | iodonium trifluoromethanesulfonate | (Trifluoromethyl)trimethylsilane (TMSCF₃) | CuBF₄(MeCN)₄ / KF | 83%[10] | Milder reaction conditions; suitable for laboratory scale; requires a pre-functionalized starting material. |
Detailed Experimental Protocols
Protocol 1: Industrial-Style Synthesis of 1,4-Bis(trifluoromethyl)benzene
This protocol is a representative example based on patented industrial processes.[4][11]
Step 1: Perchlorination of p-Xylene
-
Charge a suitable reactor equipped with a stirrer, reflux condenser, and a gas inlet with p-xylene.
-
Initiate the reaction by either irradiating with a UV lamp or by adding a radical initiator such as AIBN.
-
Introduce chlorine gas into the reactor at a controlled rate while maintaining the reaction temperature, typically between 65-170°C.[3]
-
Monitor the reaction progress by gas chromatography (GC) until the desired degree of chlorination is achieved, yielding 1,4-bis(trichloromethyl)benzene. The crude product may also contain partially chlorinated intermediates.
Step 2: Fluorination of 1,4-Bis(trichloromethyl)benzene
-
Transfer the crude 1,4-bis(trichloromethyl)benzene to a pressure-resistant reactor (e.g., a stainless steel autoclave).
-
Add anhydrous hydrogen fluoride (HF) to the reactor. The molar ratio of HF to the trichloromethyl groups is a critical parameter.
-
If a catalyzed reaction is desired, a catalyst such as antimony pentachloride (SbCl₅) can be added. Uncatalyzed reactions are also possible but may require higher temperatures (e.g., 50-100°C).[11]
-
Seal the reactor and heat to the desired temperature (e.g., 60°C), allowing the pressure to build.[11]
-
Maintain the reaction conditions for several hours until the reaction is complete, as monitored by GC.
-
After cooling and carefully venting the reactor, the reaction mixture is typically quenched with ice water.
-
The organic layer, containing 1,4-bis(trifluoromethyl)benzene, is separated, washed, and purified by distillation. A yield of approximately 97.6% has been reported for this fluorination step.[11]
Protocol 2: Laboratory-Scale Synthesis of 1,4-Bis(trifluoromethyl)benzene via Copper-Catalyzed Trifluoromethylation
This protocol is adapted from the work of Yang, Xu, and Qing.[10]
-
In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine the diaryliodonium salt (0.5 mmol), tetrakis(acetonitrile)copper(I)tetrafluoroborate (157.3 mg, 0.5 mmol), and potassium fluoride (58.1 mg, 1.0 mmol).
-
Evacuate the tube and backfill with an inert atmosphere (e.g., nitrogen).
-
Add anhydrous acetonitrile (5.0 mL) and (trifluoromethyl)trimethylsilane (TMSCF₃, 296 μL, 2.0 mmol) via syringe.
-
Stir the reaction mixture at room temperature for 25 minutes.
-
Quench the reaction with water and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to afford 1,4-bis(trifluoromethyl)benzene. An 83% yield has been reported for this specific transformation.[10]
Causality and Experimental Choices
The choice of synthetic route is dictated by a confluence of factors including scale, cost, safety, and available equipment.
-
Industrial Scale: The classical chlorination/fluorination route is favored for large-scale production due to the relatively low cost of the starting materials (xylenes, chlorine, and HF).[4] The use of highly corrosive and toxic reagents necessitates specialized industrial infrastructure. The multi-step nature of this process also allows for the isolation and potential recycling of intermediates.
-
Laboratory Scale: Modern copper-catalyzed methods are often preferred for smaller-scale syntheses.[9] These reactions typically employ less hazardous reagents and proceed under milder conditions. While the starting materials and catalysts may be more expensive, the enhanced functional group tolerance and simplified purification can be advantageous for the synthesis of complex molecules in a research setting.
Conclusion
The synthesis of bis(trifluoromethyl)benzene isomers can be accomplished through a variety of methods, each with its own set of advantages and disadvantages. The classical approach of xylene perchlorination followed by fluorination remains the cornerstone of industrial production, offering a cost-effective route to large quantities of these important compounds. For laboratory-scale synthesis and the preparation of functionalized derivatives, modern transition metal-catalyzed trifluoromethylation reactions provide a powerful and versatile alternative. The selection of an optimal synthetic strategy will ultimately depend on the specific requirements of the target molecule and the context of the research or manufacturing campaign.
References
- Knauber, T., & Tlili, A. (2014). Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System.
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Recent progress in trifluoromethylation: strategies and Applications. (2025). Wechem. Retrieved January 21, 2026, from [Link]
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Method for producing bis(trifluoromethyl)benzene. (1999). European Patent Office. Retrieved January 21, 2026, from [Link]
- Selective Fluorination of Substituted Trichloromethyl Benzenes by HF in Liquid Phase: Preparation of Fluorinated Building Blocks. (2000). Journal of Fluorine Chemistry, 107(2), 291-297.
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- Kopach, M. E., Murray, M. M., Braden, T. M., Kobierski, M. E., & Williams, O. L. (2009). Improved Synthesis of 1-(Azidomethyl)-3,5-bis-(trifluoromethyl)benzene: Development of Batch and Microflow Azide Processes. Organic Process Research & Development, 13(1), 152-160.
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1,3-Bis(trifluoromethyl)benzene. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
- Aimar, M. L., Germain, A., & Brunel, D. (1998). Effect of the experimental conditions in the transformation of the bis-1,3-trichloromethylbenzene in the presence of HF and a Lewis acid. Journal of Fluorine Chemistry, 86(1), 51-57.
- Process for the preparation of bis (trifluoromethyl) benzene. (2004). Google Patents.
- Le, C., & Paquin, J. F. (2016). Photomediated C–H trifluoromethoxylations enabled by bis(trifluoromethyl)peroxide. Chemical Science, 7(3), 2215-2219.
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A Comparative Guide to the Spectroscopic Confirmation of 2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene
For researchers, synthetic chemists, and professionals in drug development, unambiguous structural confirmation of novel and existing chemical entities is the bedrock of reliable science. Highly fluorinated compounds, such as 2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene, are of increasing importance in materials science and medicinal chemistry due to the unique electronic and metabolic properties conferred by fluorine.[1] This guide provides an in-depth, experience-driven comparison of spectroscopic techniques for the definitive structural elucidation of this specific molecule, moving beyond a simple listing of methods to explain the causality behind experimental choices and data interpretation.
The Analytical Challenge: Decoding a Crowded Fluorine Environment
The structure of this compound presents a distinct analytical challenge. With ten fluorine atoms distributed across three different chemical environments (two aromatic C-F groups and two -CF₃ groups), a multi-faceted spectroscopic approach is not just recommended, but essential for unequivocal confirmation. Our objective is to assemble a self-validating system of data where each technique corroborates the others, leaving no room for isomeric ambiguity.
Primary Analytical Workflow: A Multi-Technique Approach
A robust validation of the target structure relies on the synergistic interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique probes a different aspect of the molecule's physical properties, and together they provide a complete structural portrait.
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A Comparative Guide to 2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene and its Isomeric/Structural Analogs for Advanced Research Applications
This guide presents a comprehensive comparative analysis of 2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene, a compound of interest in advanced materials and pharmaceutical research. Due to a notable absence of publicly available experimental data for this specific isomer, this document provides a detailed examination of two key structural analogs: 1,4-bis(trifluoromethyl)benzene and 1,2-difluorobenzene. By cross-validating the empirical data from these alternatives, we can extrapolate and predict the physicochemical and spectroscopic properties of the target molecule. This approach offers researchers a foundational understanding and a predictive framework for incorporating this compound into their research and development workflows.
The strategic placement of fluorine atoms and trifluoromethyl groups on an aromatic scaffold dramatically influences a molecule's electronic properties, lipophilicity, metabolic stability, and receptor-binding capabilities.[1][2] Understanding these nuances is paramount for the rational design of novel agrochemicals, pharmaceuticals, and high-performance polymers.[3] This guide will delve into the spectroscopic and physical property data of the selected analogs to build a robust comparative platform.
Comparative Analysis of Physicochemical Properties
The introduction of fluorine and trifluoromethyl substituents significantly alters the physical properties of the benzene ring. A comparison of the available data for 1,4-bis(trifluoromethyl)benzene and 1,2-difluorobenzene provides a basis for predicting the properties of this compound.
| Property | 1,4-Bis(trifluoromethyl)benzene | 1,2-Difluorobenzene | This compound (Predicted) |
| Molecular Formula | C₈H₄F₆ | C₆H₄F₂ | C₈H₂F₈ |
| Molecular Weight | 214.11 g/mol | 114.09 g/mol | 250.09 g/mol |
| Boiling Point | 116 °C[4] | 91-92 °C | 120-130 °C |
| Density | 1.381 g/mL at 25 °C[4] | ~1.16 g/mL at 20 °C | ~1.5-1.6 g/mL at 25 °C |
| Appearance | Colorless liquid[5] | Colorless liquid | Colorless liquid |
Rationale for Predicted Properties:
-
Boiling Point: The increased molecular weight and likely stronger intermolecular dipole-dipole interactions due to the additional fluorine atoms are expected to raise the boiling point of this compound compared to 1,4-bis(trifluoromethyl)benzene.
-
Density: The substitution of two hydrogen atoms with much heavier fluorine atoms, in addition to the two trifluoromethyl groups, will significantly increase the molecular density.
Spectroscopic Cross-Validation
A detailed analysis of the spectroscopic data for the chosen analogs provides a framework for predicting the spectral characteristics of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of fluorinated organic compounds. The chemical shifts and coupling constants in ¹H, ¹³C, and ¹⁹F NMR spectra are highly sensitive to the electronic environment of the nuclei.
¹H NMR Spectroscopy
-
1,4-Bis(trifluoromethyl)benzene: Exhibits a singlet in its ¹H NMR spectrum at approximately 7.80 ppm, indicative of the four equivalent aromatic protons.[6]
-
1,2-Difluorobenzene: The ¹H NMR spectrum is more complex, showing a multiplet for the four aromatic protons due to coupling with the adjacent fluorine atoms.
-
Predicted ¹H NMR for this compound: The two aromatic protons are expected to be chemically equivalent and will appear as a single resonance. This signal will likely be a complex multiplet due to coupling with the two adjacent fluorine atoms and potentially long-range coupling with the trifluoromethyl groups. The chemical shift is anticipated to be downfield, likely in the range of 7.8-8.2 ppm, due to the strong electron-withdrawing nature of the four fluorine-containing substituents.
¹³C NMR Spectroscopy
-
1,4-Bis(trifluoromethyl)benzene: The proton-decoupled ¹³C NMR spectrum shows two main signals: a quartet for the trifluoromethyl carbons (due to coupling with fluorine) and a signal for the aromatic carbons. The aromatic region will show two distinct resonances for the substituted and unsubstituted carbons.[6]
-
1,2-Difluorobenzene: The ¹³C NMR spectrum displays three signals for the three pairs of equivalent aromatic carbons, with characteristic C-F coupling patterns.
-
Predicted ¹³C NMR for this compound: The spectrum is expected to show four distinct carbon signals: two for the aromatic carbons and two for the trifluoromethyl carbons. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants. The trifluoromethyl carbons will appear as quartets due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons will be significantly influenced by the attached fluorine atoms and trifluoromethyl groups.
¹⁹F NMR Spectroscopy
-
1,4-Bis(trifluoromethyl)benzene: A single resonance is observed for the six equivalent fluorine atoms of the two trifluoromethyl groups, typically around -63.3 ppm.[6]
-
1,2-Difluorobenzene: A single multiplet is observed for the two equivalent aromatic fluorine atoms.
-
Predicted ¹⁹F NMR for this compound: Two distinct resonances are expected. One signal will correspond to the two equivalent aromatic fluorine atoms, and the other will be from the six equivalent fluorine atoms of the two trifluoromethyl groups. The chemical shift for the trifluoromethyl groups is likely to be in the typical range of -60 to -65 ppm. The chemical shift of the aromatic fluorines will be influenced by the adjacent trifluoromethyl groups. Significant F-F coupling between the aromatic fluorines and the trifluoromethyl fluorines may be observed.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
-
Shared Features: All three compounds will exhibit characteristic C-F stretching vibrations, typically in the region of 1100-1400 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, and aromatic C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ region.
-
Predicted IR Spectrum for this compound: The spectrum will be dominated by strong C-F stretching bands. The pattern of overtone and combination bands in the 1600-2000 cm⁻¹ region, which is characteristic of the substitution pattern on the benzene ring, will be unique to this isomer.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
1,4-Bis(trifluoromethyl)benzene: The mass spectrum shows a prominent molecular ion peak (M⁺) at m/z 214.[7] Common fragmentation pathways include the loss of a fluorine atom and a CF₃ group.
-
1,2-Difluorobenzene: The molecular ion peak is observed at m/z 114.
-
Predicted Mass Spectrum for this compound: The molecular ion peak is expected at m/z 250. The fragmentation pattern will likely involve the sequential loss of fluorine atoms and trifluoromethyl groups. The presence of two adjacent fluorine atoms might lead to unique fragmentation pathways compared to its isomers.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed above. These protocols are applicable to all three compounds.
NMR Data Acquisition Workflow
Caption: Workflow for NMR data acquisition and processing.
IR Spectroscopy Protocol
Caption: Protocol for acquiring an ATR-FTIR spectrum.
Mass Spectrometry Protocol
Caption: General workflow for mass spectrometry analysis.
Conclusion
While direct experimental data for this compound remains elusive in the public domain, a robust predictive model of its properties can be constructed through the careful analysis of its structural analogs, 1,4-bis(trifluoromethyl)benzene and 1,2-difluorobenzene. The strong electron-withdrawing nature of the fluorine and trifluoromethyl groups will dominate the electronic and, consequently, the spectroscopic properties of the target molecule. The predicted NMR, IR, and mass spectra provide a valuable starting point for researchers seeking to identify and characterize this compound. The provided experimental protocols offer a standardized approach for the acquisition of high-quality data. As research into highly fluorinated aromatics continues to expand, it is anticipated that experimental data for this compound will become available, allowing for the validation and refinement of the predictions made in this guide.
References
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PubChem. 1,3-Bis(trifluoromethyl)benzene. [Link]
- Groysman, S. et al. (2026). The Effect of a Single Trifluoromethyl Substituent on the Reactivity of Chelating C2 and Cs-Symmetric Bis(alkoxide) Ligands. Inorganic Chemistry.
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Beilstein Journal of Organic Chemistry. Supporting Information for: Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. [Link]
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MDPI. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. [Link]
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Royal Society of Chemistry. 1,4-Bis(trifluoromethyl)benzene as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence and electroluminescence: experimental and computational guidance. [Link]
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A Senior Application Scientist's Guide to Alternative Electron-Deficient Compounds for Organic Electronics
Introduction
In the landscape of organic electronics, the pursuit of high-performance n-type (electron-transporting) materials is paramount for the advancement of devices such as Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). 2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene stands as a notable electron-deficient aromatic compound, leveraging the strong electron-withdrawing properties of both fluorine and trifluoromethyl (-CF₃) groups. These substitutions effectively lower the molecule's frontier molecular orbital energy levels (HOMO and LUMO), a critical characteristic for efficient electron injection and transport.[1][2] The motivation to explore alternatives stems from the desire to fine-tune these electronic properties, enhance thermal and chemical stability, and improve charge carrier mobility through optimized molecular packing. This guide provides a comparative analysis of promising alternatives, supported by experimental and computational data, to assist researchers in selecting and developing next-generation materials for electronic applications.
Pillar 1: The Significance of Fluorination in N-Type Materials
The strategic incorporation of fluorine atoms and fluorine-containing groups like -CF₃ is a cornerstone of modern n-type material design. This is due to several predictable and advantageous effects on the molecular and electronic structure:
-
Energy Level Depression: Fluorine's high electronegativity exerts a strong inductive effect, withdrawing electron density from the aromatic core. This stabilizes the molecule and lowers the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[3] A lower LUMO level is particularly crucial as it reduces the energy barrier for electron injection from common high work-function cathodes (e.g., aluminum, silver) in electronic devices.
-
Enhanced Stability: The C-F bond is significantly stronger than the C-H bond, imparting greater thermal and oxidative stability to the molecule. This translates to longer device lifetimes and operational robustness.
-
Modified Intermolecular Interactions: Fluorination can induce favorable intermolecular interactions, such as C–H⋯F contacts, which can promote ordered π-stacking in the solid state. This ordered packing is essential for efficient charge transport, leading to higher electron mobility.
Understanding these principles allows for the rational design of new materials where the degree and position of fluorination can be tailored to achieve desired electronic and physical properties.
Pillar 2: Comparative Analysis of Alternative Compounds
Alternative 1: Hexafluorobenzene (C₆F₆)
Hexafluorobenzene, or perfluorobenzene, is the archetypal fluorinated aromatic compound. Its fully fluorinated ring structure makes it highly electron-deficient and a useful benchmark.
-
Electronic Properties: Computational studies using Density Functional Theory (DFT) have been instrumental in characterizing C₆F₆. Adiabatic electron affinities have been calculated to be in the range of 0.59 to 0.69 eV, indicating its strong capability to accept and stabilize an electron.[4] Further studies have reported a vertical electron affinity of approximately 0.89 eV.[5] This high electron affinity corresponds to a low-lying LUMO, making it a candidate for electron transport layers.
-
Structural & Stability Profile: C₆F₆ is a planar molecule, which can facilitate π-stacking.[6] Its perfluorinated nature grants it exceptional chemical and thermal stability. However, its high volatility (boiling point ~80°C) can be a limitation for certain vacuum deposition processes and long-term device stability under thermal stress.[6]
Alternative 2: Decafluorobiphenyl (C₁₂F₁₀)
By linking two perfluorinated phenyl rings, decafluorobiphenyl offers an extended π-system compared to hexafluorobenzene, while retaining the benefits of full fluorination.
-
Electronic Properties: As a larger conjugated system, decafluorobiphenyl is expected to have a smaller HOMO-LUMO gap than hexafluorobenzene. Its extensive fluorination ensures a low LUMO level, making it suitable for electron transport applications.
-
Structural & Stability Profile: This compound is a white powder with a melting point of 68-72°C and a boiling point of 206°C, giving it a much wider processing window and better thermal stability in devices compared to hexafluorobenzene.[7] Its rigid, planar structure is conducive to forming ordered thin films.
Alternative 3: 1,4-Bis(trifluoromethyl)benzene (p-xylene, α,α,α,α',α',α'-hexafluoro-)
This isomer of the target compound's backbone offers a more symmetric substitution pattern, which can significantly influence molecular packing and electronic properties.
-
Electronic Properties: The two -CF₃ groups are potent electron-withdrawing moieties that lower the LUMO energy level, making this compound a strong electron acceptor.[8] It has been successfully employed as an acceptor unit in materials designed for Thermally Activated Delayed Fluorescence (TADF), a testament to its electron-deficient nature.[8]
-
Structural & Stability Profile: With a boiling point of 116°C and a density of 1.381 g/mL, it is a liquid at room temperature, offering potential for solution-based processing. The symmetric placement of the bulky -CF₃ groups can lead to well-defined crystal packing, which is beneficial for charge transport.[7][8]
Summary of Key Properties
| Compound | Formula | Key Electronic Feature | Boiling Point (°C) | Physical State | Potential Advantage |
| Target Compound | C₈H₂F₈ | Predicted very low LUMO | N/A | N/A | High electron affinity |
| Hexafluorobenzene | C₆F₆ | High electron affinity (~0.6-0.9 eV)[4][5] | 80.3[6] | Liquid | Fundamental model system, high stability |
| Decafluorobiphenyl | C₁₂F₁₀ | Extended π-conjugation | 206[7] | Solid | High thermal stability, wide processing window |
| 1,4-Bis(trifluoromethyl)benzene | C₈H₄F₆ | Strong electron acceptor[8] | 116 | Liquid | Symmetric structure, solution processable |
Pillar 3: Experimental & Computational Validation
To ensure trustworthiness and scientific rigor, the characterization of these materials must follow validated protocols. A combination of electrochemical, spectroscopic, and thermal analysis, supplemented by computational modeling, provides a holistic understanding of a compound's potential.
Experimental Workflow for Material Characterization
The logical flow for evaluating a new candidate material is crucial for obtaining reliable and comparable data.
Caption: A standard workflow for the evaluation of new electronic materials.
Protocol 1: Determination of HOMO/LUMO by Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique to determine the redox potentials of a compound, from which the frontier orbital energy levels can be estimated.[9][10]
-
Preparation: Prepare a ~0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane). Dissolve the sample compound at a concentration of ~1 mM.
-
Cell Setup: Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a non-aqueous reference electrode (e.g., Ag/AgCl).[9]
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10 minutes to remove dissolved oxygen, which can interfere with the measurement.[9]
-
Measurement: Scan the potential to measure the onset of the first oxidation (Eox) and reduction (Ered) peaks.
-
Calibration: After the sample measurement, add a small amount of an internal standard with a known redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺), and record its voltammogram. The Fc/Fc⁺ couple is typically assumed to have an absolute energy level of -4.8 eV relative to the vacuum level.[11]
-
Calculation:
-
HOMO (eV) = -[Eox (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[Ered (vs Fc/Fc⁺) + 4.8] [11]
-
Protocol 2: Assessment of Thermal Stability by Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing critical data on its thermal stability and decomposition temperature (Td).[12]
-
Sample Preparation: Place a small amount of the purified material (typically 5-10 mg) into a TGA crucible (e.g., platinum or alumina).
-
Instrument Setup: Place the crucible onto the thermobalance within the TGA furnace.
-
Analysis Conditions: Heat the sample under a controlled atmosphere (typically nitrogen for inert decomposition or air for oxidative stability) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 800 °C).
-
Data Interpretation: The decomposition temperature (Td) is typically defined as the temperature at which 5% weight loss occurs. A higher Td indicates greater thermal stability, which is crucial for applications requiring high-temperature processing or long operational lifetimes.[13]
Computational Insight: Density Functional Theory (DFT)
DFT calculations are an invaluable tool for pre-screening candidate molecules. They can predict electronic properties like HOMO/LUMO energies and electron affinities with reasonable accuracy, guiding synthetic efforts toward the most promising structures.[14][15] The B3LYP functional with a basis set like 6-311+G(d,p) is a common starting point for such calculations on organic molecules.[5]
Structure-Property Relationships
The interplay between molecular structure and electronic properties can be visualized to guide rational material design.
Caption: Relationship between molecular modifications and resulting electronic properties.
Conclusion and Future Outlook
The exploration of alternatives to this compound reveals a rich chemical space for designing high-performance electron-transport materials. While simple perfluorinated aromatics like hexafluorobenzene and decafluorobiphenyl offer high electron affinity and stability, their properties are relatively fixed. Isomeric compounds like 1,4-bis(trifluoromethyl)benzene provide a pathway to tune properties through symmetric design, potentially improving processability and molecular packing.
The future of this field lies in the rational and synergistic combination of these design principles. By strategically placing varying numbers of fluorine and trifluoromethyl substituents on larger, more complex aromatic cores, researchers can achieve precise control over frontier orbital energies, charge mobility, and device stability. The robust experimental and computational workflows detailed in this guide provide a reliable framework for validating these new molecular designs, accelerating the discovery of next-generation materials for a wide array of electronic applications.
References
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CHARACTERIZATION OF ORGANIC SEMICONDUCTORS USING CYCLIC VOLTAMMETRY. (n.d.). Retrieved January 21, 2026, from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2026, January 19). Fluorinated Aromatics: Exploring the Synthesis Potential of 1,4-Bis(trifluoromethyl)benzene. Retrieved January 21, 2026, from [Link]
-
Sykam, N., et al. (2018). Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. Journal of Visualized Experiments. Retrieved January 21, 2026, from [Link]
-
Various Authors. (n.d.). Fluorinated Aromatic Compounds. ResearchGate. Retrieved January 21, 2026, from [Link]
-
Pei, H., Gao, A., & Zhu, Z. (2011). The DFT Quantum Chemistry Study of Hexafluorobenzene. Advanced Materials Research. Retrieved January 21, 2026, from [Link]
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Zhou, X., et al. (2021). Energy level measurement for organic semiconductors. Physical Chemistry Chemical Physics. Retrieved January 21, 2026, from [Link]
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Wang, Z., et al. (2023). Influence of Molecular Structure and Aromaticity on the Arc Extinguish Performance of Perfluorinated Insulating Gases Under High Electric Field. Molecules. Retrieved January 21, 2026, from [Link]
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Various Authors. (n.d.). Figure 4. Molecular orbital surfaces of the HOMO and LUMO energy levels... ResearchGate. Retrieved January 21, 2026, from [Link]
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Gamry Instruments, Inc. (n.d.). Cyclic Voltammetry. Retrieved January 21, 2026, from [Link]
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Request PDF | Electronic properties of Hexafluorobenzene using quantum chemical DFT. (2011, November 1). Retrieved January 21, 2026, from [Link]
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Electronic properties of Hexafluorobenzene using quantum chemical DFT. (2011, November 1). R Discovery. Retrieved January 21, 2026, from [Link]
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Altarawneh, M., et al. (2025). Mechanistic investigation of the formation of fluorinated polycyclic aromatic compounds during the thermal decomposition of polyvinylidene fluoride. PubMed. Retrieved January 21, 2026, from [Link]
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Thermogravimetric analysis. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
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Hexafluorobenzene. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
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HOMO and LUMO energy levels of 1, 2 and 3. The energy levels were... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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B3LYP/6-31+G *-calculated HOMO (left) and LUMO (right) levels of... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Benzene, 1,4-bis(trifluoromethyl)-. (n.d.). NIST WebBook. Retrieved January 21, 2026, from [Link]
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Synergistic Fluoroalkyl and Electron-Rich Vinyl Units for Ionizing Radiation-Induced Cross-Linking. (2026, January 20). ACS Publications. Retrieved January 21, 2026, from [Link]
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Single benzene fluorophores. a HOMO-LUMO energy level diagrams of... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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HOMO and LUMO. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
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3D optimized structures, HOMO, LUMO and energy gap of compounds CMP1, CMP2, CMP3 and CMP4. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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HOMO and LUMO frontier orbitals along with their corresponding energy levels calculated by gas-phase DFT. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Computational Design of the Molecules Exhibiting Non-Overlapping HOMO and LUMO in a Same Molecular Plane. (2024, December 26). ChemRxiv. Retrieved January 21, 2026, from [Link]
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Safety Operating Guide
Navigating the Final Step: A Senior Scientist's Guide to the Proper Disposal of 2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene
In the landscape of advanced chemical synthesis, the novel functionalities offered by molecules such as 2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene are invaluable. However, our responsibility as scientists extends beyond discovery and application; it encompasses the entire lifecycle of a chemical, culminating in its safe and environmentally sound disposal. This guide provides a detailed, experience-driven protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
The highly fluorinated nature of this aromatic compound suggests a high degree of chemical stability. The carbon-fluorine bond is one of the strongest in organic chemistry, which imparts persistence. This stability is a double-edged sword: while beneficial for many applications, it means the molecule is not readily biodegradable and can persist in the environment. Therefore, its disposal cannot be treated as routine; it requires a dedicated and informed approach.
Disclaimer: As of the writing of this guide, a specific Safety Data Sheet (SDS) for this compound (CAS No. 1099597-67-7) is not widely available.[1] The following guidance is synthesized from the safety profiles of its close isomers, 1,4-bis(trifluoromethyl)benzene and 1,3-bis(trifluoromethyl)benzene, and established best practices for the disposal of polyfluorinated aromatic compounds.[2][3][4]
Part 1: Hazard Profile and Risk Assessment
Understanding the "why" is crucial for adherence to any protocol. The hazards associated with this class of compounds dictate the stringent handling and disposal procedures. Based on its isomers, this compound should be presumed to be a hazardous substance.
| Hazard Category | Anticipated Risk & Rationale | Source (Isomer Data) |
| Flammability | Classified as a flammable liquid and vapor. The presence of a benzene ring and multiple trifluoromethyl groups contributes to its volatility. Keep away from heat, sparks, and open flames.[2][3][4] | Fisher Scientific SDS[2][3][4] |
| Health Hazards | Skin Irritation: Causes skin irritation. Prolonged contact may defat the skin, leading to dermatitis.[2] Eye Irritation: Causes serious eye irritation.[2][3] Respiratory Irritation: Vapors may cause respiratory tract irritation.[2][3][4] | Fisher Scientific SDS[2][3][4] |
| Environmental | Polyfluorinated compounds are known for their environmental persistence. Improper disposal can lead to long-term contamination of soil and water.[5][6] | U.S. EPA[5] |
Part 2: Core Disposal Protocol: A Step-by-Step Methodology
This protocol is designed to be a self-validating system, where each step builds upon the last to ensure a closed loop of safety and compliance.
Step 1: Donning Personal Protective Equipment (PPE)
Before handling the primary container or any waste, ensure a complete barrier between you and the chemical.
-
Eye Protection: Wear chemical splash goggles and a face shield for maximum protection against splashes.[2]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene). Given the potential for skin irritation, consider double-gloving.
-
Body Protection: A flame-resistant lab coat is mandatory. For transfers of larger volumes, a chemical-resistant apron is recommended.[3]
-
Respiratory Protection: All handling and preparation for disposal must occur inside a certified chemical fume hood to prevent inhalation of vapors.[2]
Step 2: Waste Segregation and Collection
The principle of causality is critical here: mixing halogenated waste with non-halogenated waste streams can complicate and significantly increase the cost of disposal.
-
Designate a Waste Stream: Establish a specific, dedicated hazardous waste stream for "Halogenated Organic Waste."
-
Collect at the Source: Place a designated, properly labeled waste container in the fume hood where the this compound is used.
-
Segregate Solids and Liquids:
-
Liquid Waste: Collect all liquid residues, including rinses from contaminated glassware (using a minimal amount of a suitable solvent like acetone), directly into the designated liquid waste container.
-
Solid Waste: Any contaminated solid materials (e.g., pipette tips, weighing paper, gloves, absorbent pads used for minor drips) must be collected in a separate, clearly labeled container for solid halogenated waste.
-
Step 3: Containerization and Labeling
Proper containment and communication are non-negotiable for safety and regulatory compliance.
-
Select Appropriate Containers: Use containers made of a material compatible with the chemical (e.g., glass or high-density polyethylene - HDPE). Ensure the container has a secure, vapor-tight lid.
-
Labeling: The waste container must be labeled clearly at the moment the first drop of waste is added. The label must include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound " and any other components in the waste mixture.
-
The specific hazards (e.g., Flammable, Irritant ).
-
The accumulation start date.
-
-
Container Management: Keep the waste container closed at all times, except when adding waste.[2][3][4] Store the container in a secondary containment bin within a designated satellite accumulation area.
Step 4: Final Disposal via Licensed Contractor
The final disposal of this compound is not a task for the laboratory. Due to its chemical stability, specialized treatment is required.
-
Engage Professionals: Arrange for pickup by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Method of Destruction: The most probable disposal method will be high-temperature incineration.[5][6] This process is necessary to provide sufficient energy to break the robust carbon-fluorine bonds, ideally mineralizing the compound into less harmful inorganic substances like CO₂, H₂O, and hydrogen fluoride (HF), with the latter being scrubbed from the flue gas.[5] Incomplete combustion is a risk with fluorinated compounds, making professional, high-temperature facilities essential.[5][7]
Part 3: Contingency Planning: Spills and Exposures
Trustworthiness in any protocol comes from having a clear, actionable plan for when things go wrong.
-
Small Spills (inside a fume hood):
-
Alert personnel in the immediate area.
-
Wearing full PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully collect the absorbed material using non-sparking tools and place it into the designated solid halogenated hazardous waste container.[2]
-
Decontaminate the spill area with a suitable solvent and wipe clean. All cleaning materials must also be disposed of as hazardous waste.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert your institution's emergency response team or EHS office immediately.
-
Prevent entry into the area.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek medical attention if irritation persists.[3][4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2][3][4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[2]
-
Visualization: Disposal Decision Workflow
The following diagram outlines the logical flow for managing waste containing this compound from generation to final disposal.
Caption: Disposal workflow for this compound.
References
-
U.S. Environmental Protection Agency. (2023, December 1). Benzene Waste Operations: National Emission Standards for Hazardous Air Pollutants. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. Retrieved from [Link]
-
Electronic Code of Federal Regulations. (n.d.). 40 CFR Part 61 Subpart FF -- National Emission Standard for Benzene Waste Operations. Retrieved from [Link]
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Key, B. D. (2018). Strategies for the Biodegradation of Polyfluorinated Compounds. MDPI. Retrieved from [Link]
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Fisher Scientific. (2024, January 23). Safety Data Sheet: 1,4-Bis(trifluoromethyl)benzene. Retrieved from [Link]
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ResearchGate. (n.d.). Disposal of products and materials containing per- and polyfluoroalkyl substances (PFAS): A cyclical problem. Retrieved from [Link]
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Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet: 1,3-Bis(trifluoromethyl)benzene. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2024, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link]
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LookChem. (n.d.). 2-(chloro-difluoro-methyl)-1,4-bis-trifluoromethyl-benzene. Retrieved from [Link]
-
ASCE Library. (2023, January 19). Fate of Per- and Polyfluoroalkyl Substances in Postconsumer Products during Waste Management. Retrieved from [Link]
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Navigating the Safe Handling of 2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene: A Guide for Laboratory Professionals
For the researcher, scientist, and drug development professional, the introduction of novel chemical entities into a workflow demands a commensurate level of scrutiny regarding safety and handling. 2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene, a fluorinated aromatic compound, presents a unique set of properties that necessitate a robust understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk assessment and procedural excellence in the laboratory.
Hazard Identification and Risk Assessment: Understanding the Compound
While a specific, publicly available Safety Data Sheet (SDS) for this compound (CAS No. 1099597-67-7) is not readily accessible in comprehensive public databases, a thorough analysis of structurally analogous compounds, such as 1,4-bis(trifluoromethyl)benzene and 1,3-bis(trifluoromethyl)benzene, provides a strong foundation for a conservative risk assessment. The primary hazards associated with this class of compounds include:
-
Flammability: These compounds are typically flammable liquids. Vapors may be heavier than air and can travel to a source of ignition and flash back.[1][2] Vapors can also form explosive mixtures with air.[1][2]
-
Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[1][2][3][4]
-
Respiratory Tract Irritation: Inhalation of vapors or mists may cause respiratory irritation.[2][3][4]
-
Potential for Harm if Swallowed: Ingestion may be harmful.[1]
It is imperative to treat this compound with the same level of caution as its better-documented analogs until a specific SDS from the manufacturer, such as Matrix Scientific[5] or Sigma-Aldrich, is obtained and reviewed.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks of exposure. The following table summarizes the recommended PPE for handling this compound, based on the hazards identified from analogous compounds.
| Body Part | Recommended Protection | Rationale |
| Eyes/Face | Chemical safety goggles with side-shields (conforming to EN166 or NIOSH standards) and a face shield. | Protects against splashes and vapors that can cause serious eye irritation.[3][6] |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene, or PVC). Inspect gloves for integrity before each use. | Prevents skin contact, which can lead to irritation.[7] A glove with a high protection class (e.g., breakthrough time > 240 minutes) is recommended for prolonged contact.[7] |
| Body | Flame-retardant lab coat or chemical-resistant apron over personal clothing. | Protects against splashes and minimizes the risk of skin contact. |
| Respiratory | Use in a well-ventilated area, such as a chemical fume hood, is mandatory. If engineering controls are insufficient or for spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Minimizes the inhalation of potentially irritating vapors.[3] |
| Feet | Closed-toe shoes made of a non-porous material. | Protects feet from potential spills. |
Operational Protocols: From Receipt to Disposal
A systematic workflow is essential for the safe handling of this compound. The following diagram outlines the key steps and decision points.
Caption: Procedural workflow for handling this compound.
Step-by-Step Handling Procedures
-
Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks. Ensure the manufacturer's label is intact and legible.
-
Storage: Store the container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2] The storage area should be designated for flammable liquids. Keep the container tightly closed when not in use.[1]
-
Dispensing and Use:
-
Always conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Ground and bond containers and receiving equipment to prevent static discharge, which could ignite flammable vapors.[1]
-
Use only non-sparking tools when opening and handling the container.[1]
-
When transferring the liquid, pour slowly to minimize splashing.
-
-
Decontamination: Thoroughly decontaminate all glassware and equipment that has come into contact with the compound. A suitable solvent, such as acetone, followed by a detergent wash is recommended.
Spill Management
In the event of a spill, the primary objectives are to ensure personnel safety and prevent the spread of contamination.
-
Evacuate and Alert: Immediately evacuate the area and alert nearby personnel and the laboratory supervisor.
-
Isolate: If it is safe to do so, remove all ignition sources from the area.[3]
-
Contain: For small spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the liquid.[3] Do not use combustible materials like paper towels to absorb the spill.
-
Clean-Up: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.
-
Ventilate: Ensure the area is well-ventilated to disperse any remaining vapors.
Disposal Plan: Responsible Waste Management
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation: Collect all liquid waste, contaminated solids (e.g., absorbent materials, gloves, and wipes), and empty containers in separate, clearly labeled, and sealed containers. Do not mix with other waste streams.[8]
-
Labeling: Label waste containers with the full chemical name and appropriate hazard symbols.
-
Disposal: Arrange for the disposal of all hazardous waste through a licensed and reputable waste disposal contractor.[1][8] Follow all local, state, and federal regulations for hazardous waste disposal.
By adhering to these guidelines, researchers can confidently and safely incorporate this compound into their work, fostering a culture of safety and scientific excellence.
References
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Angene Chemical. Safety Data Sheet for a related compound. (Note: This is for a similar, not identical, compound and should be used for general guidance). [Link]
-
Cole-Parmer. Material Safety Data Sheet for 2-Nitro-1,4-bis(trifluoromethyl)benzene. [Link]
-
Fisher Scientific. Safety Data Sheet for 1,4-Bis(trifluoromethyl)benzene. [Link]
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BIOFOUNT. This compound Product Information. [Link]
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Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
